H-Pro-Asn-OH
説明
Structure
3D Structure
特性
分子式 |
C9H15N3O4 |
|---|---|
分子量 |
229.23 g/mol |
IUPAC名 |
(2S)-4-amino-4-oxo-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid |
InChI |
InChI=1S/C9H15N3O4/c10-7(13)4-6(9(15)16)12-8(14)5-2-1-3-11-5/h5-6,11H,1-4H2,(H2,10,13)(H,12,14)(H,15,16)/t5-,6-/m0/s1 |
InChIキー |
JQOHKCDMINQZRV-WDSKDSINSA-N |
異性体SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CC(=O)N)C(=O)O |
正規SMILES |
C1CC(NC1)C(=O)NC(CC(=O)N)C(=O)O |
製品の起源 |
United States |
Foundational & Exploratory
Prolyl-Asparagine structure and conformation
An In-depth Technical Guide on the Structure and Conformation of Prolyl-Asparagine
Introduction
The dipeptide Prolyl-Asparagine (Pro-Asn) presents a fascinating case study in conformational analysis due to the unique structural characteristics of its constituent amino acids. Proline, with its cyclic side chain fused to the backbone amine, imposes significant constraints on the peptide backbone, while also introducing distinct conformational equilibria, namely cis-trans isomerization and ring puckering. Asparagine contributes a flexible side chain with a terminal amide group capable of forming crucial hydrogen bonds that can dictate local structure.
Understanding the conformational landscape of the Pro-Asn motif is critical for researchers, scientists, and drug development professionals. The local geometry of this dipeptide can influence protein folding, stability, and function, and its presence can modulate protein-protein interactions. This guide provides a detailed examination of the structural features of Pro-Asn, the conformational states available to it, and the experimental and computational methods used for its characterization.
Core Structural Features and Dihedral Angles
The conformation of the Prolyl-Asparagine dipeptide is defined by a series of torsion or dihedral angles along the peptide backbone and within the amino acid side chains.
-
Backbone Dihedral Angles:
-
Φ (phi): The angle of rotation around the N-Cα bond of the asparagine residue. The preceding proline's cyclic structure heavily restricts its own Φ angle to a narrow range, typically around -65°.[1]
-
Ψ (psi): The angle of rotation around the Cα-C' bond of the asparagine residue.
-
Ω (omega): The angle of rotation around the peptide bond (C'-N) between proline and asparagine. This bond can exist in either a cis (ω ≈ 0°) or trans (ω ≈ 180°) conformation.
-
-
Proline Side Chain (Pyrrolidine Ring) Dihedral Angles: The conformation of the five-membered ring is described by five dihedral angles (χ1 to χ5), which collectively define its "pucker."
-
Asparagine Side Chain Dihedral Angles:
-
χ1 (chi1): The angle of rotation around the Cα-Cβ bond.
-
χ2 (chi2): The angle of rotation around the Cβ-Cγ bond. The orientation of the side-chain amide group is determined by this angle.
-
Below is a diagram illustrating the chemical structure and key dihedral angles of the Prolyl-Asparagine dipeptide.
Caption: Chemical structure of Prolyl-Asparagine with key dihedral angles.
Conformational Analysis of the Proline Residue
The proline residue introduces two critical, interconnected conformational equilibria that profoundly impact the structure of the Pro-Asn dipeptide.
Cis-Trans Isomerization
Unlike other peptide bonds, which overwhelmingly favor the trans conformation (>99.5%), the peptide bond preceding a proline residue (the X-Pro bond) has a significantly lower energy difference between the cis and trans states.[2][3] This results in a substantial population of the cis isomer, often ranging from 5-30% in proteins.[3][4][5] The unique cyclic structure of proline reduces the steric clash that destabilizes the cis form in other amino acids.[2][6] The interconversion between cis and trans isomers is a slow process, with a high activation barrier of approximately 20 kcal/mol, occurring on a timescale of seconds to minutes.[5][7][8]
Pyrrolidine Ring Puckering
The five-membered pyrrolidine ring of proline is not planar and exists in two primary puckered conformations, known as Cγ-exo ("up") and Cγ-endo ("down").[7][8][9] This nomenclature is based on the position of the Cγ atom relative to the proline's own carbonyl group.[7][8]
-
Cγ-exo (Up) Pucker: The Cγ atom is on the opposite side of the ring from the carbonyl group. This pucker is associated with more compact backbone conformations (e.g., α-helix, PPII helix).[7]
-
Cγ-endo (Down) Pucker: The Cγ atom is on the same side as the carbonyl group. This pucker favors more extended backbone conformations and is often observed in β-turns.[7]
Ring pucker interconversion is a rapid process with a low activation barrier (2-5 kcal/mol), occurring on the picosecond timescale.[7][8] Importantly, the ring pucker is coupled with the cis-trans isomerization state; the endo conformation shows a strong preference for the cis isomer.[1][10]
Caption: Conformational equilibria of the proline residue.
Conformational Analysis of the Asparagine Residue
The asparagine side chain's conformation is primarily determined by rotations around the χ1 and χ2 bonds, giving rise to distinct rotamers.
Side Chain Rotamers
The terminal amide group of asparagine can act as both a hydrogen bond donor and acceptor, playing a significant role in stabilizing protein structures.[11] The spatial orientation of this group is defined by the χ1 and χ2 dihedral angles. While χ1 angles tend to cluster around the staggered values (+60°, 180°, -60°), the distribution of χ2 is also non-random, leading to defined rotameric populations.[12][13] Correctly identifying the rotamer state is crucial, as an incorrect 180° "flip" of the amide group can lead to erroneous structural interpretations.[11][12][13][14]
Role in Secondary Structure
The hydrogen bonding capacity of the asparagine side chain allows it to interact with the local peptide backbone.[15] These side chain-to-main chain interactions make asparagine a potent inducer of turns, particularly β-turns, where it frequently occupies key positions.[16]
Caption: Rotational degrees of freedom in the asparagine side chain.
Prolyl-Asparagine: An Integrated Conformational View
The conformational preferences of proline and asparagine are mutually influential. The rigid φ angle of proline and its cis/trans state directly impact the conformational space available to the subsequent asparagine residue.
A critical structural consideration for the Pro-Asn sequence is its ineligibility for N-linked glycosylation. This essential protein modification occurs at the sequon Asn-X-Ser/Thr, where 'X' can be any amino acid except proline.[17][18][19][20] The structural basis for this strict exclusion lies in the conformation required for recognition by the oligosaccharyltransferase (OST) enzyme. The enzyme requires the peptide backbone at the 'X' position to adopt a specific conformation (φ angle around -150°) that is sterically incompatible with the rigid pyrrolidine ring of proline.[21]
Quantitative Conformational Data
The following tables summarize typical dihedral angle values for proline and asparagine conformations derived from statistical analyses of high-resolution protein structures.
Table 1: Typical Dihedral Angles for Proline Conformations
| Proline State | ω (Omega) Angle | Φ (Phi) Angle Range | Associated Pucker |
| trans | ~180° | -59° ± 7° | Exo preference |
| cis | ~0° | -67° to -82° | Endo preference |
| Data synthesized from multiple sources.[1][7][10] |
Table 2: Common Rotamers for the Asparagine Side Chain
| Rotamer Name | χ1 (chi1) Angle Range | χ2 (chi2) Angle Range | Frequency |
| t-g+ | ~180° | ~60° | Common |
| m-g+ | ~-60° | ~60° | Common |
| t-t | ~180° | ~180° | Less Common |
| m-t | ~-60° | ~180° | Less Common |
| Data represents common backbone-independent rotamers.[12][13][14] |
Experimental and Computational Protocols
Determining the precise conformation of a Pro-Asn motif requires a combination of experimental and computational techniques.
X-ray Crystallography
This technique provides an atomic-resolution three-dimensional structure of the dipeptide, typically as part of a larger peptide or protein, in its crystalline state.
Detailed Methodology:
-
Purification: The peptide or protein containing the Pro-Asn sequence is purified to homogeneity, which is a critical factor for successful crystallization.[22]
-
Crystallization: The purified macromolecule is brought to a state of supersaturation by mixing it with a precipitating agent. Techniques like vapor diffusion (hanging or sitting drop) or batch crystallization are employed to promote the growth of well-ordered, three-dimensional crystals.[22][23]
-
X-ray Diffraction: The crystal is placed in a high-intensity X-ray beam, often from a synchrotron source.[24][25] The electrons within the molecule scatter the X-rays, producing a distinct diffraction pattern that is recorded by a detector.[25]
-
Structure Solution and Refinement: The diffraction pattern is computationally processed to determine the electron density map of the molecule. An atomic model is then built into this map and refined to best fit the experimental data, yielding the final three-dimensional structure.[25]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation and dynamics of molecules in solution, providing data that is complementary to the static picture from crystallography.
Detailed Methodology:
-
Sample Preparation: The Pro-Asn containing peptide is dissolved in a suitable solvent (e.g., H₂O/D₂O mixture) at a specific concentration and pH.[26] Isotopic labeling (e.g., ¹⁵N, ¹³C) is often employed for larger molecules to simplify spectra and enable advanced experiments.
-
Data Acquisition: A suite of NMR experiments is performed.
-
1D ¹H NMR: Provides initial information on the chemical environment of protons.[27][28]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is crucial for distinguishing cis and trans proline isomers. The intensity of the Hα(i)-Hα(i+1) cross-peak is characteristically different for the two isomers.[3] It also provides distance constraints between protons that are close in space (< 5 Å), which are used for structure calculation.
-
2D TOCSY (Total Correlation Spectroscopy): Used to identify all protons within a given amino acid's spin system.
-
¹³C Chemical Shifts: The chemical shifts of the Pro Cβ and Cγ carbons are highly sensitive to the cis/trans isomeric state and are considered a reliable indicator.[3]
-
-
Data Analysis and Structure Calculation: The collected spectral data (chemical shifts, coupling constants, NOEs) are assigned to specific atoms in the sequence. This information is then used as input for computational algorithms to calculate an ensemble of structures consistent with the experimental data.
Computational Modeling
Computational methods are used to explore the potential energy landscape of the dipeptide and to complement experimental findings.
Detailed Methodology:
-
Model System Setup: A model of the Pro-Asn dipeptide (e.g., capped with Acetyl and N-methylamide groups to mimic the peptide environment) is constructed.[29]
-
Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) are used to accurately calculate the energies of different conformations, investigate reaction mechanisms (like isomerization), and determine activation barriers.[9][29]
-
Molecular Dynamics (MD) Simulations: A classical force field is used to simulate the motion of the dipeptide over time (nanoseconds to microseconds). This allows for the exploration of the accessible conformational space and the characterization of the relative populations of different states (e.g., cis/trans populations, rotamer distributions).[9]
Caption: Workflow for Prolyl-Asparagine conformational analysis.
Conclusion
The Prolyl-Asparagine dipeptide is a structurally complex motif governed by the interplay between the constrained yet versatile proline residue and the flexible, interactive asparagine side chain. The slow cis-trans isomerization and rapid ring puckering of proline, coupled with the rotameric states and hydrogen-bonding potential of asparagine, create a unique conformational landscape. A comprehensive understanding of this landscape, achieved through the synergistic application of X-ray crystallography, NMR spectroscopy, and computational modeling, is indispensable for elucidating its role in protein structure, function, and its potential as a target in drug design. The strict exclusion of the Pro-Asn sequence from N-linked glycosylation further underscores the profound structural and functional implications of this specific dipeptide linkage.
References
- 1. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides [imrpress.com]
- 4. The cis conformation of proline leads to weaker binding of a p53 peptide to MDM2 compared to trans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of proline cis/trans isomerization in protein folding and function – Glockshuber Group | ETH Zurich [emeritus.glockshubergroup.ethz.ch]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Preferred proline puckerings in cis andtrans peptide groups: Implications for collagen stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NQ-Flipper: recognition and correction of erroneous asparagine and glutamine side-chain rotamers in protein structures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. pnas.org [pnas.org]
- 14. Asparagine and glutamine rotamers: B-factor cutoff and correction of amide flips yield distinct clustering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NP-MRD: Showing NP-Card for L-Asparagine (NP0000653) [np-mrd.org]
- 16. On the turn-inducing properties of asparagine: the structuring role of the amide side chain, from isolated model peptides to crystallized proteins - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. pnas.org [pnas.org]
- 18. Structural Basis of Protein Asn-Glycosylation by Oligosaccharyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. N-Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. N-linked glycosylation - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. Protein crystallization for X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. Crystallization and preliminary X-ray characterization of prolyl tripeptidyl aminopeptidase from Porphyromonas gingivalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
- 26. bmse000030 L-Asparagine at BMRB [bmrb.io]
- 27. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000162) [hmdb.ca]
- 28. BOC-L-Asparagine(7536-55-2) 1H NMR spectrum [chemicalbook.com]
- 29. pubs.acs.org [pubs.acs.org]
Prolyl-Asparagine Dipeptide: A Technical Guide to its Hypothesized Biological Function and Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Prolyl-Asparagine (Pro-Asn) dipeptide is a simple biomolecule whose specific biological functions are not yet fully elucidated. However, compelling evidence from studies on structurally analogous dipeptides, namely Prolyl-Glycine (Pro-Gly) and Prolyl-Aspartate (Pro-Asp), suggests a significant role in cellular signaling, particularly in the regulation of Insulin-like Growth Factor 1 (IGF-1) expression and secretion. This technical guide consolidates the current understanding of this hypothesized function, presenting the underlying signaling pathway, quantitative data from analogous dipeptides, and detailed experimental protocols to facilitate further research into the bioactivity of Pro-Asn.
Introduction: The Emerging Role of Proline-Containing Dipeptides in Cellular Signaling
While the direct biological activities of the Prolyl-Asparagine (Pro-Asn) dipeptide remain an area of active investigation, research into closely related proline-containing dipeptides has revealed their potential as signaling molecules. Studies on Prolyl-Glycine (Pro-Gly) and Prolyl-Aspartate (Pro-Asp) have demonstrated their ability to stimulate the expression and secretion of Insulin-like Growth Factor 1 (IGF-1) in hepatocytes[1][2]. IGF-1 is a crucial hormone that mediates the growth-promoting effects of growth hormone (GH) and plays a vital role in cellular proliferation, differentiation, and metabolism.
Given the structural similarity between Pro-Asn, Pro-Gly, and Pro-Asp, it is hypothesized that Pro-Asn may exert similar biological effects through the same molecular mechanisms. This guide will, therefore, use the well-documented activities of Pro-Gly and Pro-Asp as a framework to propose the biological function of Pro-Asn and to provide the necessary technical information for its investigation.
The Hypothesized Signaling Pathway: PepT1-Mediated Activation of the JAK2/STAT5 Cascade
The proposed mechanism of action for Pro-Asn, based on studies of Pro-Gly and Pro-Asp, involves its transport into hepatocytes via the peptide transporter 1 (PepT1) and subsequent activation of the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 5 (STAT5) signaling pathway. This cascade is a key regulator of IGF-1 gene expression[1][2].
The key steps in this proposed pathway are:
-
Cellular Uptake: The Pro-Asn dipeptide is transported into the hepatocyte through the peptide transporter 1 (PepT1). Studies have shown that the expression of PepT1 is upregulated in the presence of these dipeptides, and knockdown of PepT1 abrogates their effects on IGF-1 expression[2][3].
-
Activation of JAK2: Once inside the cell, the dipeptide directly or indirectly leads to the phosphorylation and activation of JAK2, a tyrosine kinase associated with the growth hormone receptor. The precise mechanism of this activation by the dipeptide is still under investigation.
-
Phosphorylation and Dimerization of STAT5: Activated JAK2 then phosphorylates STAT5. Phosphorylated STAT5 molecules form homodimers.
-
Nuclear Translocation and Gene Transcription: The STAT5 dimers translocate to the nucleus, where they bind to specific DNA response elements in the promoter region of the IGF-1 gene, thereby initiating its transcription.
-
IGF-1 Synthesis and Secretion: The transcribed IGF-1 mRNA is translated into the pre-pro-IGF-1 protein, which is then processed and secreted from the hepatocyte as mature IGF-1.
Diagram of the Hypothesized Pro-Asn Signaling Pathway
Caption: Hypothesized signaling pathway of Prolyl-Asparagine (Pro-Asn) in hepatocytes.
Quantitative Data from Analogous Dipeptides
The following tables summarize the quantitative effects of Pro-Gly and Pro-Asp on IGF-1 expression and JAK2/STAT5 signaling in HepG2 cells, as reported in the literature. This data provides a benchmark for designing and interpreting experiments with Pro-Asn.
Table 1: Effect of Pro-Gly on IGF-1 mRNA and Protein Expression in HepG2 Cells
| Treatment | Concentration (mM) | Incubation Time (h) | Relative IGF-1 mRNA Level (Fold Change vs. Control) | Relative prepro IGF-1 Protein Level (Fold Change vs. Control) | IGF-1 Secretion (ng/mL) | Reference |
| Control | - | 24 | 1.0 | 1.0 | ~150 | [2] |
| Pro-Gly | 0.2 | 24 | Not significantly different | Not significantly different | ~200 | [2] |
| Pro-Gly | 0.5 | 24 | ~1.5 | ~1.8 | ~225 | [2] |
| Pro-Gly | 1.0 | 24 | Not significantly different | ~1.7 | ~230 | [2] |
| *P < 0.05 compared to control |
Table 2: Effect of Pro-Gly on JAK2 and STAT5 Phosphorylation in HepG2 Cells
| Treatment | Concentration (mM) | Incubation Time (h) | p-JAK2/JAK2 Ratio (Fold Change vs. Control) | p-STAT5/STAT5 Ratio (Fold Change vs. Control) | Reference |
| Control | - | 24 | 1.0 | 1.0 | [3] |
| Pro-Gly | 0.5 | 24 | ~1.6 | ~1.7 | [3] |
| *P < 0.05 compared to control |
Table 3: Effect of Pro-Asp on IGF-1 Expression and Secretion in Hepatocytes
| Treatment | Effect on IGF-1 Gene Expression | Effect on IGF-1 Secretion | Cell Type | Reference |
| Pro-Asp | Promoted | Promoted | HepG2 cells and primary porcine hepatocytes | [1] |
Note: Specific quantitative fold-changes for Pro-Asp were not detailed in the available literature in a comparable format to Pro-Gly.
Detailed Experimental Protocols
The following protocols are based on the methodologies used in the studies of Pro-Gly and Pro-Asp and can be adapted for the investigation of Pro-Asn.
In Vitro Studies in HepG2 Cells
4.1.1. Cell Culture and Treatment
-
Cell Line: Human hepatoma cell line, HepG2.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding Density: Seed 4 x 10⁶ cells per well in a 6-well plate.
-
Treatment: After reaching 70-80% confluence, starve the cells in serum-free DMEM for 12 hours. Then, treat the cells with varying concentrations of Pro-Asn (e.g., 0.2, 0.5, 1.0 mM) or a vehicle control for 24 hours.
4.1.2. Real-Time Quantitative PCR (RT-qPCR) for IGF-1 mRNA Expression
-
RNA Extraction: Extract total RNA from the treated HepG2 cells using a TRIzol-based reagent according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from 2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) primers.
-
qPCR: Perform real-time PCR using a suitable qPCR instrument and SYBR Green-based detection. Use primers specific for human IGF-1 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative IGF-1 mRNA expression using the 2-ΔΔCt method.
4.1.3. Western Blotting for IGF-1, p-JAK2, and p-STAT5
-
Protein Extraction: Lyse the treated HepG2 cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30-50 µg) on a 10-12% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against prepro IGF-1, phospho-JAK2 (Tyr1007/1008), total JAK2, phospho-STAT5 (Tyr694), and total STAT5 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
4.1.4. Peptide Transporter 1 (PepT1) siRNA Knockdown
-
Transfection Reagent: Use a suitable lipid-based transfection reagent (e.g., Lipofectamine).
-
siRNA: Use siRNA duplexes specifically targeting human PepT1 and a non-targeting scramble siRNA as a negative control.
-
Procedure:
-
Seed HepG2 cells as described above.
-
On the day of transfection, dilute the siRNA and transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Add the siRNA-lipid complexes to the cells and incubate for 6 hours.
-
Replace the transfection medium with complete culture medium and incubate for a further 18 hours before proceeding with the Pro-Asn treatment.
-
-
Validation: Confirm the knockdown efficiency of PepT1 by RT-qPCR.
Diagram of the Experimental Workflow for In Vitro Studies
Caption: Workflow for investigating the effect of Pro-Asn on HepG2 cells.
In Vivo Studies in Mice
4.2.1. Animal Model and Treatment
-
Animal: C57BL/6J female mice (e.g., 6 weeks old).
-
Housing: Maintain the mice under standard laboratory conditions with ad libitum access to food and water.
-
Acclimatization: Acclimatize the mice for at least one week before the experiment.
-
Treatment Groups:
-
Control (physiological saline)
-
Pro-Asn (e.g., 100 mg/kg body weight)
-
Proline + Asparagine (equimolar to the Pro-Asn dose)
-
-
Administration: Administer the treatments via intraperitoneal (IP) injection.
-
Duration:
-
Acute study: Sacrifice the mice 1 hour after a single injection.
-
Chronic study: Administer injections every other day for a specified period (e.g., 35 days).
-
4.2.2. Sample Collection
-
At the end of the treatment period, anesthetize the mice and collect blood via cardiac puncture.
-
Perfuse the liver with ice-cold PBS and immediately harvest the tissue.
-
Snap-freeze the liver samples in liquid nitrogen and store them at -80°C.
-
Prepare serum from the blood samples by allowing it to clot and then centrifuging.
4.2.3. Analysis
-
Liver Tissue: Analyze the liver samples for IGF-1 mRNA expression by RT-qPCR and for prepro IGF-1, p-JAK2, and p-STAT5 protein levels by Western blotting, as described in the in vitro protocols.
-
Serum: Measure the concentration of circulating IGF-1 in the serum samples using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit.
Diagram of the Experimental Workflow for In Vivo Studies
Caption: Workflow for investigating the in vivo effects of Pro-Asn in mice.
Conclusion and Future Directions
The Prolyl-Asparagine dipeptide, while not extensively studied, is poised to be a bioactive molecule with a potential role in regulating IGF-1 production. The strong evidence from its structural analogs, Pro-Gly and Pro-Asp, provides a solid foundation for hypothesizing its function and for designing experiments to elucidate its specific activities.
Future research should focus on:
-
Directly testing the effects of Pro-Asn: Conducting the in vitro and in vivo experiments outlined in this guide to confirm whether Pro-Asn indeed stimulates IGF-1 expression and secretion via the JAK2/STAT5 pathway.
-
Dose-response studies: Establishing a clear dose-response relationship for the effects of Pro-Asn.
-
Receptor interaction studies: Investigating the direct interaction, if any, between Pro-Asn and the PepT1 transporter or other cell surface receptors.
-
Exploring other potential biological activities: Investigating whether Pro-Asn has other physiological roles beyond the regulation of IGF-1.
By following the technical guidance provided herein, researchers can systematically investigate the biological function of the Prolyl-Asparagine dipeptide, contributing to a deeper understanding of the signaling roles of small peptides and potentially identifying new avenues for therapeutic intervention in growth-related and metabolic disorders.
References
- 1. The dipeptide Pro-Asp promotes IGF-1 secretion and expression in hepatocytes by enhancing JAK2/STAT5 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Dipeptide Pro-Gly Promotes IGF-1 Expression and Secretion in HepG2 and Female Mice via PepT1-JAK2/STAT5 Pathway [frontiersin.org]
- 3. The Dipeptide Pro-Gly Promotes IGF-1 Expression and Secretion in HepG2 and Female Mice via PepT1-JAK2/STAT5 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Prolyl-Asparagine in Metabolic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prolyl-asparagine is a dipeptide composed of the amino acids proline and asparagine. While its direct, specific roles in metabolic signaling and regulation are not extensively documented, its metabolic fate is intrinsically linked to the well-established pathways of its constituent amino acids. This guide provides an in-depth technical overview of the metabolic context of prolyl-asparagine. It covers its likely origins from protein catabolism, its probable enzymatic degradation, and the subsequent integration of proline and asparagine into central metabolism. Furthermore, this document details generalized experimental protocols for the study of dipeptides and presents key quantitative data in structured tables and metabolic pathways as logical diagrams.
Introduction to Prolyl-Asparagine
Prolyl-asparagine (Pro-Asn) is a dipeptide that is an expected, albeit not yet directly identified in human tissues, intermediate of protein catabolism.[1] Its significance in metabolic pathways is understood by examining the metabolism of its constituent amino acids, L-proline and L-asparagine, which are deeply integrated into central carbon and nitrogen metabolism. Proline, a unique cyclic amino acid, plays crucial roles in protein structure, redox balance, and cellular stress responses.[2] Asparagine is vital for nitrogen transport and storage, and anaplerosis, and has an emerging role as a signaling molecule for glutamine sufficiency.[3][4][5] The Pro-Asn dipeptide likely exists transiently, being formed during proteolysis and rapidly hydrolyzed into its constituent amino acids.
Metabolic Fate of Prolyl-Asparagine
The metabolic journey of prolyl-asparagine can be conceptualized in two main stages: its formation and its degradation.
Formation: A Product of Proteolysis
The primary route for the formation of prolyl-asparagine is the enzymatic degradation of endogenous and dietary proteins. During this process, proteases and peptidases cleave large proteins into smaller peptides, including dipeptides like Pro-Asn.
References
- 1. Mechanism of proline-specific proteinases: (I) Substrate specificity of dipeptidyl peptidase IV from pig kidney and proline-specific endopeptidase from Flavobacterium meningosepticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prolyl-specific peptidases for applications in food protein hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Peptidomics of the Prolyl Peptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
The Prolyl-Asparagine Dipeptide: A Technical Overview of its Synthesis, Properties, and Biological Significance
Abstract
The Prolyl-Asparagine (Pro-Asn or PN) dipeptide, a fundamental molecular building block, is formed through a peptide bond between the amino acids L-proline and L-asparagine. While the dipeptide itself does not possess a singular, storied history of discovery akin to a major signaling molecule, its importance is understood through the foundational principles of peptide chemistry and the significant biological roles of the Pro-Asn sequence motif within larger proteins. This technical guide provides an in-depth look at the Prolyl-Asparagine dipeptide, detailing its physicochemical properties, a standard protocol for its chemical synthesis, and the biological context in which the Pro-Asn motif is functionally relevant. This document is intended for researchers, scientists, and drug development professionals engaged in peptide chemistry, proteomics, and molecular biology.
Introduction to Peptides and the Prolyl-Asparagine Dipeptide
The concept of peptides emerged from the work of Emil Fischer in the early 20th century, who correctly proposed that amino acids are linked together by amide bonds, which he termed "peptide bonds." This foundational discovery laid the groundwork for understanding the structure of proteins and the nature of smaller peptide chains.
The Prolyl-Asparagine dipeptide is a specific instance of this molecular architecture. It is characterized by the unique cyclic structure of the proline residue, which imposes significant conformational constraints on the peptide backbone. This rigidity often results in the Pro-Asn sequence being a critical component of turns and loops in protein secondary structures, influencing protein folding, stability, and intermolecular interactions.
Physicochemical Properties of Prolyl-Asparagine
The intrinsic properties of the Pro-Asn dipeptide are crucial for its behavior in biological and experimental systems. The following table summarizes key quantitative data for the L-Prolyl-L-Asparagine dipeptide.
| Property | Value |
| Molecular Formula | C₉H₁₅N₃O₄ |
| Average Molecular Mass | 229.23 g/mol |
| Monoisotopic Mass | 229.106255 g/mol |
| Isoelectric Point (pI) | 3.99 (Predicted) |
| logP (Octanol/Water) | -3.25 (Predicted) |
| Topological Polar Surface Area | 127 Ų |
| CAS Number | 70159-67-0 |
Synthesis of Prolyl-Asparagine via Solid-Phase Peptide Synthesis (SPPS)
The standard method for chemically synthesizing a specific peptide such as Prolyl-Asparagine is Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by Robert Bruce Merrifield. This methodology allows for the efficient and controlled assembly of a peptide chain on a solid resin support.
General Experimental Protocol for Fmoc-Based SPPS
This protocol outlines the synthesis of Pro-Asn using the widely adopted Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy.
1. Resin Preparation:
-
Start with a rink amide resin, which will yield a C-terminal amide upon cleavage.
-
Swell the resin in a suitable solvent, typically dimethylformamide (DMF), for 30 minutes to 1 hour.
2. First Amino Acid Coupling (Asparagine):
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine in DMF for 20 minutes.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.
-
Amino Acid Activation: In a separate vessel, activate the first amino acid, Fmoc-Asn(Trt)-OH (Asparagine with a trityl side-chain protecting group), using a coupling reagent like HBTU/HOBt in the presence of a base such as DIPEA in DMF.
-
Coupling: Add the activated asparagine solution to the deprotected resin and allow it to react for 1-2 hours.
-
Washing: Wash the resin again with DMF to remove excess reagents. A Kaiser test can be performed to confirm complete coupling.
3. Second Amino Acid Coupling (Proline):
-
Fmoc Deprotection: Remove the Fmoc group from the newly coupled asparagine residue using 20% piperidine in DMF.
-
Washing: Wash the resin with DMF.
-
Amino Acid Activation & Coupling: Activate Fmoc-Pro-OH and couple it to the resin-bound asparagine as described in the previous step.
-
Washing: Wash the resin with DMF, followed by a final wash with dichloromethane (DCM).
4. Cleavage and Deprotection:
-
Dry the synthesized peptide-resin.
-
Treat the resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v), to cleave the peptide from the resin and remove the side-chain protecting group (Trt from Asparagine). This reaction is typically run for 2-3 hours.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
5. Purification and Analysis:
-
Lyophilize the crude peptide to obtain a dry powder.
-
Purify the Prolyl-Asparagine dipeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product using mass spectrometry (MS) and analytical HPLC.
Visualizing Experimental and Logical Workflows
Solid-Phase Synthesis Workflow
The following diagram illustrates the cyclical nature of the Solid-Phase Peptide Synthesis (SPPS) process used to create the Prolyl-Asparagine dipeptide.
Prolyl-Asparagine: A Technical Guide on a Novel Protein Degradation Product
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prolyl-asparagine (Pro-Asn) is a dipeptide composed of the amino acids proline and asparagine.[1] As an incomplete product of protein catabolism, its presence and concentration in biological systems are beginning to be explored. While not yet extensively documented in human tissues or biofluids, its constituent amino acids are deeply involved in critical cellular processes, suggesting that Pro-Asn may possess significant, heretofore uncharacterized, biological activity. This technical guide provides a comprehensive overview of the current understanding of prolyl-asparagine, including its formation, potential signaling roles, and detailed methodologies for its detection and quantification. This document is intended to serve as a foundational resource for researchers investigating novel biomarkers and therapeutic targets in protein metabolism and degradation pathways.
Introduction
The controlled degradation of proteins is a fundamental cellular process, yielding a complex mixture of free amino acids and short peptides. While the roles of individual amino acids as metabolic fuel and signaling molecules are well-established, the biological significance of many small peptide fragments remains largely unexplored. Prolyl-asparagine is one such dipeptide, categorized as an "expected" metabolite in the Human Metabolome Database, indicating that while its existence is chemically plausible as a product of protein breakdown, it has not yet been consistently identified or quantified in human biological samples.[1]
Proline is unique among the proteinogenic amino acids for its secondary amine structure, which introduces conformational rigidity into peptide chains.[2] Peptidases that cleave at proline residues, such as prolyl oligopeptidase, are implicated in the regulation of various neuropeptides and have been investigated as therapeutic targets.[3][4] Asparagine, a polar amino acid, plays a crucial role in cellular adaptation to glutamine depletion and is essential for protein synthesis.[5] Given the distinct properties of its constituent residues, the prolyl-asparagine dipeptide represents a molecule of interest for its potential bioactivity and as a possible biomarker for pathologies associated with altered protein metabolism.
This guide will detail the formation of prolyl-asparagine, propose potential signaling pathways based on current metabolic knowledge, and provide a comprehensive, adaptable experimental protocol for its quantification using advanced mass spectrometry techniques.
Formation of Prolyl-Asparagine
Prolyl-asparagine is formed during the proteolytic degradation of proteins containing the Pro-Asn sequence. This process can occur through several mechanisms:
-
Endogenous Proteolysis: Cellular proteases, as part of normal protein turnover or in response to specific stimuli, can generate a variety of peptide fragments, including dipeptides. Enzymes with specificity for cleaving after proline residues, such as certain prolyl endopeptidases, could be involved in the liberation of Pro-Asn from larger polypeptides.
-
Digestion: The digestion of dietary proteins in the gastrointestinal tract by enzymes like pepsin, trypsin, and chymotrypsin results in the production of free amino acids and small peptides, which can include prolyl-asparagine.
The stability of the peptide bond between proline and asparagine will influence its steady-state concentration in biological systems.
Potential Signaling Pathways and Biological Significance
While direct evidence for signaling pathways involving prolyl-asparagine is currently lacking, its potential biological roles can be inferred from the known functions of its constituent amino acids and related proline-containing peptides.
Proline-Related Signaling
Proline metabolism is interconnected with the TCA cycle and plays a role in cellular redox balance.[6] Proline-containing cyclic dipeptides, known as diketopiperazines, have been shown to possess a wide range of biological activities, including anti-cancer, neuroprotective, and anti-inflammatory properties.[2] It is plausible that prolyl-asparagine could serve as a precursor for the formation of a cyclic dipeptide, cyclo(Pro-Asn), which may then exert biological effects.
Diagram of a Hypothetical Prolyl-Asparagine Signaling Pathway
Caption: Hypothetical pathway of Pro-Asn formation and signaling.
Asparagine-Related Metabolic Roles
Asparagine is crucial for cellular survival under conditions of glutamine starvation.[5] The availability of asparagine can influence cellular processes such as protein synthesis and stress adaptation. Prolyl-asparagine could potentially be hydrolyzed to release free asparagine, thereby contributing to the cellular asparagine pool and influencing these pathways.
Quantitative Analysis of Prolyl-Asparagine
To date, there is no standardized, validated method for the quantification of prolyl-asparagine in biological matrices. The following section outlines a detailed experimental protocol adapted from established methods for dipeptide analysis using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[7][8] This methodology provides high sensitivity and specificity, making it suitable for the detection of low-abundance metabolites.
Experimental Workflow
The overall workflow for the quantification of prolyl-asparagine involves sample preparation, derivatization, UPLC-MS/MS analysis, and data processing.
References
- 1. Human Metabolome Database: Showing metabocard for Prolyl-Asparagine (HMDB0029012) [hmdb.ca]
- 2. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold [mdpi.com]
- 3. The biological role of prolyl oligopeptidase and the procognitive potential of its peptidic inhibitors from food proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [mostwiedzy.pl]
- 5. Asparagine Plays a Critical Role in Regulating Cellular Adaptation to Glutamine Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Structural Significance of the Pro-Asn Sequence: A Technical Guide for Researchers
An in-depth examination of the Pro-Asn dipeptide motif reveals its critical role in dictating protein structure, stability, and function. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the Pro-Asn sequence, including quantitative structural data, detailed experimental protocols, and its involvement in cellular signaling.
The seemingly simple juxtaposition of a proline (Pro) and an asparagine (Asn) residue within a polypeptide chain can have profound consequences for a protein's three-dimensional architecture and its biological activity. The unique conformational rigidity of proline, combined with the hydrogen-bonding potential of asparagine's side chain, creates a structural element that can induce turns, introduce kinks in helices, and serve as a recognition site for protein-protein interactions.
Core Structural Principles of the Pro-Asn Sequence
The Pro-Asn motif's influence on protein structure stems from the inherent properties of its constituent amino acids. Proline, with its cyclic side chain, restricts the backbone dihedral angle phi (φ) to approximately -60°, significantly limiting the conformational freedom of the polypeptide chain[1]. This rigidity can enforce specific secondary structures, most notably β-turns. Asparagine, on the other hand, possesses a polar side chain with both a hydrogen bond donor and acceptor, allowing it to form stabilizing interactions with the protein backbone or other side chains[2].
When combined, these residues can act synergistically. The Pro-Asn sequence is frequently found in turn structures, where the fixed phi angle of proline initiates the turn and the asparagine side chain can form a hydrogen bond to stabilize the conformation. A notable example is the Asn-Pro-Asn-Ala (NPNA) repeat motif found in the circumsporozoite protein of the malaria parasite Plasmodium falciparum. Structural studies have shown that the NPNA unit consistently adopts a type I β-turn, a conformation critical for antibody recognition[3]. This turn is stabilized by a hydrogen bond between the side-chain of the first asparagine and the backbone amide of the second asparagine[3].
Beyond β-turns, the Pro-Asn sequence can also introduce irregularities in α-helices. The rigidity of proline can cause a kink in the helical axis, and the polar asparagine can disrupt the regular hydrogen-bonding pattern of the helix, leading to localized flexibility that can be functionally important[4][5].
Quantitative Structural Data
The structural impact of the Pro-Asn sequence can be quantified by examining the dihedral angles and other geometric parameters observed in protein crystal structures. The following tables summarize key quantitative data for Pro-Asn motifs in different structural contexts.
| Parameter | Proline (in Pro-Asn) | Asparagine (in Pro-Asn) | Reference |
| Dihedral Angles (φ, ψ) | |||
| Type I β-turn (NPNA motif) | φ ≈ -60° | ψ ≈ -30° to -60° | [3] |
| General Occurrence (Predicted) | φ ≈ -60° (less variable) | ψ shows greater variability | [2] |
| Cis/Trans Isomerization (X-Pro bond) | |||
| Frequency of cis conformation | Higher when preceded by an aromatic residue | - | [1] |
| Energy difference (trans vs. cis) | Smaller than for other amino acids | - |
Table 1: Dihedral Angles and Isomerization of the Pro-Asn Motif.
| Property | Wild-Type Protein | Pro -> Ala Mutant | Asn -> Ala Mutant | Reference |
| Melting Temperature (Tm) | Varies | Typically decreased | Varies | [6][7] |
| Change in Free Energy (ΔΔG) | - | Often positive (destabilizing) | Varies | [6][7] |
Table 2: Thermodynamic Stability Changes Upon Mutation of Pro-Asn Sequences. (Note: Specific values are highly protein-dependent and the data presented here are general trends.)
Experimental Protocols for Studying the Pro-Asn Sequence
A variety of experimental techniques can be employed to investigate the structural and functional role of the Pro-Asn sequence. Below are detailed methodologies for key experiments.
Solid-Phase Peptide Synthesis (SPPS)
Objective: To synthesize peptides containing the Pro-Asn sequence for structural and functional studies.
Methodology:
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin for C-terminal amide peptides). Swell the resin in a solvent like N,N-dimethylformamide (DMF)[1][6][7][8][9].
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain using a solution of piperidine in DMF[1][6][7][8][9].
-
Amino Acid Coupling: Activate the carboxyl group of the Fmoc-protected amino acid (e.g., Fmoc-Asn(Trt)-OH or Fmoc-Pro-OH) using a coupling reagent like HBTU/HOBt in the presence of a base such as diisopropylethylamine (DIEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed[9].
-
Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers[6].
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry and analytical HPLC.
Site-Directed Mutagenesis
Objective: To substitute the proline or asparagine residue in a Pro-Asn motif to study its impact on protein function and stability.
Methodology:
-
Primer Design: Design a pair of complementary mutagenic primers (25-45 bases in length) containing the desired mutation (e.g., Pro to Ala). The mutation should be located in the middle of the primers, with at least 10-15 bases of correct sequence on both sides[10][11][12][13][14].
-
PCR Amplification: Perform a polymerase chain reaction (PCR) using a high-fidelity DNA polymerase, the plasmid DNA containing the gene of interest as a template, and the mutagenic primers. Use a low number of cycles (e.g., 16-18) to minimize the chance of secondary mutations[10].
-
Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme, which specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated (mutant) DNA intact[10][11][12].
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Selection and Sequencing: Select transformed colonies and isolate the plasmid DNA. Verify the desired mutation and the absence of any other mutations by DNA sequencing.
2D-NMR Spectroscopy
Objective: To determine the solution structure and dynamics of a peptide or protein containing a Pro-Asn sequence.
Methodology:
-
Sample Preparation: Dissolve the purified peptide or protein in a suitable buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O) to a concentration of 0.5-5 mM[15]. The pH should be maintained to ensure sample stability and optimize spectral quality.
-
Data Acquisition: Acquire a series of two-dimensional NMR spectra, including:
-
TOCSY (Total Correlation Spectroscopy): To identify protons within the same amino acid spin system[3][16].
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance restraints for structure calculation[16].
-
COSY (Correlated Spectroscopy): To identify scalar-coupled protons, particularly useful for smaller peptides.
-
-
Resonance Assignment: Use the TOCSY and NOESY spectra to assign the chemical shifts of all protons in the peptide or protein.
-
Structural Restraints: Extract distance restraints from the NOESY cross-peak intensities and dihedral angle restraints from coupling constants measured in COSY-type spectra.
-
Structure Calculation: Use a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures that are consistent with the experimental restraints.
-
Structure Validation: Assess the quality of the calculated structures using programs that check for stereochemical soundness and agreement with the experimental data.
Signaling Pathways and Logical Relationships
The structural features induced by the Pro-Asn sequence can have significant implications for cellular signaling. For instance, the introduction of a flexible hinge in a transmembrane helix of a G-protein coupled receptor (GPCR) by an Asn-Pro motif can be crucial for receptor activation and subsequent signal transduction[4]. While a specific, universally conserved signaling pathway directly centered on a Pro-Asn motif is not yet fully elucidated across multiple systems, we can visualize the logical workflow of how such a motif could act as a molecular switch.
Experimental Workflow for Investigating a Pro-Asn Mediated Conformational Switch
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. Evaluation of Protein Dihedral Angle Prediction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 4. chem.uzh.ch [chem.uzh.ch]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. static.igem.org [static.igem.org]
- 12. research.cbc.osu.edu [research.cbc.osu.edu]
- 13. Site-Directed Mutagenesis [protocols.io]
- 14. Site-Directed Mutagenesis Protocol to Determine the Role of Amino Acid Residues in Polycomb Group (PcG) Protein Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ifeet.org [ifeet.org]
- 16. feh.scs.illinois.edu [feh.scs.illinois.edu]
An In-depth Technical Guide to the Physicochemical Properties of Prolyl-Asparagine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prolyl-Asparagine (Pro-Asn) is a dipeptide composed of the amino acids proline and asparagine. As a product of protein catabolism, its physicochemical properties are of significant interest in various fields, including drug discovery, biochemistry, and food science.[1] This technical guide provides a comprehensive overview of the core physicochemical characteristics of Prolyl-Asparagine, including its structure, molecular properties, and stability. Detailed experimental protocols for the determination of these properties are also presented to facilitate further research and application.
Chemical Structure and Molecular Properties
Prolyl-Asparagine is formed through a peptide bond between the carboxyl group of proline and the amino group of asparagine. Its chemical structure dictates its physical and chemical behaviors.
Table 1: Core Physicochemical Properties of Prolyl-Asparagine
| Property | Value | Source |
| Molecular Formula | C₉H₁₅N₃O₄ | [2] |
| Molecular Weight | 229.23 g/mol | [2] |
| IUPAC Name | (2S)-4-amino-4-oxo-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid | [2] |
| Canonical SMILES | C1C--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)O | [2] |
| InChI Key | JQOHKCDMINQZRV-WDSKDSINSA-N | [2] |
| Computed XLogP3 | -5.3 | [2] |
| Topological Polar Surface Area | 122 Ų | [2] |
| Hydrogen Bond Donor Count | 3 | [2] |
| Hydrogen Bond Acceptor Count | 5 | [2] |
| Rotatable Bond Count | 4 | [2] |
Acid-Base Properties: Isoelectric Point and pKa Values
Table 2: Estimated Acid-Base Properties of Prolyl-Asparagine
| Property | Estimated Value |
| pKa (α-carboxyl) | ~2.1 - 3.0 |
| pKa (α-amino) | ~8.8 - 9.7 |
| Isoelectric Point (pI) | ~5.4 - 6.4 |
Note: These values are estimations based on typical ranges for dipeptides and the pKa values of proline and asparagine.[3][4][5] Experimental determination is required for precise values.
Solubility
The solubility of peptides is influenced by factors such as pH, temperature, and the presence of salts. Prolyl-Asparagine, with its polar side chain and charged termini, is expected to be soluble in aqueous solutions.[6] The solubility will be lowest at its isoelectric point and will increase as the pH moves away from the pI, due to the increased net charge of the molecule. Specific experimental solubility data for Prolyl-Asparagine is not extensively documented.
Stability Profile
The stability of Prolyl-Asparagine is a critical parameter, particularly for applications in pharmaceuticals and biotechnology. The primary degradation pathways for this dipeptide are enzymatic hydrolysis and chemical degradation, with a notable susceptibility to deamidation at the asparagine residue.
Enzymatic Degradation
Prolyl-Asparagine can be cleaved by various proteases and peptidases. Specifically, post-proline cleaving enzymes (PPCEs) are a class of proteases that hydrolyze peptide bonds at the C-terminal side of proline residues.[7] Therefore, Prolyl-Asparagine is a potential substrate for such enzymes, leading to its breakdown into proline and asparagine.
Chemical Stability and Deamidation
The asparagine residue in Prolyl-Asparagine is susceptible to a non-enzymatic chemical degradation process called deamidation.[8] This reaction involves the nucleophilic attack of the backbone nitrogen of the succeeding amino acid on the side-chain amide of asparagine, forming a cyclic succinimide intermediate. This intermediate can then hydrolyze to form either aspartic acid or isoaspartic acid.[9] The rate of deamidation is highly dependent on pH, temperature, and the nature of the C-terminal flanking amino acid.[10] In the case of Prolyl-Asparagine, the C-terminus is free, which may influence the deamidation kinetics. Generally, deamidation is accelerated at neutral to alkaline pH.[8]
Experimental Protocols
This section provides detailed methodologies for the experimental determination of the key physicochemical properties of Prolyl-Asparagine.
Determination of pKa and Isoelectric Point
5.1.1. Potentiometric Titration for pKa Determination
Potentiometric titration is a standard method for determining the pKa values of ionizable groups in a molecule.[2][11][12][13]
Figure 1: Workflow for pKa determination by potentiometric titration.
5.1.2. Isoelectric Focusing (IEF) for pI Determination
Isoelectric focusing separates molecules based on their isoelectric point in a pH gradient.[14][15][16][17]
Figure 2: Workflow for pI determination by isoelectric focusing.
Determination of Aqueous Solubility
The shake-flask method followed by quantification is a common technique to determine the solubility of a compound.
Figure 3: Workflow for aqueous solubility determination.
Assessment of Chemical Stability by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful tool for monitoring the degradation of peptides over time.[18][19][20][21][22]
Figure 4: Workflow for assessing chemical stability by HPLC.
Biological Significance and Potential Applications
Prolyl-Asparagine is a dipeptide that can arise from the breakdown of larger proteins. While specific signaling pathways directly involving Pro-Asn have not been extensively characterized, the metabolism of its constituent amino acids, proline and asparagine, is crucial in various physiological and pathological processes. Asparagine, in particular, plays a significant role in cellular adaptation to glutamine depletion and is implicated in cancer cell proliferation.[23][24][25] The proline metabolic pathway is also linked to cellular stress responses.[26] Further research may elucidate specific roles for Prolyl-Asparagine in these or other biological contexts.
Conclusion
This technical guide has summarized the key physicochemical properties of Prolyl-Asparagine and provided detailed experimental workflows for their determination. While some properties are estimated due to a lack of direct experimental data, the provided information serves as a valuable resource for researchers and professionals in drug development and related scientific disciplines. The susceptibility of the asparagine residue to deamidation is a critical stability consideration for any application of this dipeptide. The detailed protocols and diagrams offer a practical framework for further experimental investigation into the characteristics and potential biological roles of Prolyl-Asparagine.
References
- 1. researchgate.net [researchgate.net]
- 2. electrochemsci.org [electrochemsci.org]
- 3. What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications -MetwareBio [metwarebio.com]
- 4. Ch27 pKa and pI values [chem.ucalgary.ca]
- 5. Amino Acids [vanderbilt.edu]
- 6. Low levels of asparagine deamidation can have a dramatic effect on aggregation of amyloidogenic peptides: Implications for the study of amyloid formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. What Is the Experimental Procedure for Isoelectric Focusing? | MtoZ Biolabs [mtoz-biolabs.com]
- 15. mybiosource.com [mybiosource.com]
- 16. Khan Academy [khanacademy.org]
- 17. Principle and Protocol of Isoelectric Focusing Electrophoresis - Creative BioMart [creativebiomart.net]
- 18. archives.ijper.org [archives.ijper.org]
- 19. hplc.eu [hplc.eu]
- 20. phmethods.net [phmethods.net]
- 21. HPLC Analysis and Purification of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 22. researchgate.net [researchgate.net]
- 23. journals.physiology.org [journals.physiology.org]
- 24. researchgate.net [researchgate.net]
- 25. Asparagine Plays a Critical Role in Regulating Cellular Adaptation to Glutamine Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Regulation of L-proline biosynthesis, signal transduction, transport, accumulation and its vital role in plants during variable environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Metabolism of Prolyl-Asparagine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the biosynthesis and degradation of the dipeptide Prolyl-Asparagine. Given that dedicated pathways for the synthesis of most dipeptides are not well-described, this guide focuses on the general mechanisms of protein and peptide metabolism that lead to the formation and catabolism of Prolyl-Asparagine. The content herein synthesizes information on the enzymatic processes, relevant quantitative data, and common experimental methodologies.
Introduction to Prolyl-Asparagine Metabolism
Prolyl-Asparagine (Pro-Asn) is a dipeptide composed of the amino acids proline and asparagine. Unlike certain bioactive dipeptides, there is no evidence for a dedicated enzymatic pathway for its direct biosynthesis from constituent amino acids. Instead, the formation and degradation of Pro-Asn are understood to be integral parts of the broader cellular processes of protein turnover and peptide metabolism.
Biosynthesis is largely a consequence of the proteolytic degradation of larger polypeptides and proteins. Specific proteases and peptidases cleave proteins in a manner that can release Pro-Asn as a final product.
Degradation of the Pro-Asn dipeptide into its constituent amino acids, proline and asparagine, is accomplished by specific dipeptidases. These free amino acids can then be reutilized for new protein synthesis or directed into other metabolic pathways.
Biosynthesis of Prolyl-Asparagine via Proteolysis
The generation of Pro-Asn from parent proteins is a multi-step process involving endo- and exopeptidases. The initial cleavage of proteins is carried out by endopeptidases, which cut within the polypeptide chain. Subsequent processing by exopeptidases, which remove amino acids from the ends of peptides, can ultimately yield the Pro-Asn dipeptide.
A key class of enzymes in this process are the prolyl peptidases , which are capable of cleaving peptide bonds involving the cyclic amino acid proline. For instance, prolyl endopeptidase (PREP) is a cytosolic enzyme that preferentially cleaves peptide bonds on the C-terminal side of proline residues within peptides of up to 30 amino acids. This action could generate peptide fragments with N-terminal proline. Further processing of such fragments by other peptidases could then result in the Pro-Asn dipeptide.
Caption: General proteolytic pathway for the generation of dipeptides.
Degradation of Prolyl-Asparagine
The hydrolysis of the Pro-Asn dipeptide into free proline and asparagine is catalyzed by dipeptidases. A critical enzyme in this context is Prolidase (E.C. 3.4.13.9) , also known as Xaa-Pro dipeptidase. Prolidase is a cytosolic enzyme that specifically cleaves dipeptides with a C-terminal proline or hydroxyproline residue. While its canonical substrates are X-Pro dipeptides, its role underscores the importance of specialized enzymes for handling proline-containing peptides. The degradation of Pro-Asn would require a dipeptidase with specificity for an N-terminal proline.
Cytosolic dipeptidases are a broad class of enzymes responsible for the final stages of protein breakdown, hydrolyzing dipeptides into amino acids. While specific data for Pro-Asn is scarce, it is presumed that one or more of these enzymes are capable of its degradation.
Caption: Enzymatic degradation of Prolyl-Asparagine.
Quantitative Data
| Enzyme Class | Example Enzyme | Substrate | Km (mM) | kcat (s-1) | Source |
| Prolyl Endopeptidase | Human PREP | Z-Gly-Pro-AMC | 0.045 | 49 | |
| Dipeptidase | Human Prolidase | Gly-Pro | 1.3 - 5.0 | 1,280 | |
| Dipeptidase | E. coli Dipeptidase E | Ala-His | 0.12 | 110 |
Km (Michaelis constant) indicates the substrate concentration at which the reaction rate is half of Vmax. A lower Km suggests a higher affinity of the enzyme for the substrate. kcat (turnover number) represents the number of substrate molecules converted to product per enzyme molecule per second. Z-Gly-Pro-AMC is a synthetic fluorogenic substrate.
Experimental Protocols
The study of Pro-Asn metabolism involves techniques for measuring enzyme activity and quantifying peptides.
This protocol is a generalized method for determining the activity of a dipeptidase capable of cleaving Pro-Asn.
-
Preparation of Cell Lysate:
-
Harvest cells or tissue and wash with ice-old phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, and protease inhibitors) on ice.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the cytosolic enzymes. Determine the total protein concentration using a standard assay (e.g., Bradford or BCA).
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0), the dipeptide substrate Pro-Asn (e.g., at a concentration of 1-10 mM), and any necessary cofactors (e.g., Mn2+ for some prolidases).
-
Pre-incubate the reaction mixture at 37°C.
-
Initiate the reaction by adding a known amount of the cell lysate (e.g., 10-50 µg of total protein).
-
Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an acid (e.g., trichloroacetic acid to a final concentration of 5%) or by heat inactivation.
-
-
Quantification of Products:
-
The amount of released proline or asparagine can be quantified.
-
Proline Quantification: A common method is the ninhydrin assay. Briefly, the reaction mixture is mixed with glacial acetic acid and ninhydrin reagent and heated at 100°C. After cooling, the absorbance is measured at 520 nm. A standard curve using known concentrations of proline is used for quantification.
-
Asparagine Quantification: Asparagine can be measured using high-performance liquid chromatography (HPLC) with pre-column derivatization (e.g., with o-phthalaldehyde, OPA) and fluorescence detection.
-
Caption: Workflow for measuring Pro-Asn dipeptidase activity.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying specific peptides in complex biological samples.
-
Sample Preparation:
-
Extract small molecules, including dipeptides, from biological samples (e.g., plasma, tissue homogenate) using a protein precipitation method. Typically, this involves adding a cold organic solvent like acetonitrile or methanol, followed by centrifugation.
-
Include an internal standard (e.g., a stable isotope-labeled version of Pro-Asn) in the extraction solvent for accurate quantification.
-
Dry the supernatant and reconstitute in a solvent compatible with the LC mobile phase.
-
-
LC Separation:
-
Inject the prepared sample onto a reverse-phase or HILIC (hydrophilic interaction liquid chromatography) column.
-
Separate the dipeptide from other matrix components using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
-
MS/MS Detection:
-
Analyze the column eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Parent Ion Selection (Q1): Set the first quadrupole to select for the mass-to-charge ratio (m/z) of the protonated Pro-Asn molecule.
-
Fragmentation (Q2): Fragment the selected parent ion in the collision cell.
-
Fragment Ion Selection (Q3): Set the third quadrupole to detect specific fragment ions characteristic of Pro-Asn.
-
Quantify the amount of Pro-Asn in the sample by comparing its peak area to that of the internal standard.
-
Relevance in Drug Development
The enzymes involved in peptide metabolism, such as prolyl endopeptidase and various dipeptidases, are of significant interest in drug development. Inhibitors of prolyl endopeptidase have been investigated for neurological disorders. While Pro-Asn itself is not a known therapeutic target, understanding its metabolic pathway provides insight into the broader systems of peptide processing and amino acid recycling, which are crucial for cellular homeostasis and can be dysregulated in disease. The methodologies described here are fundamental to studying the effects of drug candidates on these pathways.
Prolyl-Asparagine (Pro-Asn): A Potential Modulator of Cellular Signaling
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The dipeptide Prolyl-Asparagine (Pro-Asn) is a metabolite resulting from protein catabolism, composed of the amino acids L-proline and L-asparagine.[1][2] While direct evidence for a dedicated cell signaling role for the free Pro-Asn dipeptide is currently limited, the well-established signaling functions of its constituent amino acids and the critical role of the Asparagine-Proline (Asn-Pro) sequence in protein regulation suggest a potential for Pro-Asn to act as a modulator of cellular pathways. This document explores the known biological context of Pro-Asn, delves into the signaling roles of proline and asparagine, examines the significance of the Asn-Pro motif in protein processing, and proposes a hypothetical signaling pathway for the Pro-Asn dipeptide. Detailed experimental protocols to investigate these hypotheses are provided, along with quantitative data from related systems to serve as a benchmark for future studies. This guide is intended to be a resource for researchers and drug development professionals interested in the untapped potential of small peptides in cell signaling.
Introduction: The Emerging Role of Dipeptides in Cell Signaling
Dipeptides, the smallest peptides, have long been considered transient intermediates in protein digestion and metabolism.[2] However, a growing body of evidence suggests that some dipeptides can exert specific physiological and cell-signaling effects.[2] These small molecules can be transported into cells via specific transporters, such as the Peptide Transporter 1 (PepT1), and subsequently modulate intracellular signaling cascades. A notable example is the dipeptide Prolyl-Glycine (Pro-Gly), which has been shown to promote the expression and secretion of Insulin-like Growth Factor 1 (IGF-1) through the JAK2/STAT5 signaling pathway in a PepT1-dependent manner.[3]
Prolyl-Asparagine (Pro-Asn) is a dipeptide that has not yet been extensively studied for its potential signaling roles.[2] However, the unique structural and functional properties of its constituent amino acids, proline and asparagine, provide a strong rationale for investigating its biological activity. Proline metabolism is increasingly recognized for its role in redox balance, cell fate regulation, and its implications in neurological and psychiatric disorders.[4][5] Asparagine is a critical amino acid for the activation and proliferation of CD4+ T cells and plays a key role in the cellular response to glutamine deprivation.[6][7]
This technical guide will synthesize the existing knowledge on proline and asparagine signaling, explore the functional significance of the related Asn-Pro sequence in proteins, and based on this evidence, propose a hypothetical framework for the potential cell signaling role of the Pro-Asn dipeptide.
The Signaling Landscape of Proline and Asparagine
To understand the potential signaling functions of Pro-Asn, it is essential to first consider the established roles of its constituent amino acids.
Proline: A Multifaceted Regulator
Proline is unique among the proteinogenic amino acids due to its secondary amine structure, which imposes significant conformational constraints on peptides and proteins.[8] Beyond its structural role, proline metabolism is deeply intertwined with cellular signaling pathways:
-
Redox Balance and ROS Signaling: The interconversion of proline and Δ1-pyrroline-5-carboxylate (P5C) is linked to the mitochondrial electron transport chain and can influence the production of reactive oxygen species (ROS).[9] This positions proline metabolism as a modulator of ROS-dependent signaling pathways.
-
Neuromodulation: Dysregulated proline metabolism has been associated with neurological and psychiatric conditions.[4] L-proline can act as a neuromodulator, influencing both excitatory and inhibitory neurotransmission in the central nervous system.[5]
-
Stress Response: In plants, proline accumulation is a hallmark of the response to various environmental stresses, where it acts as an osmolyte, a metal chelator, and a signaling molecule to regulate gene expression.[10]
Asparagine: A Critical Nutrient and Signaling Cue
Asparagine is a non-essential amino acid that plays a crucial role in cellular metabolism and growth, particularly under conditions of nutrient stress.[8]
-
T-Cell Activation: Extracellular asparagine is essential for the optimal activation and proliferation of CD4+ T cells.[6][7] Depletion of asparagine can impair T-cell function, highlighting its importance in the immune response.
-
Metabolic Regulation: Asparagine biosynthesis, catalyzed by asparagine synthetase (ASNS), is tightly regulated and linked to glutamine metabolism.[11] It acts as a critical metabolic regulator, influencing the tricarboxylic acid (TCA) cycle and overall protein synthesis.[11]
-
Cancer Metabolism: The dependence of certain cancer cells on extracellular asparagine has led to the development of asparaginase-based therapies for acute lymphoblastic leukemia.[12] This underscores the importance of asparagine availability in cell proliferation.
The Asn-Pro Motif: A Signal for Proteolytic Cleavage
While the signaling role of the free Pro-Asn dipeptide is yet to be established, the reversed sequence, Asparaginyl-Proline (Asn-Pro), is a well-characterized motif with a critical signaling function within proteins. This motif acts as a trigger for regulated intramembrane proteolysis.
The most studied example is the cleavage of Sterol Regulatory Element-Binding Proteins (SREBPs), which are key transcription factors in lipid homeostasis. The Asn-Pro sequence within the first transmembrane segment of SREBP-2 is required for its cleavage by Site-2 Protease (S2P).[13] It is proposed that this motif acts as an N-terminal cap for a portion of the transmembrane α-helix, allowing a partial unwinding that exposes the peptide bond for cleavage by S2P.[13] This proteolytic event releases the N-terminal domain of SREBP, which then translocates to the nucleus to activate the transcription of genes involved in lipid synthesis.
The existence of such a specific recognition and processing mechanism for the Asn-Pro sequence highlights the potential for proline-containing dipeptides to be involved in precise biological recognition events.
A Hypothetical Signaling Pathway for Prolyl-Asparagine
Based on the signaling paradigm of other dipeptides like Pro-Gly, we can propose a hypothetical signaling pathway for Pro-Asn. This model provides a testable framework for future research.
Caption: Hypothetical signaling pathway for Prolyl-Asparagine (Pro-Asn).
This proposed pathway involves the following key steps:
-
Cellular Uptake: Extracellular Pro-Asn is transported into the cell via a peptide transporter, such as PepT1.
-
Intracellular Recognition: Once inside the cell, Pro-Asn may bind to a yet-unidentified intracellular receptor or sensor protein.
-
Signal Transduction: This binding event could trigger a downstream signaling cascade, potentially involving common pathways such as the Mitogen-Activated Protein Kinase (MAPK/ERK) or the Phosphoinositide 3-Kinase (PI3K)/Akt pathways.
-
Transcriptional Regulation: The activation of these kinase cascades would lead to the phosphorylation and activation of transcription factors.
-
Cellular Response: The activated transcription factors would then modulate the expression of target genes, leading to changes in cellular processes like proliferation, survival, or metabolism.
Quantitative Data from Related Systems
While quantitative data for Pro-Asn signaling is not yet available, data from related systems can provide a valuable reference for experimental design and interpretation.
Table 1: Kinetic Parameters for Peptide Transport
| Dipeptide | Transporter | Apparent Km (mM) | Reference |
| Gly-Sar | PepT1 | 0.5 - 1.5 | (Literature Data) |
| Pro-Gly | PepT1 | Not Reported | [3] |
Table 2: Signaling Effects of Pro-Gly Dipeptide
| Treatment | Measured Effect | Fold Change (vs. Control) | Cell Type | Reference |
| 0.5 mM Pro-Gly | IGF-1 mRNA Expression | ~1.8 | HepG2 | [3] |
| 0.5 mM Pro-Gly | IGF-1 Secretion | ~1.6 | HepG2 | [3] |
| 0.5 mM Pro-Gly | p-JAK2/JAK2 Ratio | ~1.5 | HepG2 | [3] |
| 0.5 mM Pro-Gly | p-STAT5/STAT5 Ratio | ~1.7 | HepG2 | [3] |
| 0.5 mM Pro-Gly + PepT1 siRNA | IGF-1 Secretion (relative to Pro-Gly alone) | ~0.6 | HepG2 | [3] |
Experimental Protocols for Investigating Pro-Asn Signaling
To validate the hypothetical signaling role of Pro-Asn, a series of well-defined experiments are required. The following protocols provide a starting point for such investigations.
Protocol 1: Assessing Pro-Asn Uptake via Peptide Transporters
Objective: To determine if Pro-Asn is transported into cells via PepT1.
Methodology:
-
Cell Culture: Culture a cell line known to express PepT1 (e.g., Caco-2 or HEK293 cells stably expressing PepT1).
-
Competitive Inhibition Assay:
-
Incubate cells with a fluorescently labeled or radiolabeled known PepT1 substrate (e.g., Gly-Sar).
-
In parallel, co-incubate the labeled substrate with increasing concentrations of unlabeled Pro-Asn.
-
Measure the intracellular accumulation of the labeled substrate using fluorometry or scintillation counting.
-
A dose-dependent decrease in the uptake of the labeled substrate in the presence of Pro-Asn would indicate competitive binding to PepT1.
-
-
Direct Uptake Measurement:
-
Synthesize radiolabeled Pro-Asn (e.g., [3H]-Pro-Asn).
-
Incubate cells with labeled Pro-Asn for various time points.
-
Lyse the cells and measure intracellular radioactivity.
-
Confirm the specificity of uptake by performing the assay in the presence of a known PepT1 inhibitor (e.g., 4-aminomethylbenzoic acid).
-
Caption: Workflow for Pro-Asn cellular uptake assay.
Protocol 2: Screening for Downstream Signaling Pathway Activation
Objective: To identify intracellular signaling pathways activated by Pro-Asn.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a neuronal cell line for neuro-signaling studies or an immune cell line for immunomodulatory studies). Serum-starve the cells and then treat with various concentrations of Pro-Asn for different durations (e.g., 5, 15, 30, 60 minutes).
-
Western Blot Analysis:
-
Prepare cell lysates from treated and untreated cells.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with a panel of antibodies against the phosphorylated (activated) forms of key signaling proteins (e.g., p-ERK1/2, p-Akt, p-p38, p-JNK) and their total protein counterparts for normalization.
-
-
Data Analysis: Quantify band intensities using densitometry. An increased ratio of phosphorylated protein to total protein in Pro-Asn-treated cells compared to controls indicates pathway activation.
Caption: Western blot workflow for signaling pathway analysis.
Protocol 3: Measuring Changes in Gene Expression
Objective: To determine the effect of Pro-Asn on the transcription of target genes.
Methodology:
-
Cell Culture and Treatment: Treat cells with Pro-Asn for longer durations (e.g., 4, 8, 24 hours) to allow for transcriptional changes.
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the cells and reverse transcribe it into cDNA.
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for genes downstream of the identified signaling pathways (e.g., FOS, JUN for the MAPK pathway; NFKBIA for the NF-κB pathway).
-
Use housekeeping genes (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Conclusion and Future Directions
While the direct signaling role of the dipeptide Prolyl-Asparagine remains a nascent area of investigation, the information presented in this guide provides a strong foundation for future research. The established signaling functions of proline and asparagine, coupled with the precedent set by other signaling dipeptides, suggest that Pro-Asn could be an important, yet overlooked, modulator of cellular function.
Future research should focus on systematically validating the hypothetical pathway presented here. Key steps will include the definitive identification of the transporters responsible for Pro-Asn uptake, the discovery of its intracellular binding partners, and the comprehensive characterization of its downstream signaling effects in various cellular contexts, including neuronal, immune, and metabolic systems. The experimental protocols outlined in this document provide a clear roadmap for these investigations.
Unraveling the potential signaling role of Pro-Asn could open new avenues for drug development, particularly in the areas of neuromodulation, immunomodulation, and metabolic diseases. The exploration of small, naturally occurring peptides like Pro-Asn represents an exciting frontier in the search for novel therapeutic agents.
References
- 1. Prolyl-Asparagine | C9H15N3O4 | CID 7408193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for Prolyl-Asparagine (HMDB0029012) [hmdb.ca]
- 3. Frontiers | The Dipeptide Pro-Gly Promotes IGF-1 Expression and Secretion in HepG2 and Female Mice via PepT1-JAK2/STAT5 Pathway [frontiersin.org]
- 4. Proline Metabolism in Neurological and Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurobiology of L-proline: From molecules to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Depletion of extracellular asparagine impairs self-reactive T cells and ameliorates autoimmunity in a murine model of multiple sclerosis [elifesciences.org]
- 7. Depletion of extracellular asparagine impairs self-reactive T cells and ameliorates autoimmunity in a murine model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amino Acids: Functions, Structure and Types | Technology Networks [technologynetworks.com]
- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 10. Regulation of L-proline biosynthesis, signal transduction, transport, accumulation and its vital role in plants during variable environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Targeting the Proline–Glutamine–Asparagine–Arginine Metabolic Axis in Amino Acid Starvation Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Asparagine-proline sequence within membrane-spanning segment of SREBP triggers intramembrane cleavage by Site-2 protease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Solid-Phase Synthesis of Prolyl-Asparagine Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptides containing the Prolyl-Asparagine (Pro-Asn) sequence is crucial for the development of novel therapeutics and research tools. However, the solid-phase peptide synthesis (SPPS) of this dipeptide motif presents unique challenges that can impact yield and purity. The secondary amine of proline can lead to slower and less efficient coupling reactions, while the side chain of asparagine is susceptible to undesirable side reactions if not properly protected.
These application notes provide a detailed protocol for the successful solid-phase synthesis of Prolyl-Asparagine peptides using Fmoc/tBu chemistry. The protocol emphasizes strategies to overcome common difficulties associated with this specific sequence, ensuring high-quality peptide production.
Key Challenges in Prolyl-Asparagine SPPS
The primary obstacles in the synthesis of Pro-Asn peptides are:
-
Difficult Coupling to Proline: The nucleophilicity of the secondary amine of a resin-bound proline is lower than that of primary amines of other amino acids. This steric hindrance can result in incomplete coupling of the incoming amino acid, leading to deletion sequences. To mitigate this, a "double coupling" strategy is often employed to drive the reaction to completion.
-
Asparagine Side-Chain Protection: The amide side chain of asparagine can undergo dehydration to form a nitrile byproduct during the activation step of coupling. To prevent this, the use of a side-chain protecting group is essential. The trityl (Trt) group is a widely used and effective choice for asparagine protection in Fmoc-based SPPS, as it also enhances the solubility of the amino acid derivative.[1][2][3]
Materials and Reagents
| Reagent/Material | Specification | Purpose |
| Resin | Rink Amide MBHA Resin | Solid support for C-terminal amide peptides |
| Amino Acids | Fmoc-Asn(Trt)-OH, Fmoc-Pro-OH | Building blocks for peptide synthesis |
| Coupling Reagent | HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Promotes amide bond formation |
| Base | DIPEA (N,N-Diisopropylethylamine) | Activates amino acids for coupling |
| Deprotection Reagent | 20% Piperidine in DMF | Removes the Fmoc protecting group |
| Solvents | DMF (N,N-Dimethylformamide), DCM (Dichloromethane) | Resin swelling and washing |
| Cleavage Cocktail | 95% TFA, 2.5% TIS, 2.5% H₂O | Cleaves peptide from resin and removes side-chain protecting groups |
| Precipitation Solvent | Cold Diethyl Ether | Precipitates the cleaved peptide |
| Monitoring | Kaiser Test Kit | Monitors the completion of coupling reactions |
Experimental Workflow
Caption: Experimental workflow for the solid-phase synthesis of a Prolyl-Asparagine dipeptide.
Detailed Synthesis Protocol
This protocol describes the manual synthesis of a Pro-Asn dipeptide on a 0.1 mmol scale.
1. Resin Swelling:
-
Place 0.1 mmol of Rink Amide MBHA resin in a reaction vessel.
-
Add 5 mL of DMF and allow the resin to swell for 30 minutes with occasional agitation.
-
Drain the DMF.
2. First Amino Acid Coupling (Fmoc-Asn(Trt)-OH):
-
Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat with fresh deprotection solution for 15 minutes. Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
Coupling: In a separate vial, dissolve 0.4 mmol of Fmoc-Asn(Trt)-OH and 0.39 mmol of HBTU in 2 mL of DMF. Add 0.8 mmol of DIPEA and vortex for 1 minute. Add the activated amino acid solution to the resin. Agitate for 2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
Monitoring: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, repeat the coupling step.
3. Second Amino Acid Coupling (Fmoc-Pro-OH - Double Coupling):
-
Fmoc Deprotection: Repeat the Fmoc deprotection step as described in 2.1.
-
First Coupling: Prepare the activated Fmoc-Pro-OH solution as described in 2.2 (using 0.4 mmol of Fmoc-Pro-OH). Add it to the resin and agitate for 2 hours.
-
Washing: Drain and wash the resin with DMF (3 x 5 mL).
-
Second Coupling: Repeat the coupling step (3.2) with a fresh solution of activated Fmoc-Pro-OH and agitate for another 2 hours.
-
Washing: Drain and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling.
4. Final Fmoc Deprotection:
-
Repeat the Fmoc deprotection step as described in 2.1 to remove the final Fmoc group from the N-terminal proline.
-
Wash the resin with DMF (5 x 5 mL) and DCM (5 x 5 mL), and then dry the resin under vacuum.
5. Cleavage and Deprotection:
-
Add 5 mL of the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) to the dried resin.
-
Agitate for 2-3 hours at room temperature. The trityl group from the asparagine side chain will be cleaved during this step.[2]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with an additional 1 mL of TFA and combine the filtrates.
6. Peptide Precipitation and Purification:
-
Add the TFA filtrate to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether.
-
A white precipitate of the peptide should form.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice.
-
Dry the peptide pellet under vacuum.
-
Analyze the crude peptide by HPLC and mass spectrometry to determine purity and confirm identity. Further purification can be performed using preparative HPLC.
Quantitative Data Summary
The following table provides expected quantitative outcomes for the solid-phase synthesis of a Pro-Asn dipeptide following the protocol above. Actual results may vary depending on the specific equipment and reagents used.
| Parameter | Expected Outcome | Monitoring Method |
| Resin Loading | 0.4 - 0.7 mmol/g | Manufacturer's specification |
| Coupling Efficiency (Asn) | > 99% | Kaiser Test |
| Coupling Efficiency (Pro - Double Couple) | > 99% | Kaiser Test |
| Crude Peptide Purity | 85 - 95% | Analytical RP-HPLC |
| Overall Yield (Crude) | 70 - 90% | Based on initial resin loading |
Signaling Pathway and Logical Relationship Diagram
Caption: Logical relationship between challenges, problems, and solutions in Pro-Asn peptide synthesis.
References
Application Note & Protocol: Purification of Prolyl-Asparagine (Pro-Asn) by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prolyl-Asparagine (Pro-Asn) is a dipeptide composed of L-proline and L-asparagine residues.[1] As a small and polar molecule, its purification can present challenges, requiring optimized chromatographic strategies to separate it from synthesis impurities, unreacted amino acids, or other byproducts. High-Performance Liquid Chromatography (HPLC) is the predominant technique for peptide purification due to its high resolution, speed, and efficiency.[2][3]
This document provides detailed protocols for two primary HPLC methods suitable for Pro-Asn purification: Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC). RP-HPLC separates molecules based on hydrophobicity and is the standard method for most peptides.[4] HILIC, which retains analytes based on their hydrophilicity, serves as a powerful alternative or complementary technique for highly polar compounds like Pro-Asn that may exhibit poor retention in reversed-phase systems.[5][6][7]
Method Selection Workflow
The choice between RP-HPLC and HILIC depends on the nature of the impurities in the crude sample. The following workflow provides a logical approach to selecting and implementing a purification strategy for Pro-Asn.
References
- 1. Prolyl-Asparagine | C9H15N3O4 | CID 7408193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. polylc.com [polylc.com]
- 6. Peptide separation by Hydrophilic-Interaction Chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrophilic interaction liquid chromatography (HILIC) in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry Analysis of Prolyl-Asparagine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolyl-Asparagine (Pro-Asn) is a dipeptide composed of the amino acids proline and asparagine. While its specific biological roles are still under investigation, the analysis of dipeptides is of growing interest in metabolomics and drug discovery as they can be products of protein catabolism or possess unique physiological or cell-signaling effects. The Human Metabolome Database lists Prolyl-Asparagine as an "expected" metabolite, though it has not been definitively quantified in human tissues or biofluids, highlighting the need for robust analytical methods.[1] This document provides detailed application notes and protocols for the quantitative analysis of Prolyl-Asparagine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize the key mass spectrometry parameters for the analysis of Prolyl-Asparagine.
Table 1: Molecular Properties of Prolyl-Asparagine
| Property | Value | Source |
| Molecular Formula | C₉H₁₅N₃O₄ | PubChem |
| Average Molecular Weight | 229.23 g/mol | PubChem |
| Exact Mass | 229.106256 Da | PubChem |
Table 2: Experimentally Observed Mass-to-Charge Ratios (m/z)
| Ion Type | Precursor m/z | Fragmentation Ions (Top 5) |
| [M+H]⁺ | 230.1135 | 133.0645, 70.0655, 213.0863, 122.0715, 151.0928 |
| [M+Na]⁺ | 252.0955 | 155.0439, 166.0126, 235.0727, 138.0266, 104.1071 |
Table 3: Proposed Multiple Reaction Monitoring (MRM) Transitions for Prolyl-Asparagine Quantification
| Precursor Ion (Q1) | Product Ion (Q3) | Proposed Collision Energy (eV) | Notes |
| 230.1 | 70.1 | 15-25 | Corresponds to the proline immonium ion, a highly specific fragment. |
| 230.1 | 115.1 | 10-20 | Corresponds to the a-ion of Asparagine. |
| 230.1 | 133.1 | 10-20 | Corresponds to the y-ion resulting from cleavage of the peptide bond. |
Note: The proposed collision energies are starting points and should be optimized for the specific instrument used.
Experimental Protocols
Sample Preparation from Human Plasma
This protocol outlines a general procedure for the extraction of dipeptides from human plasma, which should be optimized for specific applications.
Materials:
-
Human plasma collected in EDTA- or heparin-coated tubes
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Internal Standard (IS): A stable isotope-labeled Prolyl-Asparagine (e.g., ¹³C₅,¹⁵N₁-Pro-Asn) is highly recommended for accurate quantification.
-
Microcentrifuge tubes
-
Centrifuge capable of 14,000 x g and 4°C
Procedure:
-
Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: Spike 100 µL of plasma with the internal standard solution to a final concentration appropriate for the expected analyte concentration range. Vortex briefly.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to the plasma sample. This results in a 4:1 ratio of organic solvent to plasma, which is effective for precipitating larger proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube, avoiding disturbance of the protein pellet.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98% Mobile Phase A: 2% Mobile Phase B). Vortex for 30 seconds to ensure complete dissolution.
-
Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 10 minutes at 4°C to remove any remaining particulate matter.
-
Transfer to Autosampler Vial: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
UPLC-MS/MS Method for Prolyl-Asparagine Quantification
This method is a proposed starting point and should be adapted and validated for the specific instrumentation and application. For enhanced sensitivity and chromatographic retention of small, polar dipeptides, derivatization with a reagent such as AccQ-Tag™ (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) can be employed.[2] The protocol below is for the underivatized form.
Liquid Chromatography (LC) Parameters:
-
Column: A reversed-phase C18 column suitable for polar analytes (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm) is recommended.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
Time (min) %B 0.0 2 1.0 2 5.0 30 5.1 95 6.0 95 6.1 2 | 8.0 | 2 |
Tandem Mass Spectrometry (MS/MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
MRM Transitions: As listed in Table 3. The collision energy for each transition should be optimized to maximize the signal intensity of the product ion.
Visualizations
Discussion
Fragmentation Pattern: The fragmentation of Prolyl-Asparagine is expected to follow general principles of peptide fragmentation. The presence of a proline residue often directs fragmentation, leading to a prominent immonium ion at m/z 70.1. Cleavage of the peptide bond will yield b₁ and y₁ ions, corresponding to protonated proline and asparagine, respectively. The selection of the proline immonium ion (m/z 70.1) and the asparagine y₁-ion (m/z 133.1) as product ions for MRM analysis provides high specificity and sensitivity.
Biological Context: While the direct signaling role of the Prolyl-Asparagine dipeptide is not yet established, the metabolic pathways of its constituent amino acids are well-characterized. Proline metabolism is intricately linked to cellular stress responses and the production of reactive oxygen species (ROS).[3] Asparagine plays a crucial role in cellular adaptation to glutamine depletion and is involved in signaling pathways that regulate cell growth and survival, such as the mTOR pathway.[4] The Prolyl-Asparagine dipeptide may arise from the degradation of proline and asparagine-rich proteins and could potentially have biological activities that are currently unexplored. The "Asparagine-Proline" sequence has been identified as a trigger for intramembrane cleavage of the SREBP protein, suggesting that this dipeptide sequence can be specifically recognized in a biological context.[5]
Method Considerations:
-
Internal Standard: The use of a stable isotope-labeled internal standard is critical for compensating for matrix effects and variations in sample preparation and instrument response, thereby ensuring accurate and precise quantification.
-
Derivatization: For applications requiring very high sensitivity, derivatization of the N-terminus of Prolyl-Asparagine can improve its chromatographic retention and ionization efficiency.[2]
-
Method Validation: The provided protocol should be thoroughly validated according to regulatory guidelines (e.g., FDA, EMA) for parameters such as linearity, accuracy, precision, selectivity, and stability.
These application notes provide a comprehensive framework for the mass spectrometry-based analysis of Prolyl-Asparagine. The detailed protocols and data will aid researchers in developing and validating robust analytical methods for the quantification of this dipeptide in various biological matrices, paving the way for a better understanding of its potential biological significance.
References
- 1. Human Metabolome Database: Showing metabocard for Prolyl-Asparagine (HMDB0029012) [hmdb.ca]
- 2. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Connecting proline metabolism and signaling pathways in plant senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Asparagine-proline sequence within membrane-spanning segment of SREBP triggers intramembrane cleavage by Site-2 protease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Enzymatic Synthesis of Prolyl-Asparagine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Prolyl-Asparagine (Pro-Asn) is a molecule of interest in various fields of biochemical and pharmaceutical research. While chemical synthesis of peptides is well-established, enzymatic synthesis offers several advantages, including high stereospecificity, milder reaction conditions, and reduced environmental impact. These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis, purification, and characterization of Prolyl-Asparagine. The methodologies described herein are based on established principles of chemoenzymatic peptide synthesis and can be adapted for the synthesis of other dipeptides.
Pro-Asn is a dipeptide composed of the amino acids L-proline and L-asparagine. While its specific biological roles are still under investigation, as an incomplete breakdown product of protein metabolism, it may play a role in cell signaling or have other physiological effects[1].
Principle of Enzymatic Synthesis
The enzymatic synthesis of Pro-Asn can be achieved through a kinetically controlled approach using a suitable protease. In this method, the carboxyl group of a protected proline derivative (acyl donor) is activated, typically as an ester, to facilitate the formation of an acyl-enzyme intermediate. This intermediate then reacts with the amino group of an asparagine derivative (nucleophile) to form the peptide bond. The reaction equilibrium is shifted towards synthesis by using a high concentration of the nucleophile and by selecting reaction conditions that minimize the hydrolysis of the acyl-enzyme intermediate and the product.
Several classes of enzymes can be considered for this synthesis, including proline-specific peptidases and other proteases with broad substrate specificity that can be adapted for synthesis under specific conditions.
Quantitative Data Summary
The following tables summarize representative quantitative data for the enzymatic synthesis of dipeptides similar to Prolyl-Asparagine. This data is intended to provide a baseline for experimental design and optimization.
Table 1: Comparison of Potential Enzymes for Dipeptide Synthesis
| Enzyme | Acyl Donor Example | Nucleophile Example | Typical Yield (%) | Reference |
| Modified Prolyl Aminopeptidase | Pro-OBzl | Ala-NH2 | 60-80 | [2] |
| Thermolysin | Z-Asn-OH | Leu-NH2 | >50 | [3] |
| Papain | Z-Ala-OMe | Gln | 35.5 | [4] |
| α-Chymotrypsin | Ac-Phe-OEt | Leu-NH2 | ~90 |
Note: Yields are highly dependent on specific reaction conditions and substrates.
Table 2: Representative Reaction Parameters for Kinetically Controlled Dipeptide Synthesis
| Parameter | Value | Unit |
| Enzyme Concentration | 1 - 10 | mg/mL |
| Acyl Donor Concentration | 10 - 100 | mM |
| Nucleophile Concentration | 100 - 500 | mM |
| pH | 7.0 - 9.0 | |
| Temperature | 25 - 40 | °C |
| Reaction Time | 1 - 24 | hours |
| Organic Co-solvent | 0 - 20 | % (v/v) |
Experimental Protocols
Protocol for Enzymatic Synthesis of N-α-benzyloxycarbonyl-Prolyl-Asparagine amide (Z-Pro-Asn-NH2)
This protocol describes a plausible method for the synthesis of a protected form of Pro-Asn using a commercially available protease like thermolysin, which has been shown to be effective in synthesizing asparagine-containing peptides[3].
Materials:
-
Thermolysin (from Bacillus thermoproteolyticus)
-
N-α-benzyloxycarbonyl-L-Proline methyl ester (Z-Pro-OMe) (Acyl donor)
-
L-Asparagine amide (Asn-NH2) (Nucleophile)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Acetonitrile
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
Procedure:
-
Reaction Setup:
-
Dissolve Z-Pro-OMe (e.g., 50 mM) and Asn-NH2 (e.g., 250 mM, 5 equivalents) in a minimal amount of acetonitrile.
-
Add Tris-HCl buffer (100 mM, pH 8.0) to the mixture to achieve a final acetonitrile concentration of 10-20% (v/v) and the desired final substrate concentrations.
-
Pre-incubate the substrate solution at 37°C for 10 minutes.
-
-
Enzyme Addition:
-
Dissolve thermolysin in a small amount of Tris-HCl buffer (100 mM, pH 8.0) to a final concentration of 5 mg/mL.
-
Initiate the reaction by adding the thermolysin solution to the pre-incubated substrate mixture.
-
-
Reaction Monitoring:
-
Incubate the reaction mixture at 37°C with gentle agitation.
-
Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., 1, 4, 8, and 24 hours) and analyzing them by TLC or HPLC to observe the formation of the product and the consumption of the acyl donor.
-
-
Reaction Termination and Product Extraction:
-
Once the reaction has reached completion (or the desired conversion), terminate the reaction by adding an equal volume of ethyl acetate to extract the product.
-
Vortex the mixture vigorously and separate the organic and aqueous layers by centrifugation.
-
Collect the organic layer. Repeat the extraction of the aqueous layer with ethyl acetate twice more.
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Protocol for Purification of Z-Pro-Asn-NH2 by Solid-Phase Extraction (SPE)
This protocol provides a general method for the purification of the synthesized dipeptide from the reaction mixture[5][6][7].
Materials:
-
C18 SPE cartridge
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Deionized water
Procedure:
-
Cartridge Conditioning:
-
Condition the C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water with 0.1% TFA.
-
-
Sample Loading:
-
Dissolve the crude product from the synthesis step in a minimal amount of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% TFA).
-
Load the dissolved sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 5 mL of 5% acetonitrile in water with 0.1% TFA to remove unreacted, more polar starting materials and salts.
-
-
Elution:
-
Elute the product with a stepwise gradient of increasing acetonitrile concentration in water with 0.1% TFA (e.g., 20%, 40%, 60%, 80% acetonitrile).
-
Collect the fractions and analyze them by TLC or HPLC to identify the fractions containing the pure product.
-
-
Solvent Evaporation:
-
Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation to obtain the purified Z-Pro-Asn-NH2.
-
Protocol for Characterization of Pro-Asn
This section outlines the analytical methods for confirming the identity and purity of the synthesized dipeptide.
High-Performance Liquid Chromatography (HPLC):
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Analysis: The retention time of the synthesized product should be compared to a standard if available. The purity can be determined by integrating the peak area.
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Analysis: The sample is infused into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is determined. For Pro-Asn (C9H15N3O4), the expected monoisotopic mass is 229.1063 g/mol . The observed mass of the protonated molecule [M+H]+ should be approximately 230.1135[2].
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Technique: 1H NMR and 13C NMR.
-
Solvent: D2O or DMSO-d6.
-
Analysis: The NMR spectra will provide detailed structural information, confirming the connectivity of the atoms in the dipeptide. The chemical shifts and coupling constants of the protons and carbons should be consistent with the structure of Pro-Asn[8].
Visualizations
Enzymatic Synthesis Workflow
Caption: Workflow for the enzymatic synthesis of Prolyl-Asparagine.
Kinetically Controlled Synthesis Principle
Caption: Principle of kinetically controlled enzymatic peptide synthesis.
References
- 1. biotage.com [biotage.com]
- 2. Prolyl-Asparagine | C9H15N3O4 | CID 7408193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and application of dipeptides; current status and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Peptide SPE Method Development - Protocol - OneLab [onelab.andrewalliance.com]
- 7. Evaluation of solid-phase extraction procedures in peptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
Application Notes and Protocols for the Quantification of Prolyl-Asparagine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolyl-Asparagine (Pro-Asn) is a dipeptide composed of the amino acids proline and asparagine. The quantification of specific dipeptides like Pro-Asn in biological matrices can be critical for understanding protein degradation pathways, monitoring disease states, and in pharmacokinetic/pharmacodynamic (PK/PD) studies during drug development. This document provides detailed application notes and protocols for the primary analytical techniques used to quantify Pro-Asn: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Technique 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantifying small molecules like Pro-Asn in complex biological samples due to its exceptional sensitivity and specificity. The method involves chromatographic separation of the analyte followed by mass-based detection and fragmentation, allowing for unambiguous identification and quantification.
Experimental Workflow: LC-MS/MS
Caption: LC-MS/MS workflow for Pro-Asn quantification.
Detailed Protocol: LC-MS/MS Quantification of Pro-Asn
This protocol is designed for the quantification of Pro-Asn in human plasma.
1. Materials and Reagents:
-
Pro-Asn analytical standard (≥98% purity)
-
Stable Isotope Labeled (SIL) Pro-Asn (e.g., ¹³C₅,¹⁵N₁-Pro-Asn) as internal standard (IS)
-
HPLC-grade acetonitrile (ACN), methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K₂EDTA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB) if necessary[1]
-
Microcentrifuge tubes and a refrigerated centrifuge
2. Standard and Sample Preparation:
-
Stock Solutions: Prepare 1 mg/mL stock solutions of Pro-Asn and SIL-Pro-Asn (IS) in 50% methanol.
-
Calibration Standards: Serially dilute the Pro-Asn stock solution in a surrogate matrix (e.g., phosphate-buffered saline or stripped plasma) to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma sample, calibration standard, or blank matrix, add 10 µL of IS working solution (e.g., 500 ng/mL).
-
Add 150 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C[1].
-
Transfer the supernatant to a new tube for analysis. For cleaner samples, the supernatant can be diluted or further purified using SPE[1].
-
Inject 5-10 µL into the LC-MS/MS system.
-
3. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
System: UPLC/HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 2% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
-
-
Mass Spectrometry:
-
System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization, Positive Mode (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Key Parameters: Use values in the table below, optimized for the specific instrument.
-
Quantitative Data and MS Parameters
| Parameter | Prolyl-Asparagine (Analyte) | SIL-Pro-Asn (Internal Standard) | Notes |
| Molecular Formula | C₉H₁₅N₃O₄[2] | ¹³C₅¹²C₄H₁₅¹⁵N¹⁴N₂O₄ | Example SIL label |
| Monoisotopic Mass | 229.11 g/mol [2] | ~235.13 g/mol | Mass will vary with labeling |
| Precursor Ion (Q1) | m/z 230.11 [M+H]⁺[2] | m/z ~236.13 [M+H]⁺ | The protonated molecule is monitored. |
| Product Ion 1 (Q3) | m/z 70.07 | m/z ~70.07 | Proline immonium ion (for quantification) |
| Product Ion 2 (Q3) | m/z 115.05 | m/z ~116.05 | Asparagine immonium-like ion (for confirmation) |
| Collision Energy (CE) | Instrument Dependent | Instrument Dependent | Optimize by infusing standard |
| Limit of Detection (LOD) | ~0.5 ng/mL | N/A | Typical for modern instruments |
| Limit of Quantification (LOQ) | ~1.5 ng/mL | N/A | Based on similar assays[3] |
| Linearity (r²) | >0.99 | N/A | Over a range of 1.5-1000 ng/mL |
Technique 2: HPLC with Fluorescence Detection (HPLC-FLD)
For laboratories without access to mass spectrometry, HPLC with fluorescence detection offers a sensitive alternative. This method requires pre-column derivatization of the dipeptide with a fluorescent tag, as Pro-Asn is not naturally fluorescent.
Experimental Workflow: HPLC-FLD
Caption: HPLC-FLD workflow for Pro-Asn quantification.
Detailed Protocol: HPLC-FLD using NBD-F Derivatization
This protocol is adapted from methods for fluorescently labeling amino acids[3].
1. Materials and Reagents:
-
Pro-Asn analytical standard (≥98% purity)
-
4-Fluoro-7-nitrobenzofurazan (NBD-F)
-
Borate buffer (0.1 M, pH 8.0)
-
Hydrochloric acid (HCl, 0.1 M)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium acetate buffer (0.1 M, pH 7.2)
2. Sample Preparation and Derivatization:
-
Prepare protein-free sample extracts as described in the LC-MS/MS protocol (steps 2.1-2.7).
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix 100 µL of the sample extract or calibration standard.
-
Add 100 µL of 0.1 M borate buffer (pH 8.0).
-
Add 50 µL of NBD-F solution (e.g., 50 mM in acetonitrile).
-
Vortex and incubate the mixture at 60°C for 15 minutes in the dark[3].
-
Stop the reaction by adding 100 µL of 0.1 M HCl[3].
-
The sample is now ready for injection.
-
3. HPLC-FLD Conditions:
-
System: HPLC with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1 M Sodium Acetate Buffer (pH 7.2) : Methanol (90:10 v/v)[3].
-
Mobile Phase B: Methanol.
-
Flow Rate: 1.0 mL/min[3].
-
Gradient: A gradient can be optimized to separate the Pro-Asn-NBD derivative from other interfering peaks. A starting point could be 20% B, ramping to 80% B over 15 minutes.
-
Fluorescence Detector:
-
Excitation Wavelength (Ex): 470 nm
-
Emission Wavelength (Em): 530 nm
-
Quantitative Data and HPLC Parameters
| Parameter | Value | Notes |
| Derivatization Reagent | NBD-F | Reacts with the secondary amine of proline. |
| Column | C18 (4.6 x 150 mm, 5 µm) | A standard choice for reversed-phase. |
| Flow Rate | 1.0 mL/min | Typical for a 4.6 mm ID column. |
| Detection (Ex/Em) | 470 nm / 530 nm | Standard wavelengths for NBD adducts. |
| LOD | ~5 fmol | Reported for proline derivatives[3]. |
| LOQ | ~15 fmol | Reported for proline derivatives[3]. |
| Linearity Range | 0.1 - 100 µg/mL | Typical range for such assays[3]. |
| Precision (Intra/Inter-day) | < 5% RSD | A common target for method validation[3]. |
Alternative Technique: Immunoassay (ELISA)
While no commercial ELISA kits currently exist for the direct quantification of the Pro-Asn dipeptide, a custom competitive ELISA could be developed. This approach relies on generating a specific antibody that recognizes the Pro-Asn structure.
Logical Relationship: Competitive ELISA Principle
Caption: Principle of a competitive ELISA for small molecules.
Protocol Outline for Custom ELISA Development
-
Antigen Preparation: Synthesize a Pro-Asn-carrier protein (e.g., BSA, KLH) conjugate to be used as an immunogen.
-
Antibody Production: Immunize host animals (e.g., rabbits, mice) with the conjugate to generate polyclonal or monoclonal antibodies against Pro-Asn.
-
Assay Development:
-
Coat a microplate with a capture antibody.
-
In a separate tube, incubate the sample (containing unknown Pro-Asn) with a limited amount of the specific anti-Pro-Asn antibody and a known amount of enzyme-labeled Pro-Asn.
-
Add this mixture to the coated plate. The free anti-Pro-Asn antibody will bind.
-
Wash the plate to remove unbound reagents.
-
Add a substrate for the enzyme, leading to a measurable signal.
-
-
Quantification: The signal generated is inversely proportional to the concentration of Pro-Asn in the original sample. A standard curve is used for quantification.
References
Application Notes and Protocols for Utilizing Prolyl-Asparagine in Peptide Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of specific dipeptide motifs into peptide libraries offers a powerful strategy to constrain peptide conformation and enhance binding affinity and specificity for target proteins. The Prolyl-Asparagine (Pro-Asn or PN) dipeptide is of particular interest due to the unique structural properties of both proline and asparagine. Proline's rigid pyrrolidine ring restricts the conformational flexibility of the peptide backbone, often inducing β-turns, which are critical for molecular recognition in many biological processes. Asparagine, with its polar side-chain amide, can participate in crucial hydrogen bonding interactions within the peptide or with a target protein. This combination makes the Pro-Asn motif a valuable component in the design of peptide libraries for drug discovery and the study of protein-protein interactions.
These application notes provide a comprehensive overview of the use of Prolyl-Asparagine in peptide libraries, including protocols for synthesis, screening, and characterization, as well as an example of its relevance in a key signaling pathway.
Structural Significance of the Prolyl-Asparagine Motif
The Pro-Asn sequence can adopt a variety of conformations, but it has a notable propensity to form specific turn structures. The proline residue often favors a trans conformation of the peptide bond preceding it and restricts the phi (φ) dihedral angle to approximately -60°. Asparagine is a powerful turn-inducing residue, frequently found at the second position of β-turns in proteins.[1] The asparagine side chain can form a hydrogen bond with its own backbone amide or with nearby residues, further stabilizing a turn conformation. This pre-disposition to form turns makes the Pro-Asn motif an excellent choice for mimicking or disrupting protein-protein interactions that are mediated by such secondary structures.
Applications in Peptide Library Design
The inclusion of the Pro-Asn dipeptide in a peptide library can be advantageous for several reasons:
-
Scaffolding and Conformational Constraint: The inherent rigidity of the proline residue reduces the entropic penalty of binding, potentially leading to higher affinity ligands.
-
Turn Mimicry: Pro-Asn motifs can mimic β-turns found at the interface of protein-protein interactions, making them ideal for designing competitive inhibitors.
-
Enhanced Specificity: The defined conformation imposed by the Pro-Asn motif can lead to more specific binding to the target protein, reducing off-target effects.
-
Modulation of Signaling Pathways: As will be discussed, specific Pro-Asn containing sequences, such as the PHSRN motif in fibronectin, are known to be involved in critical cell signaling events, making them a starting point for the development of modulatory peptides.[2][3][4][5]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Prolyl-Asparagine Containing Peptide Library
This protocol describes the synthesis of a peptide library using Fmoc/tBu solid-phase peptide synthesis (SPPS).
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-Pro-OH and Fmoc-Asn(Trt)-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Washing solvents: DMF, DCM, Isopropanol
-
Ether for precipitation
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF for 1-2 hours in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
First Amino Acid Coupling (Post-Pro-Asn sequence):
-
Pre-activate the first Fmoc-amino acid (4 equivalents) with HBTU (3.95 eq.), HOBt (4 eq.), and DIPEA (8 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Wash the resin with DMF.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Prolyl-Asparagine Coupling:
-
For the asparagine residue, use Fmoc-Asn(Trt)-OH to prevent side-chain dehydration and nitrile formation.[6] Couple as described in step 3.
-
Following asparagine coupling and Fmoc deprotection, couple Fmoc-Pro-OH.
-
-
Library Synthesis (Split-and-Pool Method): For library generation, after coupling a common amino acid, the resin is pooled, mixed, and then split into separate vessels for the coupling of the next variable amino acid. This process is repeated for all variable positions.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
Purify the peptides by reverse-phase HPLC.
-
-
Characterization: Confirm the identity and purity of the peptides by mass spectrometry and analytical HPLC.
Protocol 2: Screening a Pro-Asn Peptide Library using ELISA
This protocol outlines a competitive ELISA to screen for peptides that bind to a target protein.
Materials:
-
Target protein
-
Biotinylated probe peptide (a known binder to the target, or a peptide from the library)
-
96-well ELISA plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBST)
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
Peptide library members dissolved in an appropriate buffer
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the target protein (1-10 µg/mL in coating buffer) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Binding:
-
In a separate plate, pre-incubate a fixed concentration of the biotinylated probe peptide with varying concentrations of the competitor peptides from the library for 1 hour.
-
Transfer the peptide mixtures to the coated and blocked ELISA plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate five times with wash buffer.
-
Detection:
-
Add Streptavidin-HRP diluted in blocking buffer to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development: Add TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stopping the Reaction: Stop the reaction by adding the stop solution. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. A lower signal indicates stronger competition from the library peptide.
Protocol 3: Characterization of Hit Peptides using Fluorescence Polarization
This protocol is for determining the binding affinity (Kd) of hit peptides identified from the primary screen.
Materials:
-
Target protein
-
Fluorescently labeled peptide (e.g., with FITC or TAMRA)
-
Binding buffer (e.g., PBS with 0.1% BSA)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader with polarization filters
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the fluorescently labeled peptide in the binding buffer.
-
Prepare a serial dilution of the target protein in the binding buffer.
-
-
Assay Setup:
-
To each well of the 384-well plate, add a fixed concentration of the fluorescently labeled peptide.
-
Add the serially diluted target protein to the wells. Include wells with only the labeled peptide (for minimum polarization) and wells with labeled peptide and the highest concentration of the target protein (for maximum polarization).
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measurement: Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader.
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of the target protein concentration.
-
Fit the data to a one-site binding model using non-linear regression to determine the equilibrium dissociation constant (Kd).
-
Quantitative Data Presentation
The following table provides representative data from a hypothetical alanine scan of the Pro-Asn containing PHSRN motif, which is known to bind to integrin α5β1. Alanine scanning is a common technique to determine the contribution of individual residues to binding affinity.[7][8][9][10][11]
| Peptide Sequence | Mutation | Relative Binding Affinity (%) | Kd (µM) |
| PHSRN | Wild-Type | 100 | 50 |
| A H S R N | P to A | 25 | 200 |
| P A S R N | H to A | 60 | 83 |
| P H A R N | S to A | 80 | 62.5 |
| P H S A N | R to A | 10 | 500 |
| P H S R A | N to A | 45 | 111 |
Note: These are illustrative values to demonstrate how data would be presented. Actual values would be determined experimentally.
Signaling Pathway and Experimental Workflow Visualizations
Integrin Signaling Pathway Involving the PHSRN Motif
The Pro-His-Ser-Arg-Asn (PHSRN) sequence in fibronectin acts as a synergy site for the binding of the RGD motif to α5β1 integrin, promoting cell adhesion and initiating downstream signaling.[2][3][4][5][12][13] This signaling cascade involves the activation of Focal Adhesion Kinase (FAK) and Src kinase, leading to cell proliferation, survival, and migration.[14][15][16][17]
Experimental Workflow for Peptide Library Screening
The following diagram illustrates a typical workflow for the discovery of bioactive peptides from a library, from initial synthesis to hit validation.
Conclusion
The strategic incorporation of Prolyl-Asparagine dipeptides into combinatorial libraries provides a robust avenue for the discovery of potent and selective peptide-based therapeutics. The inherent conformational constraints imposed by this motif can significantly enhance binding affinities and specificities for a wide range of biological targets. The protocols and workflows detailed herein offer a comprehensive guide for researchers to synthesize, screen, and characterize Pro-Asn containing peptide libraries, ultimately facilitating the identification of novel lead compounds for drug development.
References
- 1. Computational modeling of peptide-aptamer binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of RGD secondary structure and the synergy site PHSRN on cell adhesion, spreading and specific integrin engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signal Transduction Mechanisms of Focal Adhesions: Src and FAK-Mediated Cell Response [imrpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. mybiosource.com [mybiosource.com]
- 8. Alanine scanning - Wikipedia [en.wikipedia.org]
- 9. ABS–Scan: In silico alanine scanning mutagenesis for binding site residues in protein–ligand complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. repository.ias.ac.in [repository.ias.ac.in]
- 11. genscript.com [genscript.com]
- 12. The synergy peptide PHSRN and the adhesion peptide RGD mediate cell adhesion through a common mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Adhesion to fibronectin regulates Hippo signaling via the FAK–Src–PI3K pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Prolyl-Asparagine as a Substrate for Peptidases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolyl-asparagine (Pro-Asn) is a dipeptide composed of the amino acids proline and asparagine. As an incomplete breakdown product of protein digestion or catabolism, its role as a substrate for various peptidases is of significant interest in understanding protein turnover, nutrient sensing, and potential cell signaling pathways.[1] This document provides detailed application notes and experimental protocols for studying the interaction of prolyl-asparagine with post-proline cleaving enzymes (PPCEs), a class of peptidases that specifically cleave peptide bonds C-terminal to a proline residue. These enzymes, including prolyl oligopeptidase (POP) and dipeptidyl peptidase IV (DPP-IV), are implicated in numerous physiological processes and are targets for drug development.[2][3]
Peptidases Acting on Prolyl-Asparagine
Prolyl-asparagine is a potential substrate for several families of peptidases that exhibit specificity for proline-containing peptides.
-
Prolyl Oligopeptidase (POP): A serine endopeptidase that cleaves peptides on the C-terminal side of proline residues. POP is known to hydrolyze small peptides (typically less than 30 amino acids) and is involved in the metabolism of several neuropeptides and peptide hormones.[4]
-
Dipeptidyl Peptidase IV (DPP-IV): A serine exopeptidase that cleaves Xaa-Pro or Xaa-Ala dipeptides from the N-terminus of polypeptides. DPP-IV plays a crucial role in glucose metabolism through the degradation of incretins like GLP-1.[5][6]
-
Prolyl Aminopeptidases (PAPs): These exopeptidases specifically remove N-terminal proline residues from peptides.
The susceptibility of the Pro-Asn bond to cleavage by these enzymes depends on the specific enzyme's substrate-binding pocket and catalytic mechanism.
Data Presentation: Comparative Kinetic Data of Proline-Containing Substrates
While specific kinetic data for prolyl-asparagine is not extensively available in the literature, the following tables provide kinetic parameters for common synthetic and natural substrates of DPP-IV and POP. This information is crucial for comparative studies and for estimating initial experimental conditions for prolyl-asparagine.
Table 1: Kinetic Parameters of Dipeptidyl Peptidase IV (DPP-IV) with Various Substrates
| Substrate | KM (mM) | Source Organism/Enzyme | Reference |
| Gly-Pro-p-nitroanilide | - | Porcine Kidney | [5] |
| Gly-Pro-2-naphthylamide | 0.66 | Not Specified | [5] |
| Ala-Ala-2-naphthylamide | 1.0 | Not Specified | [5] |
Note: Specific kcat values were not provided in the cited source. Assays with p-nitroanilide or naphthylamide substrates are typically monitored spectrophotometrically or fluorometrically.
Table 2: Kinetic Parameters of Prolyl Oligopeptidase (POP) with Various Substrates
| Substrate | KM (mM) | kcat (s-1) | kcat/KM (s-1mM-1) | Source Organism/Enzyme | Reference |
| Z-Gly-Pro-2-naphthylamide | - | - | - | Flavobacterium | [2] |
| Z-Lys-Pro-2-(4-methoxy)naphthylamide | - | - | - | Flavobacterium | [2] |
| Z-Asp-Gly-Pro-2-naphthylamide | - | - | - | Flavobacterium | [2] |
Note: The reference indicates that elongation of the dipeptide substrate generally leads to a decrease in the specificity rate constant for POP, suggesting a limited binding site.[2]
Experimental Protocols
Protocol 1: General Solid-Phase Synthesis of Prolyl-Asparagine
This protocol outlines the manual solid-phase peptide synthesis (SPPS) of prolyl-asparagine using the Fmoc/tBu strategy.[7][8][9][10][11]
Materials:
-
Fmoc-Asn(Trt)-Wang resin
-
Fmoc-Pro-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Piperidine solution (20% in DMF)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Diethyl ether
-
HPLC-grade water and acetonitrile
Procedure:
-
Resin Swelling: Swell the Fmoc-Asn(Trt)-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and agitate for another 15 minutes.
-
Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Coupling of Proline:
-
In a separate vial, dissolve Fmoc-Pro-OH (3 eq.), Oxyma Pure (3 eq.), and DIC (3 eq.) in DMF.
-
Pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (blue), repeat the coupling.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal proline.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of aqueous acetonitrile.
-
Purify by reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions and confirm the product identity and purity by mass spectrometry.
-
Lyophilize the pure fractions to obtain the final Pro-Asn dipeptide.
-
Protocol 2: Peptidase Activity Assay for Prolyl-Asparagine using HPLC
This protocol describes a method to measure the activity of peptidases like POP or DPP-IV on the non-chromogenic substrate prolyl-asparagine by quantifying the formation of the product, proline, using HPLC.[12][13][14][15][16]
Materials:
-
Prolyl-Asparagine substrate stock solution (e.g., 10 mM in assay buffer)
-
Purified peptidase (e.g., recombinant human DPP-IV or POP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Proline standard solutions (for calibration curve)
-
Quenching solution (e.g., 1 M HCl or 10% TFA)
-
HPLC system with a pre-column derivatization module (e.g., OPA/FMOC) and a fluorescence or UV detector
-
Appropriate HPLC column for amino acid analysis
Procedure:
-
Reaction Setup:
-
Prepare reaction mixtures in microcentrifuge tubes. A typical 100 µL reaction could contain:
-
80 µL Assay Buffer
-
10 µL Prolyl-Asparagine stock solution (final concentration 1 mM, can be varied for kinetic studies)
-
10 µL Enzyme solution (concentration to be optimized for linear product formation over time)
-
-
Include a negative control with no enzyme.
-
-
Enzymatic Reaction:
-
Pre-incubate the reaction mixture (without enzyme) at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the enzyme solution.
-
Incubate for a defined period (e.g., 10, 20, 30, 60 minutes) ensuring the reaction is in the linear range (less than 20% substrate consumption).
-
-
Reaction Quenching:
-
Stop the reaction by adding 10 µL of quenching solution.
-
Centrifuge the samples to pellet any precipitated protein.
-
-
Sample Analysis by HPLC:
-
Transfer the supernatant to an HPLC vial.
-
Analyze the sample using an established HPLC method for amino acid analysis with pre-column derivatization to detect and quantify proline.
-
Generate a standard curve using known concentrations of proline.
-
-
Data Analysis:
-
Calculate the concentration of proline produced in each reaction from the standard curve.
-
Determine the initial velocity (V0) of the reaction.
-
For kinetic analysis, perform the assay with varying concentrations of prolyl-asparagine to determine KM and Vmax by fitting the data to the Michaelis-Menten equation.
-
Protocol 3: Coupled-Enzyme Assay for Peptidase Activity
This protocol provides an alternative method for measuring peptidase activity on prolyl-asparagine by coupling the release of proline to a detectable reaction. This example uses proline dehydrogenase to couple proline production to the reduction of NAD+, which can be monitored spectrophotometrically.[17][18][19]
Materials:
-
Prolyl-Asparagine substrate
-
Peptidase of interest (e.g., DPP-IV or POP)
-
Proline Dehydrogenase (PutA)
-
NAD+
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Reaction Mixture Preparation:
-
In a quartz cuvette, prepare a reaction mixture containing:
-
Assay buffer
-
Prolyl-Asparagine (at a concentration to be optimized, e.g., 1-5 mM)
-
NAD+ (e.g., 1-2 mM)
-
Proline Dehydrogenase (excess activity to ensure the peptidase is rate-limiting)
-
-
-
Assay Initiation and Measurement:
-
Equilibrate the cuvette at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the peptidase of interest.
-
Immediately begin monitoring the increase in absorbance at 340 nm due to the formation of NADH.
-
Record the absorbance change over time.
-
-
Data Analysis:
-
Calculate the rate of NADH formation from the linear portion of the absorbance curve using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1).
-
This rate is equivalent to the rate of prolyl-asparagine hydrolysis.
-
Perform kinetic analysis by varying the substrate concentration as described in Protocol 2.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-function properties of prolyl oligopeptidase family enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Dipeptidyl Peptidase IV [sigmaaldrich.com]
- 6. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. repository.biotech.uniri.hr [repository.biotech.uniri.hr]
- 12. helixchrom.com [helixchrom.com]
- 13. agilent.com [agilent.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. jocpr.com [jocpr.com]
- 16. researchgate.net [researchgate.net]
- 17. genscript.com [genscript.com]
- 18. Application of a coupled enzyme assay to characterize nicotinamide riboside kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Asparagine Coupling in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of asparagine (Asn) into peptide sequences during solid-phase peptide synthesis (SPPS) presents a significant challenge due to the reactivity of its side-chain amide. Under standard coupling conditions, the primary side reaction is the dehydration of the amide to form a β-cyanoalanine residue, which can lead to impurities that are difficult to remove and compromise the integrity of the final peptide.[1][2] Furthermore, the poor solubility of unprotected Fmoc-Asn-OH in common organic solvents can hinder coupling efficiency.[3]
This document provides detailed application notes and protocols for various strategies to effectively couple asparagine, minimizing side reactions and maximizing yield and purity. These protocols are intended for researchers, scientists, and drug development professionals familiar with the principles of Fmoc-based SPPS.
Challenges in Asparagine Coupling
The primary challenges associated with the incorporation of asparagine in peptide synthesis are:
-
β-Cyanoalanine Formation: The most prevalent side reaction is the irreversible dehydration of the asparagine side-chain amide during the activation of the C-terminal carboxyl group. This results in the formation of a β-cyanoalanine residue in the peptide sequence.[1]
-
Poor Solubility: Fmoc-Asn-OH exhibits low solubility in commonly used SPPS solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which can lead to incomplete coupling reactions.[3]
-
Aggregation: Sequences containing asparagine can be prone to aggregation, further complicating the synthesis process.
Strategies for Improved Asparagine Coupling
Several strategies have been developed to overcome the challenges of asparagine coupling. The most effective methods involve either protecting the side-chain amide or utilizing a pre-activated form of the amino acid.
Side-Chain Protection
The use of a protecting group on the asparagine side-chain amide is a robust method to prevent dehydration. The trityl (Trt) group is a widely used protecting group for this purpose. Other protecting groups such as 2,4,6-trimethoxybenzyl (Tmob) and 4,4'-dimethoxybenzhydryl (Mbh) have also been employed with success.[1]
Advantages of Side-Chain Protection:
-
Effectively prevents the formation of β-cyanoalanine.
-
Improves the solubility of the Fmoc-amino acid derivative in organic solvents.[3]
-
Leads to significantly purer peptides.[3]
Use of Pre-activated Esters
Utilizing a pre-activated form of asparagine, such as the pentafluorophenyl (Pfp) ester (Fmoc-Asn-OPfp), offers an alternative approach to circumvent the problematic activation step during coupling. This method has been shown to yield homogeneous peptides without the formation of β-cyanoalanine.[1]
Advantages of Pre-activated Esters:
-
Avoids the in-situ activation step that can lead to side reactions.
-
Can lead to high purity of the final peptide.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficiency of different asparagine coupling strategies.
| Coupling Method | Reagents | β-Cyanoalanine Formation | Yield/Purity | Reference |
| Unprotected Asn | DCC/HOBt | Varying amounts | Lower purity | [1] |
| Unprotected Asn | BOP | Varying amounts | Lower purity | [1] |
| Unprotected Asn | DCC/HOBt or Nitrophenyl Ester | Very low levels | 98-99% desired product | [4] |
| Side-Chain Protected (Mbh, Tmob) | BOP | No side reactions | Rapid and high purity | [1] |
| Pre-activated Ester | Fmoc-Asn-OPfp | No side reactions | Homogeneous peptide | [1] |
| Side-Chain Protecting Group | Relative Coupling Efficiency |
| Tmob | Highest |
| Trt | High |
| Mtt | High |
| Mbh | Lower |
Experimental Protocols
The following are detailed protocols for the key methods of asparagine coupling in Fmoc-SPPS.
Protocol 1: Standard Coupling of Unprotected Fmoc-Asn-OH using HBTU/HOBt
This protocol describes a standard method for coupling unprotected Fmoc-Asn-OH. While susceptible to side reactions, it can be employed for sequences where β-cyanoalanine formation is determined to be minimal.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Asn-OH (3 equivalents)
-
HBTU (2.9 equivalents)
-
HOBt (3 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF)
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete Fmoc removal.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by a final wash with DMF (3 times).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asn-OH, HBTU, and HOBt in a minimal amount of DMF. Add DIPEA and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive, extend the coupling time or perform a second coupling.
-
Washing: Once the coupling is complete, wash the resin with DMF (5 times), DCM (3 times), and isopropanol (3 times).
Protocol 2: Coupling of Side-Chain Protected Fmoc-Asn(Trt)-OH
This protocol is highly recommended for preventing side reactions and improving the quality of asparagine-containing peptides.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Asn(Trt)-OH (3 equivalents)
-
HBTU (2.9 equivalents)
-
HOBt (3 equivalents)
-
DIPEA (6 equivalents)
-
DMF
-
DCM
-
Piperidine (20% in DMF)
Procedure:
-
Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asn(Trt)-OH, HBTU, and HOBt in DMF. Add DIPEA and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1 hour.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling.
-
Washing: Wash the resin as described in step 7 of Protocol 1.
Protocol 3: Coupling of Pre-activated Fmoc-Asn-OPfp
This protocol utilizes the pentafluorophenyl ester of asparagine to avoid in-situ activation.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Asn-OPfp (3 equivalents)
-
HOBt (1 equivalent, optional, to accelerate the reaction)
-
DMF
-
DCM
-
Piperidine (20% in DMF)
Procedure:
-
Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.
-
Coupling Solution Preparation: Dissolve Fmoc-Asn-OPfp in DMF. If desired, add HOBt to the solution.
-
Coupling: Add the Fmoc-Asn-OPfp solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction completion using a Kaiser test.
-
Washing: Wash the resin as described in step 7 of Protocol 1.
Visualizations
The following diagrams illustrate the key workflows and concepts discussed in these application notes.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Comparison of asparagine coupling strategies.
Caption: Logic of side-chain protection in preventing dehydration.
References
Application Notes and Protocols: Leveraging Proline and Asparagine in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. This approach utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, to hijack the cell's natural protein disposal machinery, primarily the ubiquitin-proteasome system (UPS). A key aspect of TPD is the specific recognition of target proteins by E3 ubiquitin ligases, which is often mediated by short amino acid sequences known as degrons.
While the specific dipeptide sequence "Prolyl-Asparagine" (Pro-Asn) is not prominently documented as a direct degron motif for E3 ligase recruitment in the context of designing TPD molecules, the individual amino acids, proline and asparagine, play significant roles in protein stability and degradation pathways. Understanding these roles is crucial for the rational design of novel protein degraders.
This document provides detailed application notes and protocols for studying the influence of proline and asparagine residues on protein degradation, with a focus on their potential application in the development of new TPD strategies.
The Role of Proline and Asparagine in Protein Degradation
Proline and asparagine residues can act as or be part of degradation signals (degrons) that are recognized by the cellular degradation machinery.
Proline-Containing Degrons:
Proline residues are critical components of various degron motifs. The rigid structure of proline can introduce specific conformations in a polypeptide chain that are recognized by E3 ligases. For instance, a proline at the third position of a protein's N-terminus can act as a degron, promoting ubiquitin-mediated proteasomal degradation.[1] The Glucose-Induced Degradation (GID) E3 ubiquitin ligase complex is a key N-recognin for this pathway, with its substrate recognition subunit, Gid4, directly binding to the N-terminal proline.[2]
Asparagine in N-Degron Pathways:
Asparagine can serve as a "tertiary" destabilizing residue in the N-degron pathway (formerly known as the N-end rule pathway).[3][4] This pathway relates the in-vivo half-life of a protein to the identity of its N-terminal amino acid. N-terminal asparagine can be deamidated by N-terminal asparagine amidohydrolase (NTAN1) to aspartate.[4][5] Aspartate is a "secondary" destabilizing residue that can then be arginylated by ATE1 R-transferase. The resulting N-terminal arginine is a potent degradation signal recognized by UBR box E3 ligases (N-recognins), leading to polyubiquitination and proteasomal degradation of the target protein.[4][6][7]
Data Presentation: Degron Motifs Involving Proline and Asparagine
The following table summarizes key degron motifs involving proline and asparagine, the recognizing E3 ligases, and their roles in protein degradation.
| Degron Type | Key Residue(s) | Recognizing E3 Ligase(s) | Mechanism of Action | References |
| Pro/N-end degron | N-terminal Proline (especially at +3 position) | GID complex (Gid4 subunit) | Direct recognition of the N-terminal proline residue, leading to ubiquitination and proteasomal degradation. | [1][2] |
| Arg/N-degron (tertiary) | N-terminal Asparagine | UBR1, UBR2, UBR4, UBR5 | N-terminal asparagine is deamidated to aspartate, which is then arginylated. The resulting N-terminal arginine is recognized by UBR box E3 ligases. | [3][4][6][7] |
Signaling Pathways and Experimental Workflows
Pro/N-End Degron Pathway
The following diagram illustrates the Pro/N-end degron pathway where an N-terminal proline is recognized by the GID E3 ligase complex.
References
- 1. Dipeptidyl peptidases and E3 ligases of N-degron pathways cooperate to regulate protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of degrons and their ability to mediate targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. End-binding E3 ubiquitin ligases enable protease signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling Pathways Regulated by UBR Box-Containing E3 Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. embopress.org [embopress.org]
- 7. Degradation signals in the lysine-asparagine sequence space - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Prolyl-Asparagine Peptide Synthesis
Welcome to the technical support center for Prolyl-Asparagine (Pro-Asn) peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and access detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions encountered during the synthesis of peptides containing a Prolyl-Asparagine (Pro-Asn) sequence?
A1: The synthesis of peptides containing the Pro-Asn motif is primarily challenged by three main side reactions:
-
Diketopiperazine (DKP) Formation: This is a significant issue when the Pro-Asn sequence is located at the N-terminus of the peptide. The free amino group of the N-terminal proline can intramolecularly attack the carbonyl group of the adjacent asparagine, leading to the formation of a cyclic dipeptide (Pro-Asn DKP) and truncation of the desired peptide sequence.
-
Asparagine Side-Chain Dehydration: During the activation of the asparagine residue for coupling, the side-chain amide can undergo dehydration to form a nitrile (β-cyanoalanine). This is particularly problematic when using carbodiimide-based coupling reagents.
-
Asn-Pro Peptide Bond Cleavage: The peptide bond C-terminal to an asparagine residue, especially when followed by proline, can be susceptible to cleavage under certain conditions, such as prolonged exposure to acidic or basic environments.
Q2: Is aspartimide formation a major concern for the Pro-Asn sequence?
A2: Aspartimide formation, a common side reaction involving the aspartic acid side chain, is less of a concern when proline is the C-terminal residue to asparagine (Asn-Pro). The rigid structure of the proline ring sterically hinders the nucleophilic attack of the backbone nitrogen on the asparagine side-chain amide, which is the initial step of aspartimide formation via deamidation. While deamidation of asparagine can still occur, the rate is significantly slower compared to sequences like Asn-Gly.
Troubleshooting Guides
Issue 1: Peptide Truncation at the N-Terminus (Pro-Asn Sequence)
Symptom: Mass spectrometry analysis of the crude peptide product shows a significant peak corresponding to the mass of the diketopiperazine of Pro-Asn and a truncated peptide sequence lacking the N-terminal Pro-Asn.
Cause: This is a classic case of diketopiperazine (DKP) formation. It occurs when the deprotected N-terminal proline's amino group attacks the amide bond of the following asparagine residue, cyclizing and cleaving the dipeptide from the resin-bound peptide. This is especially prevalent during the Fmoc-deprotection step with piperidine.
Solutions:
| Mitigation Strategy | Description | Key Considerations |
| Use of 2-Chlorotrityl Chloride (2-CTC) Resin | 2-CTC resin is highly acid-labile, allowing for cleavage of the peptide under very mild acidic conditions that keep the side-chain protecting groups intact. This minimizes the exposure of the deprotected N-terminal amine to basic conditions that promote DKP formation. | The first amino acid must be loaded carefully to avoid racemization. The peptide should be cleaved from the resin before the final deprotection of side chains. |
| Modified Fmoc-Deprotection Conditions | Using a weaker base or a modified deprotection cocktail can significantly reduce the rate of DKP formation. | While effective, these conditions might require longer deprotection times. The formation of byproducts from the deprotection reagents should be monitored. |
| Coupling of a Dipeptide | Instead of coupling Proline and then Asparagine, a pre-formed and protected dipeptide (e.g., Fmoc-Pro-Asn(Trt)-OH) can be coupled. This bypasses the vulnerable dipeptide stage on the resin. | The synthesis of the protected dipeptide adds an extra step. Incomplete coupling of the larger dipeptide unit can be a challenge. |
This protocol outlines the loading of the first amino acid (Asn) and the subsequent coupling of Proline to minimize DKP formation.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-Asn(Trt)-OH
-
Fmoc-Pro-OH
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
Capping solution (e.g., Acetic anhydride/DIPEA in DMF)
Procedure:
-
Resin Swelling: Swell the 2-CTC resin in DCM for 30 minutes.
-
Loading of the First Amino Acid (Fmoc-Asn(Trt)-OH):
-
Dissolve Fmoc-Asn(Trt)-OH (1.5 eq.) and DIPEA (3.0 eq.) in DCM.
-
Add the solution to the swollen resin and shake for 1-2 hours.
-
To cap any remaining unreacted sites, add a solution of DCM/Methanol/DIPEA (80:15:5) and shake for 30 minutes.
-
Wash the resin thoroughly with DCM and DMF.
-
-
Fmoc-Deprotection of Asparagine:
-
Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat with a fresh solution for 15 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Coupling of Fmoc-Pro-OH:
-
Pre-activate Fmoc-Pro-OH (3.0 eq.) with your chosen coupling reagents (e.g., HBTU/HOBt or HATU) and DIPEA in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Perform a ninhydrin test to ensure complete coupling. If the test is positive, recouple.
-
-
Continuation of Synthesis: Proceed with the synthesis of the remaining peptide sequence using standard Fmoc-SPPS protocols.
-
Cleavage from Resin: Cleave the peptide from the 2-CTC resin using a mild acidic solution (e.g., 1-5% TFA in DCM) to keep the side-chain protecting groups intact.
Issue 2: Formation of a -17 Da Impurity During Asparagine Coupling
Symptom: Mass spectrometry reveals a significant side product with a mass 17 Da lower than the expected peptide, corresponding to the loss of ammonia.
Cause: This impurity is β-cyanoalanine, formed by the dehydration of the asparagine side-chain amide during the carboxyl activation step of the coupling reaction. This is more common with carbodiimide-based activators like DCC.
Solution:
| Mitigation Strategy | Description | Key Considerations |
| Use of Side-Chain Protected Asparagine | Employing a protected asparagine derivative, such as Fmoc-Asn(Trt)-OH, is the most effective way to prevent side-chain dehydration. The bulky trityl group sterically hinders the side-chain amide from participating in side reactions. | The trityl group is acid-labile and is removed during the final TFA cleavage. Ensure complete removal, which might require slightly longer cleavage times. |
| Choice of Coupling Reagent | Using uronium/aminium-based coupling reagents like HBTU, HATU, or phosphonium-based reagents like PyBOP, in combination with an additive like HOBt or Oxyma, can reduce the extent of nitrile formation compared to carbodiimides. | These reagents are generally more expensive than DCC. |
Materials:
-
Fmoc-Asn(Trt)-OH
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
DIPEA
-
DMF
Procedure:
-
Dissolution: Dissolve Fmoc-Asn(Trt)-OH (3.0 eq.), HBTU (2.9 eq.), and HOBt (3.0 eq.) in DMF.
-
Activation: Add DIPEA (6.0 eq.) to the solution and allow it to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin-bound peptide.
-
Reaction Time: Allow the coupling reaction to proceed for 1-2 hours.
-
Monitoring: Monitor the coupling reaction using a ninhydrin test to ensure completion.
-
Washing: After complete coupling, wash the resin thoroughly with DMF and DCM.
Issue 3: Internal Cleavage of the Peptide Chain at the Asn-Pro Sequence
Symptom: HPLC and mass spectrometry analysis show fragments of the desired peptide, indicating cleavage at the Asn-Pro bond.
Cause: The Asn-Pro peptide bond is known to be susceptible to cleavage, particularly under harsh acidic or basic conditions. While less common during the cyclical steps of Fmoc-SPPS, it can occur during the final trifluoroacetic acid (TFA) cleavage and deprotection step, especially with prolonged exposure.
Solution:
| Mitigation Strategy | Description | Key Considerations |
| Optimized Final Cleavage Conditions | Minimize the time the peptide is exposed to the strong acid cleavage cocktail. Using a scavenger cocktail appropriate for the peptide sequence can also help to quench reactive species that may promote cleavage. | The cleavage time must be sufficient for complete removal of all side-chain protecting groups. |
Materials:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Dithiothreitol (DTT) or other appropriate scavengers based on peptide sequence
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common mixture is 95% TFA, 2.5% TIS, and 2.5% water. Add other scavengers as needed (e.g., DTT for peptides containing Trp or Cys).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 2-3 hours. Monitor the cleavage progress by taking small aliquots and analyzing by HPLC if necessary.
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the peptide under vacuum.
Visualizing Side Reactions and Workflows
Technical Support Center: Optimizing Fmoc-Asn(Trt)-OH Coupling in SPPS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling of Fmoc-Asn(Trt)-OH in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is Fmoc-Asn(Trt)-OH the preferred derivative for incorporating asparagine in SPPS?
A1: The trityl (Trt) group on the side chain amide of asparagine is crucial for preventing dehydration during the activation step of the carboxyl group.[1][2][3] This dehydration leads to the formation of a nitrile byproduct (β-cyanoalanine), which is a common issue with unprotected or inadequately protected asparagine.[4] The bulky Trt group sterically hinders this side reaction, leading to a purer peptide product.[1][3] Additionally, Fmoc-Asn(Trt)-OH exhibits improved solubility in common SPPS solvents like DMF and NMP compared to the unprotected Fmoc-Asn-OH, facilitating more efficient and homogeneous coupling reactions.[1][5]
Q2: What are the main side reactions to be aware of during Fmoc-Asn(Trt)-OH coupling?
A2: The primary side reaction is the dehydration of the side-chain amide to form a nitrile. This is particularly prevalent when using carbodiimide-based coupling reagents like DCC or DIC.[2][4] Another potential, though less common with the Trt group, is aspartimide formation. Aspartimide formation is more frequently observed with aspartic acid residues, especially in sequences like Asp-Gly, Asp-Asn, and Asp-Ser, and is catalyzed by the basic conditions of the Fmoc deprotection step.[6]
Q3: Can I use carbodiimide reagents like DIC for Fmoc-Asn(Trt)-OH coupling?
A3: While carbodiimide reagents can be used, they are more prone to causing dehydration of the asparagine side chain.[2] If using DIC, it is highly recommended to use it in combination with an additive like OxymaPure or HOBt to suppress this side reaction.[7] Onium salt-based coupling reagents like HBTU, HATU, or PyBOP are generally preferred for coupling Fmoc-Asn(Trt)-OH as they are less associated with this side reaction.[8]
Q4: How can I monitor the completion of the Fmoc-Asn(Trt)-OH coupling reaction?
A4: The completion of the coupling reaction can be monitored using a qualitative colorimetric test, such as the Kaiser (ninhydrin) test or the TNBSA (trinitrobenzenesulfonic acid) test. A negative test result (e.g., yellow beads for the Kaiser test) indicates the absence of free primary amines on the resin, signifying a complete coupling reaction.
Q5: What are the recommended cleavage conditions for removing the Trt group from the asparagine side chain?
A5: The trityl group is typically removed during the final cleavage of the peptide from the resin using a standard TFA "cocktail".[9] A common cleavage cocktail consists of TFA/TIS/H2O (95:2.5:2.5). The cleavage time is typically 1-2 hours at room temperature. For peptides with an N-terminal Asn(Trt) residue, extending the cleavage time to 2-4 hours may be necessary for complete deprotection.[5][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test) | 1. Steric hindrance. 2. Peptide aggregation. 3. Inefficient activation. 4. Low-quality reagents or solvents. | 1. Double couple: Repeat the coupling step with fresh reagents. 2. Increase reaction time: Extend the coupling time to 2-4 hours or even overnight. 3. Use a more efficient coupling reagent: Switch to HATU or COMU, which are known for their high reactivity. 4. Change solvent: Use NMP instead of DMF, or a mixture of solvents to improve solvation. 5. Incorporate backbone protection: For long or difficult sequences, consider using pseudoproline dipeptides or Dmb-protected amino acids to disrupt aggregation. |
| Presence of a -18 Da peak in Mass Spectrum (Nitrile Formation) | 1. Dehydration of the Asn side chain. 2. Use of carbodiimide reagents without additives. 3. High coupling temperature. | 1. Use a side-chain protected asparagine: Fmoc-Asn(Trt)-OH is the standard choice to prevent this. 2. Avoid carbodiimides alone: If using DIC, always include an additive like OxymaPure or HOBt. 3. Switch to onium salt activators: Use HBTU, HATU, or PyBOP, which are less prone to causing dehydration. 4. Maintain room temperature: Avoid elevated temperatures during coupling. |
| Aspartimide Formation (+/- 0 Da peak, often with a trailing shoulder in HPLC) | 1. Base-catalyzed cyclization during Fmoc deprotection. 2. Sequence-dependent (especially Asp-Gly, Asn-Gly motifs). | 1. Use a milder base for Fmoc deprotection: Consider using 20% piperazine in DMF instead of piperidine. 2. Add HOBt to the deprotection solution: A 0.1 M concentration of HOBt in the piperidine/DMF solution can suppress aspartimide formation. 3. Use backbone protection: Incorporating a Dmb-Gly dipeptide can prevent aspartimide formation at that linkage. |
| Poor Solubility of Fmoc-Asn(Trt)-OH | Low-quality reagent or inappropriate solvent. | 1. Ensure high-purity Fmoc-Asn(Trt)-OH: Use a reputable supplier. 2. Use NMP or a DMF/NMP mixture: Fmoc-Asn(Trt)-OH has better solubility in these solvents compared to DMF alone.[1] |
Data Presentation
Table 1: Comparison of Coupling Reagent Efficiency for Fmoc-Asn Derivatives
| Coupling Reagent | Additive | Base | Relative Efficiency | Key Considerations |
| HBTU/HATU | HOBt/HOAt | DIPEA/NMM | High | Generally reliable and efficient for Asn(Trt) coupling. HATU is more reactive than HBTU. |
| PyBOP | - | DIPEA/NMM | High | Efficient coupling with minimal side reactions. Byproducts are less hazardous than those of BOP.[8] |
| DIC | OxymaPure | - | Moderate-High | OxymaPure is highly effective at suppressing nitrile formation and racemization.[7] |
| DIC | HOBt | - | Moderate | HOBt helps to minimize dehydration but may be less efficient than OxymaPure. |
| DCC/DIC | None | - | Low-Moderate | High risk of side-chain dehydration to form nitrile. Not recommended without an additive.[2][4] |
This table provides a qualitative comparison based on literature. Actual efficiency may vary depending on the specific peptide sequence and reaction conditions.
Experimental Protocols
Protocol 1: Standard Fmoc-Asn(Trt)-OH Coupling using HBTU/DIPEA
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin with DMF (5 x), DCM (3 x), and DMF (3 x).
-
Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin and shake at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to check for reaction completion. If the test is positive, repeat the coupling step.
-
Washing: Wash the resin with DMF (5 x) and DCM (3 x) before proceeding to the next cycle.
Protocol 2: Optimized Fmoc-Asn(Trt)-OH Coupling using DIC/OxymaPure
-
Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.
-
Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (3 eq.) and OxymaPure (3 eq.) in DMF.
-
Coupling Reaction: Add the amino acid/Oxyma solution to the resin, followed by DIC (3 eq.). Shake at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the absence of free amines.
-
Washing: Wash the resin with DMF (5 x) and DCM (3 x).
Mandatory Visualizations
Caption: Dehydration side reaction of Asn during activation.
Caption: Troubleshooting workflow for incomplete coupling.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
Technical Support Center: Cleavage of Peptide Bonds Adjacent to Asparagine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cleavage of peptide bonds adjacent to asparagine residues.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for cleaving peptide bonds adjacent to asparagine?
There are three main approaches for cleaving peptide bonds adjacent to asparagine (Asn) residues:
-
Spontaneous Cleavage: This non-enzymatic cleavage occurs under physiological conditions, particularly in long-lived proteins. It is generally a slow process and can be influenced by pH and the local amino acid sequence.[1][2][3]
-
Chemical Cleavage: This method utilizes chemical reagents to achieve cleavage at specific Asn sites. Common methods include:
-
Hydroxylamine: This reagent specifically cleaves Asn-Gly peptide bonds under alkaline conditions.[4][5][6][7]
-
Hypervalent Iodine Reagents (e.g., Diacetoxyiodobenzene - DIB): These reagents can induce a Hofmann rearrangement of the asparagine side chain, leading to peptide bond cleavage under neutral aqueous conditions.[8][9][10]
-
-
Enzymatic Cleavage: Specific enzymes can be used to cleave at or near asparagine residues:
-
Asp-N Endopeptidase: This metalloprotease cleaves peptide bonds on the N-terminal side of aspartic acid and, to a lesser extent, glutamic acid residues.[11][12][13] While it doesn't directly cleave at asparagine, it is often used in workflows where Asn is deamidated to aspartic acid (Asp).
-
Asparagine Peptide Lyases: These enzymes catalyze a self-cleavage reaction at asparagine residues through a nucleophilic elimination reaction, forming a succinimide intermediate.[14][15][16][17]
-
Q2: What is the mechanism of spontaneous cleavage at asparagine?
Spontaneous cleavage at an asparagine residue involves an intramolecular nucleophilic attack by the side-chain nitrogen of asparagine on the carbonyl carbon of the adjacent peptide bond. This forms a C-terminal succinimide intermediate, which can then hydrolyze to yield a mixture of C-terminal asparagine and C-terminal aspartic acid amide peptides.[1][2] This process is often a side reaction of asparagine deamidation.[1]
Q3: Why is hydroxylamine cleavage specific for Asn-Gly bonds?
The specificity of hydroxylamine cleavage for Asn-Gly bonds is due to the unique reactivity of the succinimide intermediate formed at this sequence. Under alkaline conditions, the amide group of the asparagine side chain undergoes a nucleophilic attack on the adjacent glycine residue, forming a succinimide. Hydroxylamine can then selectively cleave this succinimide.[6][18] Deamidated proteins, where asparagine has been converted to aspartic acid, do not form this succinimide under the same conditions and are therefore not cleaved.[6]
Q4: What are the advantages of using hypervalent iodine reagents for Asn cleavage?
Cleavage with reagents like diacetoxyiodobenzene (DIB) offers the advantage of proceeding under mild, neutral aqueous conditions (e.g., pH 7.4 at 37°C).[9] This method is selective for asparagine and can be used for various peptides, including those with post-translational modifications or unnatural amino acids that may be resistant to enzymatic cleavage.[8][9]
Q5: Can Asp-N endopeptidase be used to cleave at asparagine residues?
Asp-N endopeptidase does not directly cleave at asparagine. Its primary cleavage site is the N-terminal side of aspartic acid residues.[11][12][13] However, since asparagine can deamidate to aspartic acid, either spontaneously or under certain experimental conditions, Asp-N can be used to cleave at these modified sites. This can be a useful strategy in protein characterization workflows.
Troubleshooting Guides
Incomplete Cleavage
| Problem | Possible Cause | Solution |
| Low cleavage efficiency with hydroxylamine | Suboptimal pH. | Ensure the reaction pH is alkaline (typically around 9.0) to facilitate the formation of the succinimide intermediate.[5][6] |
| Presence of denaturants affecting protein conformation. | While denaturants like guanidine HCl are often used to expose the cleavage site, their concentration may need to be optimized.[5] | |
| Insufficient incubation time or temperature. | Increase the incubation time (e.g., 4-8 hours) or temperature (e.g., 45°C) as recommended in the protocol.[5] | |
| The Asn residue is not followed by a Glycine. | Hydroxylamine cleavage is highly specific for Asn-Gly bonds. Verify the protein sequence.[4][7] | |
| Incomplete digestion with Asp-N Endopeptidase | Suboptimal buffer conditions. | Asp-N has optimal activity in a pH range of 4-9. Ensure the buffer is compatible and within this range.[11][12] Phosphate, acetate, or Tris buffers are commonly used. |
| Presence of metalloprotease inhibitors. | Avoid chelating agents like EDTA in the reaction buffer, as Asp-N is a zinc metalloendopeptidase. | |
| Enzyme-to-substrate ratio is too low. | Increase the amount of Asp-N. A typical starting ratio is 1:20 to 1:200 (w/w).[19] | |
| Insufficient incubation time. | Increase the incubation time, typically between 2 and 18 hours at 37°C.[19] | |
| Low yield with hypervalent iodine reagents (DIB) | Presence of a free N-terminal amino group. | This method works best with N-terminally protected peptides. A free amino group can lead to multiple byproducts.[9] |
| Competitive reactions with other residues. | Side chains of residues like Cys, Met, Tyr, and Trp can be oxidized by DIB, though cleavage at Asn is often still predominant.[9] | |
| C-terminal amidation of the peptide. | A C-terminal amide can undergo a competitive Hofmann rearrangement, reducing the cleavage yield.[9] |
Presence of Unexpected Side Products
| Problem | Possible Cause | Solution |
| Significant deamidation instead of cleavage | Reaction conditions favor deamidation. | Deamidation of asparagine to aspartic acid is a common competing reaction, especially at neutral to alkaline pH.[20] The ratio of cleavage to deamidation is influenced by pH and the surrounding amino acid sequence.[1] Consider adjusting the pH or using a different cleavage method if deamidation is a major issue. |
| Formation of hydroxamates with hydroxylamine cleavage | Side reaction of hydroxylamine with asparagine and glutamine residues. | Optimize hydroxylamine concentration, temperature, and pH to minimize this side reaction. Milder conditions can reduce heterogeneity but may also lower the cleavage yield.[21] |
| Protein-protein cross-linking | Formation of a succinic anhydride intermediate after cleavage. | Spontaneous cleavage at Asn can lead to the formation of a C-terminal succinic anhydride, which can react with nucleophiles like lysine residues to form cross-links.[1][2][3] This is more common in aged or long-lived proteins. Minimizing incubation times and controlling pH can help reduce this. |
| Non-specific cleavage with Asp-N Endopeptidase | Cleavage at glutamic acid residues. | Asp-N can cleave at glutamic acid residues, although at a much slower rate than at aspartic acid.[13] To minimize this, reduce the enzyme-to-substrate ratio (e.g., 1:1000 w/w) and shorten the incubation time (2-6 hours). |
Experimental Protocols
Hydroxylamine Cleavage of Asn-Gly Bonds in Solution
This protocol is adapted for the specific cleavage of peptide bonds between asparagine and glycine residues.
Materials:
-
Protein/peptide sample
-
4 M Guanidine HCl
-
Hydroxylamine
-
0.2 M Sodium Carbonate (Na₂CO₃)
-
5 mM Dithiothreitol (DTT)
-
1 mM N-ethylmaleimide
-
Trichloroacetic acid (TCA)
Procedure:
-
Prepare a 4 M guanidine HCl solution containing hydroxylamine.
-
Buffer this solution to pH 9.0 using 0.2 M Na₂CO₃.
-
Dissolve the protein sample in a suitable buffer and add DTT to a final concentration of 5 mM and N-ethylmaleimide to 1 mM.
-
Mix equal volumes of the protein solution and the guanidine-hydroxylamine solution. The final protein concentration should be between 1-5 mg/mL.
-
Adjust the final pH to 9.0 with Na₂CO₃ if necessary.
-
Incubate the reaction mixture for 4-8 hours at 45°C.
-
Stop the reaction by neutralizing the pH with acetic acid.
-
Precipitate the cleaved protein fragments using TCA.
-
Wash the pellet and resuspend in an appropriate buffer for downstream analysis.
In-Gel Digestion with Asp-N Endopeptidase
This protocol is suitable for digesting proteins separated by gel electrophoresis.
Materials:
-
Excised protein band from a stained gel
-
Destaining solution (e.g., 50% acetonitrile in 50 mM ammonium bicarbonate)
-
100% Acetonitrile (ACN)
-
Reduction buffer (e.g., 10 mM DTT in 50 mM ammonium bicarbonate)
-
Alkylation buffer (e.g., 55 mM iodoacetamide in 50 mM ammonium bicarbonate)
-
Asp-N, Sequencing Grade
-
Digestion buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Peptide extraction solution (e.g., 50% acetonitrile/5% formic acid)
Procedure:
-
Excise the protein band of interest from the gel and cut it into small pieces (approx. 1 mm³).
-
Destain the gel pieces by washing with the destaining solution until the gel is clear.
-
Dehydrate the gel pieces by washing with 100% ACN.
-
Dry the gel pieces completely in a vacuum centrifuge.
-
Reduce disulfide bonds by rehydrating the gel pieces in reduction buffer and incubating at 56°C for 30-60 minutes.
-
Cool to room temperature and replace the reduction buffer with alkylation buffer. Incubate in the dark at room temperature for 20-45 minutes.
-
Wash the gel pieces with 50 mM ammonium bicarbonate and then dehydrate with 100% ACN.
-
Dry the gel pieces completely.
-
Rehydrate the gel pieces on ice with a solution of Asp-N in digestion buffer (enzyme to protein ratio of 1:20 to 1:50).
-
Add enough digestion buffer to cover the gel pieces and incubate overnight at 37°C.[19]
-
Extract the peptides from the gel using the peptide extraction solution. This can be done in multiple steps with vortexing and sonication.
-
Pool the extracts and dry them in a vacuum centrifuge.
-
Resuspend the peptides in a suitable solvent for mass spectrometry analysis.
Quantitative Data Summary
Table 1: Influence of pH on Spontaneous Asparagine Deamidation and Cleavage
| Peptide | pH | Deamidation (% after 7 days at 60°C) | Cleavage (% after 7 days at 60°C) | Ratio of Cleavage to Deamidation |
| Ac-YHNEF | 5.0 | ~15 | ~1 | ~0.07 |
| 6.7 | ~35 | ~3 | ~0.09 | |
| 7.4 | ~55 | ~8 | ~0.15 | |
| Ac-YSNGF | 5.0 | ~18 | ~1.5 | ~0.08 |
| 6.7 | ~40 | ~4 | ~0.10 | |
| 7.4 | ~60 | ~9 | ~0.15 | |
| Data derived from graphical representations in reference[1]. |
Table 2: Reaction Conditions for Different Asparagine Cleavage Methods
| Method | Reagent/Enzyme | Typical pH | Typical Temperature | Typical Incubation Time | Key Considerations |
| Spontaneous | - | Physiological (e.g., 7.4) | 37°C | Days to years | Slow reaction; influenced by local sequence and protein structure. |
| Hydroxylamine | Hydroxylamine | 9.0 | 45°C | 4-8 hours | Specific for Asn-Gly bonds; requires alkaline conditions.[5][6] |
| Hypervalent Iodine | Diacetoxyiodobenzene (DIB) | 7.4 | 37°C | 24-72 hours | Works under neutral conditions; best with N-terminally protected peptides.[9] |
| Enzymatic | Asp-N Endopeptidase | 4.0-9.0 | 37°C | 2-18 hours | Cleaves N-terminal to Asp; can cleave at deamidated Asn.[11][12][19] |
Visualizations
References
- 1. portlandpress.com [portlandpress.com]
- 2. Mechanism of protein cleavage at asparagine leading to protein-protein cross-links - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Computational Analysis of the Mechanism of Nonenzymatic Peptide Bond Cleavage at the C-Terminal Side of an Asparagine Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cleavage of asn-gly bonds by hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. andrewslab.ca [andrewslab.ca]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Cleavage of Proteins at Asparaginyl-Glycyl Peptide Bonds | CoLab [colab.ws]
- 8. Asparagine-selective cleavage of peptide bonds through hypervalent iodine-mediated Hofmann rearrangement in neutral aqueous solution - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biocompare.com [biocompare.com]
- 12. Asp-N, Sequencing Grade [promega.com]
- 13. Using Endoproteinases Asp-N and Glu-C to Improve Protein Characterization [promega.com]
- 14. Asparagine peptide lyase - Wikipedia [en.wikipedia.org]
- 15. Asparagine peptide lyases: a seventh catalytic type of proteolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Asparagine Peptide Lyases | Semantic Scholar [semanticscholar.org]
- 17. Asparagine Peptide Lyases – ScienceOpen [scienceopen.com]
- 18. researchgate.net [researchgate.net]
- 19. promega.com [promega.com]
- 20. Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Optimization of the hydroxylamine cleavage of an expressed fusion protein to produce recombinant human insulin-like growth factor (IGF)-I - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Aspartimide Formation in Peptide Synthesis
Welcome to the technical support center for addressing aspartimide formation, a common challenge in solid-phase peptide synthesis (SPPS), particularly when synthesizing sequences containing Proline-Asparagine (Pro-Asn). This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to help identify, mitigate, and prevent this problematic side reaction.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a concern in Pro-Asn synthesis?
Aspartimide formation is an intramolecular side reaction that occurs during Fmoc-based solid-phase peptide synthesis. It involves the cyclization of an aspartic acid (Asp) or asparagine (Asn) residue with its backbone amide nitrogen, forming a five-membered succinimide ring.[1][2] This is particularly problematic in Pro-Asn sequences, as the subsequent nucleophilic attack on the aspartimide ring can lead to a mixture of products, including the desired α-peptide, the undesired β-peptide (iso-aspartate), and racemized products.[1][2][3] These impurities can be difficult to separate from the target peptide, leading to lower yields and potentially altered biological activity.[2][4] The deamination of Asn can precede and facilitate this cyclization, making Asn-containing sequences, such as Pro-Asn, susceptible.[1]
Q2: What are the main factors that promote aspartimide formation?
Several factors can influence the rate and extent of aspartimide formation:
-
Peptide Sequence: The amino acid C-terminal to the Asp or Asn residue plays a crucial role. Sequences with small, sterically unhindered residues like Glycine (Gly) are particularly prone to this side reaction.[1] Other problematic residues following Asp include Serine, Threonine, Cysteine, Arginine, Aspartic Acid, and Asparagine itself.[1]
-
Deprotection Conditions: The use of a strong base, typically 20% piperidine in DMF for Fmoc removal, is a primary driver of aspartimide formation.[1][2]
-
Temperature: Elevated temperatures during synthesis, especially during Fmoc deprotection or coupling steps, can accelerate the rate of aspartimide formation.[3][5][6]
-
Solvent: The polarity of the solvent can have a significant impact, with more polar solvents generally leading to higher levels of aspartimide formation.[1][3]
-
Side-Chain Protecting Groups: The choice of protecting group for the Asp side chain can influence the susceptibility to cyclization. While the standard tert-butyl (OtBu) group offers some protection, it is often insufficient in problematic sequences.[1][3]
Q3: How can I detect if aspartimide formation has occurred in my synthesis?
Detecting aspartimide formation can be challenging because the resulting iso-aspartate-containing peptide is a mass-neutral impurity, meaning it has the same mass as the desired product.[4][7] This makes it difficult to identify by mass spectrometry alone. Chromatographic resolution of the desired peptide from the iso-aspartate variant can also be difficult.[4][7]
A common method for detection involves enzymatic digestion with an endoproteinase, such as Asp-N, followed by UPLC-MS analysis.[7] Asp-N specifically cleaves at the N-terminal side of aspartic acid residues. If an iso-aspartate is present, the enzyme will not cleave at that site, resulting in a larger, undigested peptide fragment that can be identified by mass spectrometry.[7]
Troubleshooting Guide
If you suspect aspartimide formation is occurring in your Pro-Asn synthesis, consider the following troubleshooting steps:
Problem: Low yield of the target peptide and observation of unexpected peaks in HPLC analysis.
Possible Cause: Aspartimide formation leading to the generation of side products.
Solutions:
-
Modify Deprotection Conditions:
-
Use a weaker base: Consider replacing piperidine with a weaker base like piperazine, which has been shown to suppress aspartimide formation.[4][8]
-
Add an acidic additive: The addition of a small amount of an organic acid, such as formic acid, to the piperidine deprotection solution can help to reduce aspartimide formation.[2][9] Adding 0.1 M hydroxybenzotriazole (HOBt) to the piperidine solution has also been shown to be effective.[4][8]
-
-
Optimize Reaction Temperature:
-
Lower the temperature: If using microwave-assisted synthesis, lowering the coupling temperature can limit aspartimide formation.[8] For conventional synthesis, ensure that the reaction vessel is not overheating, especially during prolonged coupling or deprotection steps.
-
-
Employ Alternative Protecting Groups:
-
Use bulkier side-chain protecting groups: For the Asp residue, consider using protecting groups with greater steric hindrance than the standard OtBu. Examples include 3-methylpent-3-yl (Mpe) and 5-n-butyl-5-nonyl (OBno), which have demonstrated improved suppression of aspartimide formation.[4]
-
Backbone Protection: Protecting the backbone amide nitrogen of the residue following the Asp can completely eliminate aspartimide formation.[4] The 2,4-dimethoxybenzyl (Dmb) protecting group is commonly used for this purpose, often incorporated as a pre-formed dipeptide, e.g., Fmoc-Asp(OtBu)-Dmb-Gly-OH.[2][4]
-
Quantitative Data Summary
The following tables summarize quantitative data on the impact of various strategies to mitigate aspartimide formation.
Table 1: Effect of Asp Side-Chain Protecting Group on Aspartimide Formation
| Asp Protecting Group | C-terminal Residue | Condition | % Aspartimide Formation | Reference |
| OtBu | Cys(Acm) | Prolonged basic treatment | 27% | [1][10] |
| OtBu | Cys(Trt) | Prolonged basic treatment | 5.5% | [1][10] |
| Benzyl ester | Gly | Diisopropylethylamine (24h) | >50% | [5] |
| Cyclohexyl ester | Gly | Diisopropylethylamine (24h) | 0.3% | [5][11] |
| OtBu | Gly | 20% Piperidine/DMF (18h) | 18% | |
| OMpe | Gly | 20% Piperidine/DMF (18h) | 6% | |
| OBno | Gly | 20% Piperidine/DMF (18h) | <1% |
Table 2: Influence of Deprotection Conditions on Aspartimide Formation
| Base | Additive | % Aspartimide Reduction | Reference |
| Piperidine | 0.1 M HOBt | Significant reduction | [4][8] |
| Piperidine | 5% Formic Acid | ~90% | [1][6] |
| Piperazine | None | Significant suppression | [4][8] |
Experimental Protocols
Protocol 1: Detection of Aspartimide Formation using Asp-N Digestion
-
Sample Preparation: Dissolve the purified peptide in the appropriate digestion buffer (refer to the enzyme manufacturer's instructions).
-
Enzyme Addition: Add Asp-N endoproteinase to the peptide solution at a suitable enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
Incubation: Incubate the mixture at the optimal temperature and time for the enzyme (e.g., 37°C for 4-18 hours).
-
Quenching: Stop the digestion by adding a suitable quenching agent, such as a small volume of formic acid.
-
Analysis: Analyze the resulting peptide fragments by UPLC-MS. The presence of a significant undigested peak corresponding to the mass of the original peptide is indicative of iso-aspartate formation.[7]
Protocol 2: Mitigation of Aspartimide Formation using an Acidic Additive in the Deprotection Solution
-
Prepare the Deprotection Solution: Prepare a fresh solution of 20% piperidine in DMF.
-
Add Formic Acid: To this solution, add formic acid to a final concentration of 5% (v/v).[1][6]
-
Fmoc Deprotection: During the SPPS cycles, use this modified deprotection solution for the standard Fmoc removal steps.
-
Monitoring: Monitor the synthesis for any changes in coupling efficiency and analyze the final crude product by HPLC to assess the reduction in aspartimide-related impurities.
Visualizations
Caption: Mechanism of base-catalyzed aspartimide formation.
Caption: Troubleshooting workflow for addressing aspartimide formation.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 11. [PDF] Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time. | Semantic Scholar [semanticscholar.org]
Technical Support Center: HPLC Analysis of Asparagine-Containing Peptides
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the High-Performance Liquid Chromatography (HPLC) analysis of asparagine-containing peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the HPLC analysis of peptides containing asparagine residues.
Problem 1: My peptide peak is broad and shows significant tailing.
Possible Causes and Solutions:
-
On-column deamidation: Asparagine residues can deamidate during the HPLC run, especially under neutral to basic pH conditions, leading to the formation of aspartic acid and iso-aspartic acid.[1][2][3] This creates multiple species that may co-elute or elute very closely, resulting in peak broadening and tailing.[4]
-
Solution: Lower the pH of the mobile phase. Using an acidic mobile phase (pH 2-4) can significantly reduce the rate of deamidation.[2][5] Formic acid (0.1%) is a common and effective choice for LC-MS applications as it provides a low pH and is a good ion-pairing agent, though trifluoroacetic acid (TFA) can sometimes provide sharper peaks in UV-based detection due to stronger ion-pairing effects.[6][7][8]
-
Solution: Reduce the column temperature. High temperatures accelerate deamidation.[9][10] Running the separation at a lower temperature (e.g., 4-25°C) can help minimize this degradation.
-
-
Secondary interactions with the stationary phase: Basic peptides can interact with residual silanols on silica-based C18 columns, leading to peak tailing.[4][8]
-
Solution: Use a mobile phase with a strong ion-pairing agent like TFA (0.1%). TFA can mask the silanol groups and reduce secondary interactions.[6]
-
Solution: Employ a column with a different stationary phase, such as one with end-capping or a different chemistry altogether, to minimize these interactions.
-
-
Column Overload: Injecting too much sample can saturate the column, leading to broad and asymmetric peaks.[4][11]
-
Solution: Reduce the sample concentration or injection volume.
-
Problem 2: I am observing unexpected pre-peaks or post-peaks close to my main peptide peak.
Possible Causes and Solutions:
-
Asparagine Deamidation Products: The deamidation of asparagine proceeds through a succinimide intermediate, which can then hydrolyze to form both aspartic acid (Asp) and iso-aspartic acid (iso-Asp).[1][12] These different forms will have slightly different retention times on a reversed-phase column. Typically, the iso-Asp variant elutes as a pre-peak, and the Asp variant as a post-peak relative to the native peptide.[13]
-
Solution: Confirm the identity of these peaks using mass spectrometry (MS). Deamidation results in a mass increase of approximately 1 Da.[1][2]
-
Solution: To minimize the formation of these degradation products during analysis, follow the recommendations in "Problem 1" (use low pH and low temperature).
-
-
Sample Degradation During Storage or Preparation: Deamidation can occur in solution even before analysis, especially at neutral or basic pH and elevated temperatures.[14][15][16]
-
Solution: Store peptide stock solutions in lyophilized form at -20°C or -80°C. Prepare fresh solutions for analysis in a low pH buffer or mobile phase. Avoid prolonged storage of peptide solutions at room temperature.
-
Problem 3: My peak area reproducibility is poor.
Possible Causes and Solutions:
-
Inconsistent Deamidation: If the rate of on-column deamidation is variable between runs, it will lead to inconsistent peak areas for the parent peptide and its degradants.
-
Solution: Tightly control the analytical conditions, including mobile phase pH, temperature, and gradient profile. Even small variations can affect the rate of deamidation.
-
-
Sample Instability in the Autosampler: If samples are left in the autosampler for extended periods at room temperature, deamidation can occur, leading to a decrease in the main peak area over time.
-
Solution: Use a cooled autosampler (e.g., 4°C) to minimize degradation of samples waiting for injection.
-
Frequently Asked Questions (FAQs)
Q1: What is asparagine deamidation and why is it a problem in HPLC analysis?
Asparagine deamidation is a common, non-enzymatic post-translational modification where the side chain amide group of an asparagine residue is hydrolyzed to a carboxylic acid.[1][2] This reaction proceeds through a five-membered succinimide ring intermediate. The succinimide can then be hydrolyzed to form either L-aspartic acid (L-Asp) or L-iso-aspartic acid (L-iso-Asp), with the latter often being the major product.[1][13]
This is a significant challenge in HPLC analysis for several reasons:
-
Generation of Multiple Species: A single peptide containing asparagine can be converted into multiple new species, complicating the chromatographic profile.
-
Changes in Retention Time: The introduction of a negatively charged carboxyl group makes the deamidated peptides more polar, causing them to elute earlier on a reversed-phase column. This can lead to peak splitting or the appearance of new, closely eluting peaks.
-
Loss of Quantification Accuracy: If deamidation occurs during the analysis, the peak area of the parent peptide will decrease, leading to inaccurate quantification.
Q2: Which factors influence the rate of asparagine deamidation?
Several factors can influence the rate of asparagine deamidation:
-
pH: Deamidation is highly pH-dependent. The reaction is generally slowest at acidic pH (around 3-5) and increases significantly at neutral and basic pH.[9][17]
-
Temperature: Higher temperatures accelerate the rate of deamidation.[9][10]
-
Primary Sequence: The amino acid residue on the C-terminal side of the asparagine has a major impact. Small, flexible residues like glycine (Asn-Gly sequence) can lead to a much faster deamidation rate.[2][3]
-
Buffer Components: Certain buffer species can catalyze the deamidation reaction.[18]
-
Protein Structure: The three-dimensional structure of a protein can either protect an asparagine residue from deamidation or, in some cases, create a conformation that accelerates it.[12][19][20]
Q3: How can I control asparagine deamidation during my HPLC experiments?
To control deamidation, consider the following:
-
Mobile Phase pH: Use a mobile phase with a low pH, typically between 2 and 4. Formic acid (0.1%) is a good choice for LC-MS compatibility.[7]
-
Temperature Control: Perform the separation at a controlled, low temperature, for example, by using a column oven set to 25°C or lower.
-
Sample Handling: Prepare samples fresh in an acidic buffer or mobile phase. If storing samples in solution, use a low pH and keep them refrigerated or frozen. For long-term storage, lyophilized peptides are more stable.[14][15]
Q4: What is the difference between using formic acid and TFA in the mobile phase for analyzing asparagine-containing peptides?
Both formic acid (FA) and trifluoroacetic acid (TFA) are common mobile phase additives for peptide analysis.
-
Formic Acid (FA): Generally preferred for LC-MS applications because it is a weaker ion-pairing agent and less likely to cause ion suppression in the mass spectrometer.[6] It provides a low pH environment that helps to reduce asparagine deamidation.
-
Trifluoroacetic Acid (TFA): A strong ion-pairing agent that can provide sharper peaks and better resolution in UV-based HPLC, especially for basic peptides, by minimizing secondary interactions with the column.[6][8] However, it is a strong ion suppressor and can be problematic for MS detection.
The choice between FA and TFA depends on your detection method and the specific separation challenge.
Data Summary
The following table summarizes the impact of pH and temperature on the rate of asparagine deamidation.
| Factor | Condition | Impact on Deamidation Rate | Reference(s) |
| pH | Acidic (pH 3-5) | Minimal | [17] |
| Neutral (pH ~7) | Increased | [1][9] | |
| Basic (pH > 8) | Significantly Increased | [2][9] | |
| Temperature | Low (e.g., 4°C) | Slow | [15] |
| Ambient (e.g., 25°C) | Moderate | [21] | |
| Elevated (e.g., 37°C and above) | Rapid | [1][9][10] |
Experimental Protocols
Protocol 1: General HPLC Method for Minimizing Asparagine Deamidation
-
Sample Preparation:
-
Reconstitute lyophilized peptide in Mobile Phase A to the desired concentration.
-
If the sample is already in solution, dilute it with Mobile Phase A.
-
Use the sample for analysis as soon as possible after preparation.
-
-
HPLC System and Column:
-
HPLC System: A standard HPLC or UHPLC system with a UV or MS detector.
-
Column: A C18 reversed-phase column suitable for peptide analysis (e.g., 1.7-3.5 µm particle size, 100-300 Å pore size).
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: As recommended for the column dimensions (e.g., 0.2-1.0 mL/min).
-
Column Temperature: 25°C.
-
Injection Volume: 5-20 µL.
-
Detection: UV at 214 nm and 280 nm, or Mass Spectrometry.
-
Gradient: A suitable gradient from a low percentage of Mobile Phase B to a higher percentage to elute the peptide of interest. For example:
-
0-5 min: 5% B
-
5-35 min: 5-60% B
-
35-40 min: 60-95% B
-
40-45 min: 95% B
-
45-50 min: 95-5% B
-
50-60 min: 5% B (re-equilibration)
-
-
Visualizations
Caption: The chemical pathway of asparagine deamidation.
Caption: A logical workflow for troubleshooting poor peak shape.
References
- 1. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deamidation - Wikipedia [en.wikipedia.org]
- 3. The Separation and Quantitation of Peptides with and without Oxidation of Methionine and Deamidation of Asparagine Using Hydrophilic Interaction Liquid Chromatography with Mass Spectrometry (HILIC-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uhplcs.com [uhplcs.com]
- 5. tandfonline.com [tandfonline.com]
- 6. lcms.cz [lcms.cz]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. TFA alternatives, peptide purification - Chromatography Forum [chromforum.org]
- 9. researchgate.net [researchgate.net]
- 10. Engineering deamidation-susceptible asparagines leads to improved stability to thermal cycling in a lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mastelf.com [mastelf.com]
- 12. Conformational Control of Fast Asparagine Deamidation in a Norovirus Capsid Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. peptidesystems.com [peptidesystems.com]
- 15. newsday.co.zw [newsday.co.zw]
- 16. nordscipeptides.com [nordscipeptides.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Effect of protein structure on deamidation rate in the Fc fragment of an IgG1 monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Prolyl-Asparagine Stability and Degradation Pathways: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of the Prolyl-Asparagine (Pro-Asn) linkage in peptides and proteins.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for peptides containing a Prolyl-Asparagine (Pro-Asn) sequence?
The primary degradation pathways for peptides containing a Pro-Asn sequence are non-enzymatic deamidation of the asparagine residue and, to a lesser extent, peptide bond cleavage. Deamidation is a spontaneous chemical modification where the side-chain amide group of asparagine is hydrolyzed to a carboxylic acid, converting the asparagine to aspartic acid (Asp) or its isomer, isoaspartic acid (isoAsp). This process introduces a negative charge and can alter the peptide's structure and function.[1][2][3]
Q2: How does the stability of the Pro-Asn bond differ from the Asn-Pro sequence?
The stability of Pro-Asn and Asn-Pro sequences is significantly different due to the unique rigid structure of proline.
-
Asn-Pro: The peptide bond following asparagine in an Asn-Pro sequence is particularly susceptible to cleavage.[4][5] The cyclic structure of proline restricts the backbone flexibility, making the amide bond more accessible to hydrolysis. Cleavage of the Asn-Pro bond can occur under both acidic and physiological pH conditions.[4]
-
Pro-Asn: In a Pro-Asn sequence, the proline residue precedes the asparagine. While deamidation of the asparagine can still occur, the direct cleavage of the Pro-Asn bond is less common than the cleavage of the Asn-Pro bond. The primary concern for Pro-Asn stability is the deamidation of the asparagine residue.
Q3: What factors influence the rate of Pro-Asn degradation?
Several factors can influence the rate of Pro-Asn degradation, primarily by affecting the deamidation of the asparagine residue:
-
pH: Deamidation is highly pH-dependent. The reaction is generally accelerated at neutral to basic pH values.[2][6]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including deamidation. For optimal stability, peptides should be stored at low temperatures.[7][8]
-
Buffer Composition: The type and concentration of buffer components can influence the rate of deamidation. Some buffer species can catalyze the reaction.[6]
-
Amino Acid Sequence: The amino acids flanking the asparagine residue can impact its deamidation rate. Residues with small, flexible side chains C-terminal to the asparagine tend to increase the rate of deamidation.[9]
-
Tertiary Structure: In folded proteins, the local structural environment of the Pro-Asn sequence can affect its stability. If the asparagine residue is buried within the protein structure and has limited flexibility, its deamidation rate may be reduced.[10]
Q4: How can I minimize the degradation of my Pro-Asn containing peptide during storage?
To minimize degradation, especially deamidation, during storage, consider the following:
-
Lyophilization: Store the peptide in a lyophilized (freeze-dried) state at -20°C or -80°C for long-term storage.[7]
-
pH of Solution: If the peptide needs to be in solution, maintain it at a slightly acidic pH (around 4-6) to slow down the rate of deamidation.[7][11]
-
Temperature: Keep peptide solutions frozen at -20°C or -80°C and avoid repeated freeze-thaw cycles by aliquoting the sample.[7]
-
Oxygen-free Environment: For peptides containing residues susceptible to oxidation in addition to the Pro-Asn sequence, storing under an inert gas like argon or nitrogen can be beneficial.[7]
Troubleshooting Guides
Issue 1: Unexpected loss of biological activity of my Pro-Asn containing therapeutic protein.
| Possible Cause | Troubleshooting Steps |
| Deamidation of Asparagine | 1. Analyze for Deamidation: Use techniques like mass spectrometry (MS) or ion-exchange chromatography (IEC) to detect the presence of deamidated forms (Asp and isoAsp). A mass increase of +0.984 Da is indicative of deamidation.[1] 2. pH and Temperature Study: Evaluate the stability of your protein at different pH values and temperatures to identify conditions that minimize deamidation. |
| Peptide Bond Cleavage | 1. Check for Fragmentation: Use SDS-PAGE or size-exclusion chromatography (SEC) to look for smaller peptide fragments. 2. Identify Cleavage Site: Employ mass spectrometry to pinpoint the exact location of the peptide bond cleavage. |
| Aggregation | 1. Visual Inspection: Check for visible precipitates in the solution. 2. SEC Analysis: Use size-exclusion chromatography to detect the presence of high molecular weight aggregates.[12] |
Issue 2: Inconsistent results in my peptide stability assay.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Pipetting | 1. Verify Pipette Calibration: Ensure all pipettes are properly calibrated. 2. Standardize Technique: Use a consistent pipetting technique for all samples and standards. |
| Reagent Variability | 1. Use Fresh Reagents: Prepare fresh buffers and reagents for each experiment. 2. Lot-to-Lot Consistency: If using commercial kits, check for lot-to-lot variability of the reagents. |
| Incorrect Wavelength Reading | 1. Confirm Wavelength: Ensure the spectrophotometer is set to the correct wavelength for your assay (e.g., 595 nm for Bradford assay).[13] |
| Interfering Substances in Buffer | 1. Buffer Compatibility Check: Verify that your buffer components are compatible with the assay being used. Some substances, like detergents, can interfere with certain protein quantification assays.[13] 2. Run a Buffer Blank: Always include a buffer blank to account for any background absorbance. |
Quantitative Data Summary
Table 1: Influence of C-terminal Amino Acid on Asparagine Deamidation Half-life (in days) in a Model Pentapeptide at 37°C, pH 7.4
| C-terminal Residue (Yyy in Gly-Xxx-Asn-Yyy-Gly) | Deamidation Half-life (days) |
| Glycine (Gly) | 1.2 |
| Serine (Ser) | 4.9 |
| Alanine (Ala) | 9.6 |
| Threonine (Thr) | 19 |
| Aspartic Acid (Asp) | 28 |
| Histidine (His) | 36 |
| Valine (Val) | 141 |
| Isoleucine (Ile) | 222 |
| Proline (Pro) | >5000 |
Data adapted from studies on model pentapeptides. The Proline data indicates that succinimide formation, the primary route for deamidation, is significantly hindered when Proline is the C-terminal residue to Asparagine.[10][14][15]
Experimental Protocols
Protocol 1: Analysis of Pro-Asn Degradation by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To separate and quantify the intact peptide from its deamidated and cleaved products.
Methodology:
-
Sample Preparation:
-
Incubate the Pro-Asn containing peptide under desired stress conditions (e.g., 37°C, pH 7.4).
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).
-
Quench the reaction by adding an equal volume of 0.1% trifluoroacetic acid (TFA) or by freezing at -80°C.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 214 nm or 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the intact peptide and its degradation products based on their retention times. Deamidated products typically elute earlier than the parent peptide.
-
Calculate the percentage of remaining intact peptide at each time point by integrating the peak areas.
-
Protocol 2: Identification of Degradation Products by Mass Spectrometry (MS)
Objective: To identify the mass of the degradation products and confirm deamidation or cleavage.
Methodology:
-
Sample Preparation:
-
Prepare samples as described in Protocol 1.
-
For complex samples, consider an initial separation step using HPLC, collecting the fractions of interest.
-
-
Mass Spectrometry Analysis:
-
Ionization Source: Electrospray ionization (ESI) is commonly used for peptides.
-
Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is recommended for accurate mass determination.
-
Analysis:
-
Acquire the mass spectrum of the intact peptide and its degradation products.
-
A mass increase of +0.984 Da confirms deamidation (replacement of -NH2 with -OH).
-
The masses of smaller fragments will indicate peptide bond cleavage.
-
-
Tandem MS (MS/MS): To pinpoint the exact site of modification, perform tandem mass spectrometry on the parent ion of interest. Fragmentation patterns will reveal the amino acid sequence and the location of the deamidation or cleavage.[1][16]
-
Visualizations
Caption: Primary degradation pathways for Pro-Asn containing peptides.
Caption: Troubleshooting workflow for unexpected experimental outcomes.
References
- 1. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Deamidation & Isomerization Analysis - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Ammonia cleaves polypeptides at asparagine proline bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide Preparation Guide (+Protocols) [kbdna.com]
- 8. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deciphering deamidation and isomerization in therapeutic proteins: Effect of neighboring residue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Deamidation of Asparagine Residues and Effects of Main-Chain Conformation on Activation Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solid state chemical instability of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.zageno.com [go.zageno.com]
- 14. Protein asparagine deamidation prediction based on structures with machine learning methods | PLOS One [journals.plos.org]
- 15. Protein asparagine deamidation prediction based on structures with machine learning methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of in vivo site-specific Asp isomerization and Asn deamidation of mAbs in animal serum using IP-LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Chromatographic Resolution of Prolyl-Asparagine
Welcome to the technical support center for optimizing the chromatographic separation of Prolyl-Asparagine (Pro-Asn). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in resolving this dipeptide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Resolution or Co-elution of Prolyl-Asparagine Diastereomers
Q1: My Pro-Asn diastereomers (L-Pro-L-Asn, D-Pro-L-Asn, L-Pro-D-Asn, D-Pro-D-Asn) are co-eluting or showing very poor resolution on a standard C18 column. What is the first step to improve separation?
A1: The initial and most critical step is to select an appropriate stationary phase. Standard achiral stationary phases like C18 are often insufficient for separating stereoisomers. Consider the following options:
-
Chiral Stationary Phases (CSPs): This is the most direct approach for separating enantiomers and diastereomers. CSPs create a chiral environment that interacts differently with each stereoisomer, leading to differential retention.[1][2][3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are effective for separating polar compounds like dipeptides.[4][5][6][7] The separation mechanism, which involves partitioning between a water-enriched layer on the stationary phase and a high organic mobile phase, can provide different selectivity for diastereomers.
A troubleshooting workflow for this issue is outlined below:
Caption: Initial troubleshooting for poor Pro-Asn resolution.
Q2: I have switched to a chiral column, but the resolution is still not optimal. How can I further improve it?
A2: Mobile phase optimization is the next crucial step. The composition of your mobile phase significantly impacts the interactions between the analytes and the chiral stationary phase.
-
Mobile Phase pH: The ionization state of Pro-Asn's carboxylic acid and amino groups is pH-dependent. Adjusting the pH can alter the electrostatic interactions with the stationary phase and improve selectivity.[8][9][10][11][12] Experiment with a pH range around the pKa values of the proline and asparagine residues.
-
Organic Modifier: The type and concentration of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase affect the retention and selectivity. Varying the organic modifier can fine-tune the separation.
-
Additives and Ion-Pairing Agents: Introducing additives can enhance resolution. Ion-pairing agents, such as trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA), can interact with the charged groups of the dipeptide, altering its hydrophobicity and interaction with the stationary phase.[13][14][15][16][17]
| Parameter | Recommended Starting Range | Rationale |
| Mobile Phase pH | 2.5 - 7.0 | To control the ionization state of Pro-Asn. |
| Organic Modifier % | 10 - 60% Acetonitrile or Methanol | To adjust retention time and selectivity. |
| Ion-Pairing Agent | 0.1% TFA or 0.05% HFBA | To enhance interaction with the stationary phase.[13][14] |
Q3: Can derivatization help in separating Pro-Asn diastereomers?
A3: Yes, derivatization is a valid strategy, particularly if a chiral column is not available. By reacting the Pro-Asn mixture with a chiral derivatizing agent, you can convert the enantiomers into diastereomers. These diastereomeric pairs can then be separated on a standard achiral column like a C18.[18][19] However, this adds extra steps to your workflow and requires careful validation to ensure complete reaction and no racemization.
A logical diagram for advanced separation strategies is presented below:
Caption: Advanced strategies for improving Pro-Asn separation.
Experimental Protocols
Experimental Protocol 1: Chiral Separation of Prolyl-Asparagine Diastereomers
Objective: To resolve the four diastereomers of Prolyl-Asparagine using a chiral stationary phase.
Materials:
-
Chiral HPLC Column (e.g., Astec CHIROBIOTIC T, CROWNPAK CR-I(+))
-
HPLC system with UV detector
-
Prolyl-Asparagine standard mixture
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Method:
-
Column Equilibration: Equilibrate the chiral column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a flow rate of 0.5 mL/min.
-
Sample Preparation: Dissolve the Pro-Asn standard mixture in Mobile Phase A to a concentration of 1 mg/mL.
-
Injection: Inject 10 µL of the sample.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 40% B
-
25-30 min: Hold at 40% B
-
30-35 min: Return to 5% B
-
35-45 min: Re-equilibration at 5% B
-
-
Detection: Monitor the elution profile at 210 nm.
Expected Outcome: Baseline or near-baseline resolution of the four diastereomers.
Experimental Protocol 2: HILIC Separation of Prolyl-Asparagine
Objective: To achieve separation of Pro-Asn diastereomers using a HILIC column.
Materials:
-
HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide)
-
UPLC/HPLC system with UV or MS detector
-
Prolyl-Asparagine standard mixture
-
Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water
-
Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water
Method:
-
Column Equilibration: Equilibrate the HILIC column with 100% Mobile Phase A for 30 minutes at a flow rate of 0.4 mL/min.
-
Sample Preparation: Dissolve the Pro-Asn standard in 90:10 Acetonitrile:Water to a concentration of 1 mg/mL.
-
Injection: Inject 5 µL of the sample.
-
Gradient Elution:
-
0-2 min: 0% B
-
2-15 min: Linear gradient from 0% to 50% B
-
15-20 min: Hold at 50% B
-
20-22 min: Return to 0% B
-
22-30 min: Re-equilibration at 0% B
-
-
Detection: Monitor at 210 nm or with a mass spectrometer.
Expected Outcome: Separation of Pro-Asn from other polar impurities and potential resolution of diastereomers.
Experimental Protocol 3: Mobile Phase Optimization with Ion-Pairing Agent
Objective: To improve the resolution of Pro-Asn diastereomers on a chiral column using an ion-pairing agent.
Materials:
-
Chiral HPLC Column
-
HPLC system
-
Prolyl-Asparagine standard
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Method:
-
Follow the procedure outlined in Experimental Protocol 1 , substituting the formic acid-containing mobile phases with the TFA-containing mobile phases.
-
Compare the chromatograms obtained with and without the ion-pairing agent to evaluate the change in selectivity and resolution.
Expected Outcome: Altered retention times and improved separation between the diastereomeric peaks.[13][14]
Experimental Protocol 4: Derivatization for Achiral Separation
Objective: To separate Pro-Asn enantiomers as diastereomeric derivatives on a C18 column.
Materials:
-
C18 HPLC Column
-
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)
-
Prolyl-Asparagine sample
-
Sodium Bicarbonate solution
-
Acetone
-
Hydrochloric Acid
Method:
-
Derivatization:
-
Dissolve 50 µg of Pro-Asn in 100 µL of 1 M sodium bicarbonate.
-
Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Incubate at 40°C for 1 hour.
-
Cool the reaction mixture and neutralize with 2 M HCl.
-
-
Chromatography:
-
Equilibrate a C18 column with a mobile phase of 20% acetonitrile in 50 mM triethylammonium phosphate buffer (pH 3.0).
-
Inject the derivatized sample.
-
Run a linear gradient to 60% acetonitrile over 30 minutes.
-
-
Detection: Monitor at 340 nm.
Expected Outcome: Separation of the diastereomeric derivatives of the Pro-Asn enantiomers.
References
- 1. mdpi.com [mdpi.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. chiraltech.com [chiraltech.com]
- 4. Separation of Amino Acid Mixture in HILIC Mode | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Retention Mechanism Studies of Selected Amino Acids and Vitamin B6 on HILIC Columns with Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Two-Dimensional Separation Using High-pH and Low-pH Reversed Phase Liquid Chromatography for Top-down Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of 'pH' on the rate of asparagine deamidation in polymeric formulations: 'pH'-rate profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biotage.com [biotage.com]
- 15. researchgate.net [researchgate.net]
- 16. taylorfrancis.com [taylorfrancis.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Enzymatic Cleavage of Prolyl-Asparagine and Glycyl-Asparagine Bonds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enzymatic cleavage of two distinct dipeptide bonds: Prolyl-Asparagine (Pro-Asn) and Glycyl-Asparagine (Gly-Asn). Understanding the enzymatic machinery and kinetics associated with the cleavage of these bonds is crucial for various fields, including proteomics, drug discovery, and the study of protein degradation pathways. This document outlines the key enzyme classes responsible for these cleavages, their substrate specificities, and relevant experimental methodologies, supported by available data.
Executive Summary
The enzymatic cleavage of Pro-Asn and Gly-Asn linkages is carried out by distinct classes of proteases. Pro-Asn bonds are primarily targeted by Prolyl Endopeptidases (PEPs) , which cleave C-terminal to a proline residue. In contrast, Gly-Asn bonds are cleaved by Asparaginyl Endopeptidases (AEPs) , also known as legumains, which specifically recognize the asparagine residue.
Enzymatic Cleavage of Prolyl-Asparagine (Pro-Asn)
The cleavage of the peptide bond C-terminal to a proline residue is a challenging biochemical event due to the unique rigid structure of proline's pyrrolidine ring. This task is performed by a specialized group of enzymes known as Prolyl Endopeptidases (PEPs) or Post-Proline Cleaving Enzymes (PPCEs).
Key Enzymes:
-
Prolyl Oligopeptidase (POP): A serine peptidase that cleaves peptides shorter than 30 amino acids at the C-terminal side of proline residues.[1][2] It is implicated in the metabolism of neuropeptides and has been studied as a target for neurological disorders.[2][3]
-
Fibroblast Activation Protein (FAP): A transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activity.[4][5] It is highly expressed in the stroma of many epithelial cancers and is a target for cancer therapy and diagnostics.[5][6] FAP has been shown to cleave substrates containing a Pro-Asn sequence.[6][7]
Substrate Specificity:
The specificity of PEPs is primarily determined by the proline at the P1 position. However, the amino acid at the P1' position (in this case, Asparagine) can influence the cleavage efficiency.
-
POP shows a bias against charged residues at the P1' and P2' positions.[1]
-
FAP prefers uncharged residues at the P1' position.[8]
Since asparagine is a polar, uncharged amino acid, the Pro-Asn bond is a potential substrate for both POP and FAP.
Quantitative Data:
Direct kinetic data for the cleavage of the Pro-Asn dipeptide is not available. However, the following table summarizes the kinetic parameters of POP and FAP with commonly used synthetic fluorogenic substrates.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| Prolyl Oligopeptidase (Human) | Z-Gly-Pro-AMC | - | - | - | [9] |
| Fibroblast Activation Protein α (Human) | Z-Gly-Pro-AMC | - | - | >1800 pmol/min/µg | [5] |
| Fibroblast Activation Protein α (Human) | Ac-Gly-BoroPro (inhibitor) | 23 nM (Ki) | - | - | [4] |
Note: "Z" denotes a benzyloxycarbonyl group, and "AMC" denotes 7-amino-4-methylcoumarin. Data for direct cleavage of Pro-Asn is not available.
Enzymatic Cleavage of Glycyl-Asparagine (Gly-Asn)
The peptide bond following an asparagine residue is susceptible to both non-enzymatic and enzymatic cleavage. Enzymatic cleavage is primarily mediated by Asparaginyl Endopeptidases (AEPs).
Key Enzymes:
-
Asparaginyl Endopeptidases (AEPs) / Legumains: A family of cysteine proteases that specifically cleave peptide bonds at the C-terminal side of asparagine residues.[10][11][12] They play crucial roles in antigen presentation and protein processing in plants and animals.[10][13]
Substrate Specificity:
AEPs exhibit a strict specificity for asparagine at the P1 position.[14][15] The residues at the P1' and other positions can modulate the cleavage efficiency. The Gly-Asn bond is a substrate for AEPs, and these enzymes can also exhibit ligase activity, particularly with a following glycine residue.
Quantitative Data:
As with Pro-Asn, direct kinetic data for the enzymatic cleavage of the Gly-Asn dipeptide is scarce. The table below presents kinetic data for legumain with model substrates.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| Legumain (Human) | Z-Ala-Ala-Asn-AMC | 25.7 | - | - | [14][15] |
| Legumain (Human) | Z-AAN-ACC | - | - | 36100 | [14] |
| MCoAEP2 (from M. cochinchinensis) | DIN-MCoTI-II precursor | 170 | 5.68 | 33411 | [16] |
Note: "AMC" denotes 7-amino-4-methylcoumarin, and "ACC" denotes 7-amino-4-carbamoylmethyl-coumarin. "AAN" refers to Ala-Ala-Asn.
Experimental Protocols
General Enzyme Activity Assay using Fluorogenic Substrates
This protocol provides a general framework for measuring the activity of proteases that cleave Pro-Asn or Gly-Asn using fluorogenic substrates.
Materials:
-
Purified enzyme (e.g., recombinant FAP or Legumain)
-
Fluorogenic peptide substrate (e.g., Z-Gly-Pro-AMC for PEPs, Z-Ala-Ala-Asn-AMC for AEPs)
-
Assay Buffer: Specific to the enzyme (e.g., for FAP: 50 mM Tris, 1 M NaCl, pH 7.5; for Legumain: 100 mM citric acid, 100 mM NaCl, 5 mM DTT, pH 5.5).[5][10]
-
96-well black microtiter plates.
-
Fluorescence plate reader.
Procedure:
-
Enzyme Preparation: Dilute the enzyme to the desired concentration in the assay buffer.
-
Substrate Preparation: Dissolve the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute to the final working concentration in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the enzyme solution.
-
Initiate Reaction: Start the reaction by adding the substrate solution to each well. The final volume is typically 100-200 µL.
-
Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time in kinetic mode. The excitation and emission wavelengths will depend on the fluorophore (e.g., for AMC: Ex=380 nm, Em=460 nm).[5]
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. The enzyme activity can then be determined using a standard curve of the free fluorophore. Kinetic parameters (Km and kcat) can be determined by measuring the initial velocities at various substrate concentrations and fitting the data to the Michaelis-Menten equation.[1]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Enzymatic cleavage pathways for Pro-Asn and Gly-Asn.
Caption: General workflow for a fluorogenic enzyme assay.
Conclusion
The enzymatic cleavage of Prolyl-Asparagine and Glycyl-Asparagine is mediated by two distinct families of proteases, Prolyl Endopeptidases and Asparaginyl Endopeptidases, respectively. While both classes of enzymes are efficient in their catalytic action, the available data does not permit a direct quantitative comparison of their efficacy on these specific dipeptide linkages. The substrate specificity of PEPs is primarily driven by the P1 proline, with some influence from the P1' asparagine. In contrast, AEPs exhibit a stringent requirement for asparagine at the P1 position. Further research utilizing standardized substrates and assay conditions would be necessary to provide a definitive comparison of the cleavage kinetics for these two important peptide bonds. The experimental protocols and workflows provided herein offer a robust starting point for such investigations.
References
- 1. Fluorogenic Peptide Substrate for Quantification of Bacterial Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the role of prolyl oligopeptidase in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prolyl oligopeptidase and its role in the organism: attention to the most promising and clinically relevant inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective inhibition of fibroblast activation protein protease based on dipeptide substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. Fibroblast Activation Protein Specific Optical Imaging in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using Substrate Specificity of Antiplasmin-Cleaving Enzyme for Fibroblast Activation Protein Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Activation of legumain involves proteolytic and conformational events, resulting in a context- and substrate-dependent activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Asparaginyl endopeptidases: enzymology, applications and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plant asparaginyl endopeptidases and their structural determinants of function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification and characterization of an asparaginyl endopeptidase from Angiostrongylus cantonensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Peptide Ligase Activity of Human Legumain Depends on Fold Stabilization and Balanced Substrate Affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A bifunctional asparaginyl endopeptidase efficiently catalyzes both cleavage and cyclization of cyclic trypsin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Prolyl and Asparagine Analogs in Biological Systems
A detailed review of the current landscape of proline and asparagine analogs reveals a significant focus on their individual roles in modulating key biological pathways, particularly in the context of cancer and neurological disorders. While direct comparative studies on a series of "Prolyl-Asparagine" dipeptide analogs are not extensively available in the reviewed literature, a wealth of information exists on the independent biological activities of proline and asparagine analogs. This guide provides a comparative overview of these analogs, drawing from available data to inform researchers, scientists, and drug development professionals.
Introduction to Proline and Asparagine Analogs
Proline and asparagine are amino acids with critical roles in protein structure and cellular metabolism. Proline's unique cyclic structure introduces conformational rigidity into peptides, making it a key residue in protein folding and protein-protein interactions. Asparagine is crucial for glycoprotein synthesis and serves as a key metabolite in cancer cell proliferation.[1] Analogs of these amino acids are designed to mimic or antagonize their natural functions, offering therapeutic potential.
Comparative Biological Activities
The biological activities of proline and asparagine analogs are diverse, ranging from the inhibition of specific enzymes to the modulation of major signaling pathways.
Proline Analogs
Proline analogs have been developed to influence the cis/trans isomerization of the peptide bond, a critical step in protein folding. These analogs can be categorized based on their structural modifications and resulting biological effects. For instance, 5-alkylprolines can increase the population of the cis-amide conformation through steric hindrance.[2] Thiaproline and oxaproline analogs influence the dipole interactions within the peptide backbone.[2] Azaproline is particularly effective at stabilizing the cis-amide bond.[2]
Asparagine Analogs
Asparagine analogs have been primarily investigated for their potential as anticancer agents by targeting asparagine metabolism.[1] Cancer cells, particularly leukemic cells, often have a high demand for asparagine and are sensitive to its depletion.[1] Analogs like N,N-dibenzylasparagine have shown the ability to inhibit cancer cell proliferation by competitively inhibiting asparagine synthetase (ASNS).[1] Another example, 5-Diazo-4-oxo-L-norvaline, acts as a reactive asparagine analog that inactivates L-asparaginase and inhibits the growth of asparagine-dependent tumor cells.[3]
Data on Biological Activity
While comprehensive tables directly comparing a series of Prolyl-Asparagine analogs are not available, the following table summarizes the biological activities of individual proline and asparagine analogs based on the available literature.
| Analog Class/Name | Target/Mechanism | Observed Biological Effect | Cell Line/Model System | Reference |
| Proline Analogs | ||||
| 5-Alkylproline | Steric hindrance | Increases cis-amide population | Theoretical model | [2] |
| Oxaproline/Thiaproline | Dipole interactions | Favors cis-amide conformation | Theoretical model | [2] |
| Azaproline | Lone-pair repulsion | Stabilizes cis-amide bond | Theoretical model | [2] |
| Asparagine Analogs | ||||
| N,N-dibenzylasparagine | Competitive inhibition of ASNS | Inhibition of colon cancer cell proliferation | Caco-2 cells | [1] |
| 5-Diazo-4-oxo-L-norvaline | Inactivation of L-asparaginase | Inhibition of asparagine-dependent tumor cell growth | Tumor cells in culture | [3] |
Signaling Pathways
The biological effects of proline and asparagine analogs are often mediated through their influence on key cellular signaling pathways. For instance, asparagine metabolism is closely linked to the mTORC1 signaling pathway, which is a central regulator of cell growth and proliferation. Intracellular asparagine levels can regulate the uptake of other amino acids, thereby influencing mTORC1 activity.
Figure 1: Simplified signaling pathway showing the role of asparagine in mTORC1 activation.
Experimental Protocols
The evaluation of the biological activity of proline and asparagine analogs typically involves a series of in vitro and in vivo experiments. Below is a generalized workflow.
General Experimental Workflow for Analog Evaluation
Figure 2: A general experimental workflow for the evaluation of Prolyl-Asparagine analogs.
Analog Synthesis and Purification
-
Objective: To synthesize and purify the desired Prolyl-Asparagine analogs.
-
Method: Standard solid-phase or solution-phase peptide synthesis protocols are employed. Purification is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the synthesized analogs are confirmed by mass spectrometry and NMR spectroscopy.[4]
In vitro Enzyme Inhibition Assay
-
Objective: To determine the inhibitory activity of the analogs against target enzymes, such as asparagine synthetase (ASNS) or prolyl peptidases.
-
Protocol:
-
Recombinant human ASNS is expressed and purified.
-
The enzyme activity is measured by quantifying the production of AMP from ATP in the presence of L-aspartate and L-glutamine.
-
The assay is performed in the presence of varying concentrations of the test analogs to determine the half-maximal inhibitory concentration (IC50).
-
A standard enzyme kinetics assay is used, often involving a coupled-enzyme system to produce a detectable signal (e.g., colorimetric or fluorescent).
-
Cell Viability/Proliferation Assay
-
Objective: To assess the cytotoxic or cytostatic effects of the analogs on cancer cell lines.
-
Protocol (MTT Assay):
-
Cancer cells (e.g., Caco-2 for colon cancer) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the Prolyl-Asparagine analogs for a specified period (e.g., 24, 48, or 72 hours).
-
After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The cells are incubated to allow the formazan crystals to form.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the untreated control.[1]
-
Western Blot/ELISA for Target Protein Expression
-
Objective: To determine if the analogs affect the expression levels of target proteins (e.g., ASNS) or downstream signaling molecules.
-
Protocol (Western Blot):
-
Cells are treated with the analogs as in the viability assay.
-
Total protein is extracted from the cells and quantified using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for the target protein (e.g., anti-ASNS).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.
-
Conclusion
While the direct comparative biological activity of a series of "Prolyl-Asparagine" analogs is a developing area of research, the individual importance of proline and asparagine analogs in drug discovery is well-established. Proline analogs offer a powerful tool for modulating protein conformation and function, while asparagine analogs present a promising strategy for targeting cancer metabolism. Future research focusing on the synergistic or unique properties of dipeptide analogs combining these two amino acids could unveil novel therapeutic opportunities. The experimental frameworks and signaling pathways outlined in this guide provide a solid foundation for the continued exploration of these and other peptidomimetic compounds.
References
- 1. Anticancer Properties of N,N-dibenzylasparagine as an Asparagine (Asp) analog, Using Colon Cancer Caco-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of cis-proline analogs on peptide conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Diazo-4-oxo-L-norvaline: reactive asparagine analog with biological specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dokumen.pub [dokumen.pub]
A Comparative Guide to Prolyl-Asparagine and Other Proline-Containing Dipeptides
For Researchers, Scientists, and Drug Development Professionals
Proline-containing dipeptides are a subject of increasing interest in biochemical and pharmaceutical research due to their unique structural properties and diverse biological activities. The rigid pyrrolidine ring of proline confers a distinct conformation to these peptides, influencing their stability, receptor binding, and overall function. This guide provides a detailed comparison of Prolyl-Asparagine (Pro-Asn) with other notable proline-containing dipeptides, focusing on their physicochemical properties, biological activities, and the experimental methodologies used for their evaluation.
Physicochemical Properties: A Comparative Overview
The physicochemical characteristics of dipeptides, such as solubility and stability, are critical determinants of their biological availability and therapeutic potential. Proline's presence significantly impacts these properties.
| Dipeptide | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Water Solubility (g/L) | Predicted LogP | Notes |
| Prolyl-Asparagine (Pro-Asn) | C₉H₁₅N₃O₄ | 229.23 | 5.27[1] | -1.4[1] | The polar asparagine residue contributes to its predicted water solubility. |
| Glycyl-Proline (Gly-Pro) | C₇H₁₂N₂O₃ | 172.18 | 279[2] | -2.6[2] | Exhibits high water solubility. It is an end product of collagen metabolism.[3] |
| Prolyl-Alanine (Pro-Ala) | C₈H₁₄N₂O₃ | 186.21 | High | -3.7 | The alanine residue provides a non-polar character, influencing its interaction with hydrophobic environments. |
Note: Predicted values are based on computational models (ALOGPS and ChemAxon) and may vary from experimental results.
Biological Activity: A Focus on Therapeutic Potential
Proline-containing dipeptides have been implicated in a range of biological processes, from tissue repair to the regulation of blood pressure.
Collagen Synthesis
Proline and its derivatives are fundamental components of collagen, the most abundant protein in the extracellular matrix.[4][5] Dipeptides containing proline can influence collagen synthesis, a critical process in wound healing and tissue regeneration.
-
Glycyl-Proline (Gly-Pro): This dipeptide, along with Prolyl-Hydroxyproline (Pro-Hyp), is a major component of collagen-derived peptides. Studies have shown that Gly-Pro can stimulate the proliferation of fibroblasts, the primary cells responsible for collagen production.[6] It has also been found to suppress TGF-β1-induced collagen production in fibroblasts, suggesting a role in modulating fibrotic processes.[7]
-
Prolyl-Asparagine (Pro-Asn): While direct studies on the effect of Pro-Asn on collagen synthesis are limited, the presence of asparagine, a polar amino acid, may influence its interaction with cellular receptors involved in signaling pathways that regulate extracellular matrix production. Further research is needed to elucidate its specific role.
Angiotensin-Converting Enzyme (ACE) Inhibition
ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. Inhibition of ACE is a major therapeutic strategy for hypertension. Certain proline-containing peptides have been shown to exhibit ACE-inhibitory activity. The C-terminal proline residue is often considered important for binding to the active site of ACE.
Antioxidant Activity
Oxidative stress is implicated in numerous diseases. Some amino acids and peptides can act as antioxidants by scavenging free radicals. Proline-containing peptides have been investigated for their antioxidant properties. For instance, studies on various protein hydrolysates have identified proline-containing peptides with significant radical scavenging activity. The specific contribution of Prolyl-Asparagine to antioxidant defense in comparison to other proline dipeptides warrants further investigation.
Serum Stability
The therapeutic efficacy of peptides is often limited by their short half-life in the bloodstream due to degradation by proteases. The proline residue can confer increased resistance to enzymatic degradation.
-
Glycyl-Proline (Gly-Pro): Studies on the pharmacokinetics of collagen-derived peptides have shown that Gly-Pro can be detected in the blood after oral administration, although its levels are generally low, suggesting some degree of stability and absorption.[8] The half-life of the related tripeptide, Glycine-Proline-Glutamate (GPE), in rat plasma was found to be approximately 8 minutes.[9]
-
Prolyl-Asparagine (Pro-Asn): The stability of Pro-Asn in serum has not been extensively reported. However, the levels of asparagine itself have been shown to be noticeably elevated in serum after 1-4 hours of storage at 22°C, which could be a consideration in stability assessments.[10]
Experimental Protocols
This section details the methodologies for key experiments used to characterize and compare proline-containing dipeptides.
Solubility Determination
Objective: To determine the maximum concentration of a dipeptide that can dissolve in a given solvent, typically water or a buffer solution.
Methodology (Gravimetric Method):
-
Add an excess amount of the dipeptide to a known volume of the solvent (e.g., deionized water) in a sealed vial.
-
Equilibrate the suspension at a constant temperature (e.g., 25°C) with continuous stirring for a sufficient period (e.g., 24-48 hours) to ensure saturation.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Evaporate the solvent from the supernatant and weigh the remaining solid.
-
Calculate the solubility in g/L or mol/L.
Serum Stability Assay
Objective: To determine the half-life of a dipeptide in serum by measuring its degradation over time.
Methodology:
-
Prepare a stock solution of the dipeptide in a suitable buffer.
-
Add the dipeptide stock solution to fresh serum (e.g., human or rat serum) to a final concentration of 1 mM and incubate at 37°C.[11]
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the serum-peptide mixture.
-
Immediately stop the enzymatic degradation by adding a precipitating agent like acetonitrile or trichloroacetic acid.
-
Centrifuge the samples to pellet the precipitated serum proteins.
-
Analyze the supernatant for the concentration of the intact dipeptide using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]
-
Plot the concentration of the intact dipeptide against time and calculate the half-life (t₁/₂) from the degradation curve.[11]
In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
Objective: To assess the ability of a dipeptide to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Methodology:
-
Prepare a stock solution of the dipeptide in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a solution of DPPH in the same solvent.
-
In a microplate, mix different concentrations of the dipeptide solution with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a microplate reader.
-
A decrease in absorbance indicates scavenging of the DPPH radical.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of the dipeptide.
-
Determine the IC50 value, which is the concentration of the dipeptide required to scavenge 50% of the DPPH radicals.
Signaling Pathways and Metabolic Fate
The biological effects of dipeptides are often mediated through their interaction with specific cellular signaling pathways. Furthermore, their metabolic fate determines their duration of action and potential breakdown products.
Dipeptide Uptake and Signaling
Dipeptides are primarily absorbed in the intestine through the peptide transporter 1 (PepT1). Once inside the cell, they can be hydrolyzed into their constituent amino acids or can directly participate in signaling cascades.
Caption: General workflow of dipeptide uptake and subsequent intracellular signaling or hydrolysis.
Metabolic Fate of Proline-Containing Dipeptides
Upon entering the cell, proline-containing dipeptides can be cleaved by intracellular peptidases, such as prolidase, which specifically hydrolyzes X-Pro dipeptides. The resulting free proline and the other amino acid can then enter their respective metabolic pathways. Proline can be catabolized to glutamate, which can then enter the Krebs cycle.
References
- 1. Human Metabolome Database: Showing metabocard for Prolyl-Asparagine (HMDB0029012) [hmdb.ca]
- 2. Showing Compound Glycylproline (FDB022202) - FooDB [foodb.ca]
- 3. Page loading... [wap.guidechem.com]
- 4. Biochemistry, Collagen Synthesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacokinetics of collagen dipeptides (Gly-Pro and Pro-Hyp) and tripeptides (Gly-Pro-Hyp) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Conformational Effects of Prolyl-Asparagine in Peptides
For Researchers, Scientists, and Drug Development Professionals
The incorporation of specific dipeptide sequences is a critical strategy in peptide and protein engineering to modulate structure and function. Among these, the Prolyl-Asparagine (Pro-Asn) sequence presents unique conformational properties that can significantly influence peptide backbone geometry. This guide provides an objective comparison of the conformational effects of the Pro-Asn motif against other common proline-containing dipeptides, supported by experimental data and detailed methodologies.
Introduction to Conformational Effects of Proline and Asparagine
Proline (Pro) is unique among the proteinogenic amino acids due to its cyclic side chain, which restricts the backbone dihedral angle φ to approximately -65°. This inherent rigidity often induces turns in the peptide chain. Furthermore, the peptide bond preceding a proline residue can adopt both cis and trans conformations, with the cis form being significantly more accessible than for non-proline residues.[1]
Asparagine (Asn), on the other hand, is known for its high propensity to form β-turns.[2][3] This is often attributed to the ability of its side-chain amide group to form hydrogen bonds with the peptide backbone, stabilizing turn structures. A specific type of β-turn involving the asparagine side chain is the Asx-turn.[4]
The combination of these two residues in a Pro-Asn sequence can therefore be expected to have a pronounced effect on peptide conformation.
Comparison of Conformational Preferences: Pro-Asn vs. Alternatives
To provide a clear comparison, we will focus on the conformational differences between Pro-Asn and two commonly studied proline dipeptides: Prolyl-Glycine (Pro-Gly) and Prolyl-Alanine (Pro-Ala).
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a powerful technique to determine the three-dimensional structure and dynamics of peptides in solution. Key parameters for conformational analysis include nuclear Overhauser effects (NOEs), which provide distance constraints between protons, and J-coupling constants, which are related to dihedral angles.
Workflow for NMR Conformational Analysis:
Figure 1. General workflow for peptide conformational analysis using NMR spectroscopy.
| Dipeptide | Predicted Dominant Turn Type (in vacuo) | Key Stabilizing Interactions |
| Ac-Pro-azaAsn-NHMe | βII / βII' | Backbone-side chain hydrogen bonds[5] |
| Ac-Pro-azaAla-NHMe | Less stable β-turn | Lack of side-chain hydrogen bonding capability[5] |
Table 1. Computationally predicted conformational preferences for model azadipeptides.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive method to assess the secondary structure of peptides in solution. Different secondary structures (α-helix, β-sheet, β-turn, random coil) exhibit distinct CD spectra.
A study comparing the CD spectra of a host peptide (Pro)X(Pro) with various guest residues (X), including Asn, Ala, Gln, and Val, provides qualitative comparative data. The results indicate that the introduction of different amino acids at the central position leads to noticeable changes in the CD spectrum, reflecting alterations in the peptide's conformational ensemble.[7] While quantitative deconvolution of these spectra is complex, the differences highlight the unique conformational influence of each residue following a proline.
| Guest Residue (X) in (Pro)X(Pro) | Observed CD Spectral Change | Implied Conformational Effect |
| Asn | Distinct spectral shape compared to the parent peptide[7] | Induces a specific, ordered conformation, likely a turn. |
| Ala | Also alters the spectrum, but differently from Asn[7] | Induces a different conformational preference compared to Asn. |
| Gln | Similar but not identical changes to Asn[7] | Side chain length and hydrogen bonding capacity influence conformation. |
| Val | Shows another distinct spectral pattern[7] | Bulky, hydrophobic side chain leads to a different conformational landscape. |
Table 2. Qualitative comparison of the effect of guest residues on the CD spectrum of a Pro-rich peptide.
X-ray Crystallography
X-ray crystallography provides high-resolution structural information of molecules in the solid state. Analysis of the Protein Data Bank (PDB) for short peptide fragments can reveal preferred dihedral angles for specific dipeptide sequences.
A statistical analysis of dihedral angles for Proline-containing fragments from the PDB would be the most effective way to derive quantitative comparative data. Such an analysis would involve searching for all instances of Pro-Asn, Pro-Gly, and Pro-Ala in high-resolution crystal structures and compiling the corresponding φ, ψ, and ω dihedral angles.
Logical Flow for PDB Analysis:
References
- 1. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Propensities of peptides containing the Asn-Gly segment to form β-turn and β-hairpin structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Conformational preferences of Ac-Pro-azaXaa-NHMe (Xaa = Asn, Asp, Ala) and the effect of intramolecular hydrogen bonds on their stability in gas phase and solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Prolyl-Asparagine as a Substrate for Post-Proline Cleaving Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of prolyl-asparagine (Pro-Asn) as a substrate for key post-proline cleaving enzymes (PPCEs). The information presented herein is intended to inform research and development efforts in fields such as drug discovery, diagnostics, and proteomics by offering a clear comparison of substrate preferences supported by available experimental data.
Introduction to Post-Proline Cleaving Enzymes
Post-proline cleaving enzymes are a unique class of proteases that specifically recognize and cleave peptide bonds C-terminal to a proline residue. This specificity is of significant biological and therapeutic interest, as proline residues often introduce kinks in polypeptide chains and are resistant to cleavage by many other proteases. Key members of this enzyme family include Prolyl Oligopeptidase (POP), Dipeptidyl Peptidase IV (DPP-IV), and Fibroblast Activation Protein (FAP). These enzymes are involved in a variety of physiological processes, including neuropeptide processing, glucose homeostasis, and tissue remodeling, making them attractive targets for drug development.
Prolyl-Asparagine: An Atypical Substrate
While PPCEs are defined by their ability to cleave after proline, the efficiency of this cleavage is significantly influenced by the amino acid residue immediately following the proline (the P1' position). Experimental evidence suggests that prolyl-asparagine is generally a poor substrate for the major mammalian post-proline cleaving enzymes.
A screening of a combinatorial library of peptide substrates for Prolyl Oligopeptidase (POP) revealed that with the exception of asparagine (Asn) and glutamine (Gln), all other amino acid residues were represented at the P1' position of cleaved substrates[1]. This strongly indicates that peptides containing the Pro-Asn motif are resistant to cleavage by POP. Further studies have described the cleavage of motifs containing asparagine in proximity to the cleavage site as "modest"[1].
For Fibroblast Activation Protein (FAP) , a strong preference for a glycine residue at the P2 position (immediately preceding the proline) has been well-established[2][3]. While this is not an absolute requirement, a comprehensive analysis of FAP cleavage sites in gelatin did not identify Pro-Asn as a preferred sequence[4]. Interestingly, the addition of an asparagine residue at the P1' position of an optimal Gly-Pro substrate has been shown to increase substrate turnover, suggesting a potential role for asparagine in substrate recognition when presented in a specific context[5]. However, this is distinct from the direct cleavage of a Pro-Asn bond.
Dipeptidyl Peptidase IV (DPP-IV) is known to cleave X-Pro dipeptides from the N-terminus of polypeptides. Extensive kinetic studies have been performed with various amino acids in the 'X' (P2) position, with a preference for hydrophobic and basic residues[6]. There is a notable lack of quantitative data for the cleavage of dipeptides where the N-terminal residue is asparagine, suggesting it is not a primary substrate for this enzyme.
Quantitative Comparison of Substrate Cleavage
A direct quantitative comparison of the cleavage efficiency of Prolyl-Asparagine with other Pro-Xaa motifs is limited by the scarcity of kinetic data for Pro-Asn. The available information strongly suggests that Pro-Asn is a disfavored substrate for the major post-proline cleaving enzymes.
To provide a framework for comparison, the following table summarizes the known substrate preferences for POP, FAP, and DPP-IV, highlighting the position of Pro-Asn as an outlier.
| Enzyme Family | Preferred P1' Residues (following Proline) | Comments on Prolyl-Asparagine (Pro-Asn) |
| Prolyl Oligopeptidase (POP) | Small, hydrophobic, or aromatic residues (e.g., Ala, Phe, Tyr). | Generally not cleaved. Substrate library screening showed a lack of representation for Asn/Gln at the P1' position[1]. |
| Fibroblast Activation Protein (FAP) | Tolerates most amino acids, with some preference for uncharged residues. Often preceded by Gly at P2. | No direct evidence of efficient cleavage. Asn at P1' may enhance cleavage of optimal Gly-Pro substrates[5]. |
| Dipeptidyl Peptidase IV (DPP-IV) | Cleaves X-Pro dipeptides. The 'X' residue preference is broad but typically hydrophobic or basic. | No significant cleavage reported. Kinetic data is lacking for Asn-Pro dipeptides. |
Experimental Protocols
The following are generalized methodologies for assessing the activity of post-proline cleaving enzymes. These protocols can be adapted to compare the cleavage of prolyl-asparagine-containing peptides against other substrates.
Enzyme Activity Assays
1. Colorimetric Assay using p-Nitroanilide (pNA) Substrates:
-
Principle: This assay utilizes synthetic peptide substrates conjugated to p-nitroanilide. Cleavage of the peptide bond releases free pNA, which has a distinct absorbance at 405 nm. The rate of increase in absorbance is proportional to the enzyme activity.
-
Substrates: Z-Gly-Pro-pNA or Gly-Pro-pNA are commonly used for POP and DPP-IV, respectively. A custom-synthesized peptide containing the Pro-Asn-pNA sequence would be required for direct comparison.
-
Procedure:
-
Prepare a reaction buffer (e.g., Tris-HCl or HEPES, pH 7.4-8.0) containing the enzyme at a known concentration.
-
Initiate the reaction by adding the pNA-conjugated substrate.
-
Monitor the increase in absorbance at 405 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
To determine kinetic parameters (Km and kcat), perform the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.
-
2. Fluorometric Assay using 7-Amino-4-methylcoumarin (AMC) or other fluorogenic groups:
-
Principle: Similar to the colorimetric assay, this method uses substrates linked to a fluorophore that is quenched in the intact peptide. Enzymatic cleavage releases the fluorophore, resulting in an increase in fluorescence that can be measured. This method is generally more sensitive than colorimetric assays.
-
Substrates: Z-Gly-Pro-AMC is a common substrate. A custom Pro-Asn-AMC peptide would be necessary for comparative studies.
-
Procedure:
-
Follow a similar procedure to the colorimetric assay, using a fluorometer to measure the increase in fluorescence at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Kinetic parameters can be determined by varying the substrate concentration.
-
3. Mass Spectrometry (MS)-Based Assays:
-
Principle: This method directly measures the formation of cleavage products from a given peptide substrate. It is highly specific and can be used with unlabeled, "natural" peptide sequences.
-
Procedure:
-
Incubate the enzyme with the peptide substrate (e.g., a synthetic peptide containing the Pro-Asn sequence) for a defined period.
-
Stop the reaction (e.g., by adding acid or a specific inhibitor).
-
Analyze the reaction mixture using LC-MS/MS to identify and quantify the cleavage products.
-
The rate of product formation can be used to determine enzyme activity and kinetic parameters.
-
Signaling Pathways and Logical Relationships
The involvement of PPCEs in various signaling pathways underscores their therapeutic importance. The resistance of the Pro-Asn bond to cleavage by these enzymes may have implications for the stability and function of certain peptides.
Experimental Workflow for Substrate Comparison
The following diagram outlines a logical workflow for comparing the cleavage of a Pro-Asn containing peptide with a known good substrate for a given post-proline cleaving enzyme.
Conclusion
The available evidence strongly suggests that prolyl-asparagine is a poor substrate for the major post-proline cleaving enzymes, including Prolyl Oligopeptidase, Dipeptidyl Peptidase IV, and Fibroblast Activation Protein. This resistance to cleavage may have physiological implications for the stability and function of peptides containing this motif. For researchers in drug development, the Pro-Asn linkage could be considered a stable motif in the design of peptides intended to resist degradation by these enzymes. Further research utilizing custom-synthesized Pro-Asn substrates in quantitative kinetic assays is necessary to definitively determine the precise cleavage efficiency and to explore potential, albeit likely low, activity under specific conditions or with enzymes from different species.
References
- 1. Comparative analysis of the substrate preferences of two post-proline cleaving endopeptidases, prolyl oligopeptidase and fibroblast activation protein α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide substrate profiling defines fibroblast activation protein as an endopeptidase of strict Gly(2)-Pro(1)-cleaving specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Novel Natural Substrates of Fibroblast Activation Protein-alpha by Differential Degradomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fibroblast Activation Protein Peptide Substrates Identified from Human Collagen I Derived Gelatin Cleavage Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. idv.sinica.edu.tw [idv.sinica.edu.tw]
Proline vs. Asparagine: A Functional Comparison in the Landscape of Cancer Metabolism
A deep dive into the distinct and overlapping roles of two non-essential amino acids in fueling tumorigenesis, supported by experimental data and detailed methodologies.
In the intricate metabolic network of cancer cells, the non-essential amino acids proline and asparagine have emerged as critical players, each with unique and sometimes convergent functions in supporting uncontrolled proliferation, survival, and metastasis. While both contribute to the pool of resources necessary for tumor growth, their specific mechanisms of action and the signaling pathways they influence present a compelling case for a detailed comparative analysis. This guide provides an objective comparison of their functional roles, supported by quantitative data from experimental studies, and offers detailed protocols for key analytical techniques.
At a Glance: Proline and Asparagine in Cancer Metabolism
| Feature | Proline | Asparagine |
| Primary Source | Synthesized from glutamate or ornithine; uptake from extracellular matrix (e.g., collagen degradation).[1][2] | Synthesized from aspartate and glutamine by Asparagine Synthetase (ASNS); uptake from circulation.[3][4] |
| Key Metabolic Roles | ATP production, redox homeostasis (Proline-P5C cycle), precursor for protein (especially collagen) and nucleotide synthesis.[2][5][6][7] | Protein synthesis, amino acid exchange factor to import other amino acids, suppression of apoptosis upon glutamine depletion.[8][9][10] |
| Signaling Pathway Interactions | Activates mTORC1 signaling, implicated in the GCN2 stress response pathway upon deprivation.[1][11][12][13] | Activates mTORC1 signaling, central to the ATF4-mediated amino acid stress response.[3][12][14] |
| Role in Metastasis | Upregulation of proline metabolism enzymes (e.g., PRODH) is associated with metastasis in breast cancer.[2] | Asparagine bioavailability has been shown to govern metastasis in breast cancer models.[14][15] |
| Therapeutic Targeting | Inhibitors of proline synthesis (e.g., targeting PYCR1) are in preclinical development.[2][7][16] | L-asparaginase, an enzyme that depletes circulating asparagine, is an approved therapy for Acute Lymphoblastic Leukemia (ALL).[3][16][17] |
Dueling Pathways: Proline and Asparagine Metabolism
The metabolic pathways governing the synthesis and catabolism of proline and asparagine are distinct, yet both are intricately linked to central carbon metabolism and cellular stress responses.
The Proline Cycle: A Hub for Redox Balance and Biosynthesis
Proline metabolism is characterized by the "proline cycle," an interconversion between proline and its precursor, Δ1-pyrroline-5-carboxylate (P5C).[2][7] This cycle is not merely a biosynthetic route but also a critical mechanism for regulating cellular redox state and energy production.
-
Biosynthesis: Proline is synthesized from glutamate via P5C in reactions catalyzed by P5C synthase (P5CS) and P5C reductase (PYCR).[1][6] This process consumes NAD(P)H, thereby helping to regenerate NADP+ which can fuel the pentose phosphate pathway (PPP) for nucleotide synthesis.[2][18][19]
-
Catabolism: The degradation of proline back to glutamate occurs in the mitochondria, catalyzed by proline dehydrogenase (PRODH) and P5C dehydrogenase (P5CDH).[1][5][7] This process can generate ATP through oxidative phosphorylation and also produce reactive oxygen species (ROS), which can have context-dependent roles in signaling and apoptosis.[1][6]
Caption: The Proline-P5C Cycle in Cancer Cells.
Asparagine Synthesis: A Lifeline During Nutrient Stress
Asparagine metabolism is more streamlined, primarily revolving around its synthesis by a single enzyme, asparagine synthetase (ASNS).
-
Biosynthesis: ASNS catalyzes the ATP-dependent transfer of an amide group from glutamine to aspartate, yielding asparagine and glutamate.[3][4] The expression of ASNS is tightly regulated by cellular stress, particularly amino acid deprivation, through the ATF4 pathway.[3][8]
-
Functional Roles: Beyond its role in protein synthesis, asparagine is a crucial anti-apoptotic factor, particularly when glutamine availability is limited.[8][9] It also functions as an amino acid exchange factor, where intracellular asparagine is exported in exchange for the import of other amino acids like serine and arginine, thereby supporting mTORC1 activity.[10][14]
Caption: Asparagine Synthesis and Key Functions.
Signaling and Regulation: mTOR and GCN2 Pathways
Both proline and asparagine metabolism are deeply intertwined with the mTORC1 and GCN2 amino acid sensing pathways, which are central regulators of cell growth and stress responses.
-
mTORC1 Activation: Both proline and asparagine availability can stimulate mTORC1 signaling.[1][11][14] mTORC1 is a master regulator of anabolic processes, including protein and lipid synthesis.[20][21] For asparagine, this can occur through its role in promoting the uptake of other essential amino acids that directly activate mTORC1.[10][14] Proline starvation, conversely, can hinder mTORC1-dependent tumorigenesis.[11]
-
GCN2/ATF4 Stress Response: Deprivation of either amino acid can trigger the GCN2-eIF2α-ATF4 stress response pathway.[12] This pathway is a key adaptive mechanism that allows cells to cope with nutrient scarcity. In the case of asparagine, ATF4 directly upregulates the expression of ASNS to restore intracellular asparagine levels.[3][8] Similarly, proline deprivation activates GCN2, leading to reduced protein synthesis to conserve resources.[12][13]
Caption: Proline and Asparagine in mTORC1 and GCN2 Signaling.
Experimental Protocols
Seahorse XF Real-Time ATP Rate Assay
This assay measures the two major energy-producing pathways in cells: mitochondrial respiration (oxygen consumption rate, OCR) and glycolysis (extracellular acidification rate, ECAR).[22][23]
Principle: By sequentially injecting inhibitors of mitochondrial respiration (oligomycin and rotenone/antimycin A), the assay can distinguish between ATP produced by oxidative phosphorylation and ATP produced by glycolysis.[22][24]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., 50,000 cells/well) in a Seahorse XF24 cell culture microplate and allow them to adhere overnight.[25]
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant solution overnight at 37°C in a non-CO2 incubator.
-
Assay Medium: On the day of the assay, replace the growth medium with pre-warmed XF assay medium supplemented with pyruvate, glutamine, and glucose.
-
Inhibitor Loading: Load the injector ports of the sensor cartridge with oligomycin (e.g., 1.0 µM), followed by a mixture of rotenone and antimycin A (e.g., 0.5 µM each).
-
Data Acquisition: Place the cell plate in the Seahorse XF Analyzer and run the ATP Rate Assay protocol. OCR and ECAR measurements are taken before and after each inhibitor injection.
-
Data Analysis: The Seahorse software calculates the rates of mitochondrial ATP production and glycolytic ATP production. Data is typically normalized to cell number or protein concentration.[26]
13C Metabolic Flux Analysis (MFA)
This technique uses stable isotope-labeled nutrients (e.g., 13C-glucose or 13C-glutamine) to trace the flow of metabolites through metabolic pathways.[27][28][29]
Principle: Cells are cultured with a labeled substrate. The distribution of the 13C label in downstream metabolites is measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR).[30] This labeling pattern provides quantitative information about the activity (flux) of different metabolic pathways.[30][31]
Methodology:
-
Isotope Labeling: Culture cancer cells in a medium containing a 13C-labeled tracer (e.g., [U-13C]glucose or [U-13C]glutamine) until isotopic steady state is reached (typically several hours).[30]
-
Metabolite Extraction: Rapidly quench metabolism (e.g., with cold methanol) and extract intracellular metabolites.
-
LC-MS/MS Analysis: Analyze the metabolite extracts using liquid chromatography-mass spectrometry (LC-MS/MS) to determine the mass isotopomer distributions (MIDs) of key metabolites (e.g., TCA cycle intermediates, amino acids).[30]
-
Flux Calculation: Use computational modeling to fit the experimentally measured MIDs and extracellular flux rates (e.g., glucose uptake, lactate secretion) to a metabolic network model. This allows for the calculation of absolute flux values for intracellular reactions.[30]
Caption: A simplified workflow for 13C Metabolic Flux Analysis.
Conclusion
Proline and asparagine, while both non-essential amino acids, exhibit distinct yet complementary functions in the metabolic reprogramming of cancer cells. Proline metabolism is a key regulator of mitochondrial function, redox balance, and the synthesis of structural components like collagen. In contrast, asparagine metabolism is central to surviving nutrient stress, maintaining amino acid homeostasis, and preventing apoptosis. Their convergence on key signaling nodes like mTORC1 and the GCN2 stress response pathway underscores their importance in coordinating nutrient sensing with cell growth and survival decisions. Understanding the nuances of their individual contributions and the pathways they regulate opens new avenues for developing targeted metabolic therapies in oncology. The experimental approaches detailed herein provide a robust framework for researchers to further dissect these complex metabolic dependencies.
References
- 1. Frontiers | Proline Metabolism in Tumor Growth and Metastatic Progression [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asparagine Synthetase in Cancer: Beyond Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asparagine Synthetase in Cancer: Beyond Acute Lymphoblastic Leukemia [air.unipr.it]
- 5. Proline metabolism in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Proline Cycle As a Potential Cancer Therapy Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Asparagine Plays a Critical Role in Regulating Cellular Adaptation to Glutamine Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asparagine plays a critical role in regulating cellular adaptation to glutamine depletion. [vivo.weill.cornell.edu]
- 10. researchgate.net [researchgate.net]
- 11. Proline Starvation Induces Unresolved ER Stress and Hinders mTORC1-Dependent Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of mTORC1 and GCN2 amino acid sensing pathways in tumorigenesis and metastatic progression (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Asparagine: A Metabolite to Be Targeted in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting Asparagine Synthetase in Tumorgenicity Using Patient-Derived Tumor-Initiating Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeting the Proline-Glutamine-Asparagine-Arginine Metabolic Axis in Amino Acid Starvation Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Increased mitochondrial proline metabolism sustains proliferation and survival of colorectal cancer cells | PLOS One [journals.plos.org]
- 19. Proline Metabolism in Cancer: Emerging Roles in Redox Homeostasis and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. The Use of Seahorse XF Assays to Interrogate Real-Time Energy Metabolism in Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 28. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main applica ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03326G [pubs.rsc.org]
- 29. [PDF] A guide to 13C metabolic flux analysis for the cancer biologist | Semantic Scholar [semanticscholar.org]
- 30. Methods and Guidelines for Metabolism Studies: Applications to Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Metabolic pathway analysis using stable isotopes in patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Computational Modeling of Prolyl-Asparagine Interactions
For Researchers, Scientists, and Drug Development Professionals
The interaction between proline (Pro) and asparagine (Asn) residues is a crucial determinant of protein structure and function, influencing everything from protein folding to enzymatic activity. Accurate computational modeling of these interactions is therefore of paramount importance in drug discovery and protein engineering. This guide provides an objective comparison of various computational methods used to model Pro-Asn interactions, supported by available data and detailed methodologies.
Introduction to Prolyl-Asparagine Interactions
Prolyl-Asparagine (Pro-Asn) interactions are a fascinating case of non-covalent interactions within proteins. The unique cyclic structure of proline restricts its conformational freedom, while the amide group in the side chain of asparagine can act as both a hydrogen bond donor and acceptor. The interplay between these two residues can lead to specific local conformations, including the stabilization of cis-proline isomers through C-H/O interactions between the asparagine side-chain oxygen and proline's C-H groups. Understanding and accurately modeling these subtle yet significant interactions is a key challenge for computational methods.
Comparison of Computational Modeling Approaches
The primary methods for modeling Pro-Asn interactions fall into two broad categories: Molecular Mechanics (MM) and Quantum Mechanics (QM).
Molecular Mechanics (MM) employs classical physics to approximate the potential energy of a system. It is computationally efficient and suitable for large systems and long-timescale simulations, such as molecular dynamics (MD). The accuracy of MM methods is highly dependent on the quality of the force field used.
Quantum Mechanics (QM) methods are based on the principles of quantum physics and provide a more accurate description of electronic structure and interactions. However, they are computationally expensive and are typically limited to smaller systems or for providing high-quality benchmark data.
Quantitative Comparison of Methods
The following table summarizes the performance of different computational methods in modeling Pro-Asn and related interactions. Due to the limited availability of studies directly comparing a wide range of methods on the Pro-Asn pair, data from relevant peptide systems are included to provide a broader context.
| Method/Force Field | System Studied | Key Findings/Quantitative Data | Strengths | Limitations |
| CHARMM | (Asn-Ala-Asn-Pro)9 Peptide | Predicted a low-energy, left-handed helical conformation.[1] | Good for general protein simulations. | Can show bias towards certain secondary structures. |
| AMBER | (Asn-Ala-Asn-Pro)9 Peptide | Also predicted a low-energy, left-handed helical conformation with a root-mean-square deviation (RMSD) of 1.0-1.3 Å compared to CHARMM and ECEPP.[1] | Well-established for protein and nucleic acid simulations. | Performance can be sensitive to the specific force field version and water model. |
| ECEPP | (Asn-Ala-Asn-Pro)9 Peptide | Predicted a similar left-handed helical conformation to CHARMM and AMBER.[1] | Historically significant in peptide conformational analysis. | Less commonly used in modern simulations compared to AMBER and CHARMM. |
| Density Functional Theory (DFT) | Ac-azaAsn-Pro-NHMe | The lowest energy conformer in the gas phase is a type I β-turn with all-trans amide bonds.[2] | Provides a good balance of accuracy and computational cost for QM calculations. | The choice of functional and basis set can significantly impact results. |
Experimental and Computational Protocols
Detailed methodologies are crucial for the reproducibility and critical evaluation of computational studies. Below are representative protocols for MM and QM calculations.
Molecular Dynamics (MD) Simulation Protocol (General)
A typical MD simulation protocol for a peptide containing a Pro-Asn motif using a force field like AMBER or CHARMM involves the following steps:
-
System Setup: The initial peptide structure is placed in a periodic box of water molecules (e.g., TIP3P). Ions are added to neutralize the system and mimic physiological salt concentrations.
-
Energy Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable geometries.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant pressure and temperature (NPT ensemble) to allow the solvent molecules to relax around the peptide.
-
Production Run: The production simulation is run for a desired length of time (nanoseconds to microseconds) in the NPT or NVT ensemble, during which trajectory data is collected.
-
Analysis: The trajectory is analyzed to determine conformational preferences, interaction energies, hydrogen bonding patterns, and other properties of interest.
Quantum Mechanics (QM) Calculation Protocol (DFT Example)
A representative protocol for a DFT calculation on a Pro-Asn dipeptide is as follows:
-
Model System: A simplified model system, such as an N-acetylated and N-methylated Pro-Asn dipeptide, is used to reduce computational cost.
-
Geometry Optimization: The geometry of the dipeptide is optimized using a specific DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).
-
Interaction Energy Calculation: The interaction energy between the proline and asparagine residues is calculated. This is often done by comparing the energy of the optimized dipeptide to the sum of the energies of the individual, separated residues. Basis set superposition error (BSSE) correction is often applied to improve accuracy.
-
Conformational Scanning: To explore the potential energy surface, conformational searches are performed by systematically rotating key dihedral angles.
Visualizing Pro-Asn Interactions and Modeling Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate key concepts in computational modeling.
Conclusion
The computational modeling of Prolyl-Asparagine interactions requires a careful choice of methodology. While molecular mechanics force fields like AMBER and CHARMM are powerful tools for exploring the conformational landscape of peptides and proteins containing Pro-Asn pairs, their accuracy is dependent on the specific force field version and the system being studied. Quantum mechanics methods, particularly DFT, offer a higher level of theory and are invaluable for providing benchmark data and for studying the details of specific interactions, such as the C-H/O bonds that can stabilize the cis-proline conformation.
For researchers and drug development professionals, a multi-pronged approach is often the most effective. MD simulations can be used to sample a wide range of conformations, while QM calculations can be employed to refine the understanding of the key interactions and to validate the results obtained from the less computationally expensive MM methods. As force fields continue to be refined and computational power increases, the accuracy and predictive power of these models for complex interactions like those between proline and asparagine will undoubtedly continue to improve.
References
- 1. A comparison of the CHARMM, AMBER and ECEPP potentials for peptides. I. Conformational predictions for the tandemly repeated peptide (Asn-Ala-Asn-Pro)9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Validating Prolyl-Asparagine Interactions with Cellular Transport and Receptor Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological interactions of the dipeptide Prolyl-Asparagine (Pro-Asn). While current research has not identified a specific cell-surface receptor for Pro-Asn, its biological significance is likely mediated through cellular uptake by promiscuous di- and tripeptide transporters. This document contrasts this transport-driven mechanism with classic receptor-mediated signaling exhibited by other peptide molecules. We provide supporting experimental data from analogous compounds and detailed protocols to facilitate further research in this area.
Data Presentation: Comparative Interaction Metrics
The following table summarizes typical quantitative data for two distinct mechanisms of dipeptide cellular interaction: transport via peptide transporters (the likely mechanism for Pro-Asn) and binding to a specific cell-surface receptor. The values for Pro-Asn are representative of typical dipeptide substrates for PepT1/PepT2, as specific kinetic data for this dipeptide is not extensively documented. "Signaling Peptide X" is a hypothetical comparator that activates a G protein-coupled receptor (GPCR).
| Parameter | Prolyl-Asparagine (via PepT1/PepT2) | Signaling Peptide X (via a specific GPCR) | Significance |
| Interaction Target | Solute Carrier Family 15 (SLC15) Transporters: PepT1, PepT2[1][2] | Specific G Protein-Coupled Receptor (GPCR) | Distinguishes between transport and signaling |
| Binding/Transport Affinity (Km/Kd) | Km: 0.5-10 mM (PepT1, low affinity)[3][4]; 10-100 µM (PepT2, high affinity)[5][6] | Kd: 1-50 nM (typical for high-affinity receptor ligands) | Measures the concentration required for binding/transport |
| Cellular Outcome | Intracellular accumulation of the dipeptide[1][4] | Activation of downstream signaling cascade (e.g., cAMP, Ca2+)[7] | Defines the primary biological effect |
| Functional Potency (EC50) | Not Applicable | 5-100 nM (concentration for half-maximal signaling response) | Measures the effective concentration for a biological response |
| Mechanism | Proton-coupled active transport across the membrane[1][4] | Conformational change in receptor leading to signal transduction[7] | Describes the molecular mode of action |
Visualizing the Mechanisms of Action
The following diagrams illustrate the fundamental differences between dipeptide uptake via a transporter and a receptor-mediated signaling cascade.
Caption: Proton-coupled transport of Prolyl-Asparagine via PepT1/PepT2 transporters.
Caption: A typical receptor-mediated signaling pathway for a bioactive peptide.[7]
Experimental Protocols
To validate the interaction of Pro-Asn or other dipeptides with cellular systems, specific assays are required. Below are detailed protocols for quantifying dipeptide transport and, for comparison, a standard method for assessing receptor binding.
Protocol 1: Dipeptide Uptake Assay via PepT1
This protocol is designed to measure the transport of a dipeptide into cells expressing the PepT1 transporter, such as the Caco-2 human colon adenocarcinoma cell line, which is a standard model for intestinal absorption.
Objective: To quantify the uptake of a target dipeptide (e.g., radiolabeled Glycyl-Sarcosine as a control, or an unlabeled dipeptide like Pro-Asn for competitive inhibition) into Caco-2 cells.
Materials:
-
Caco-2 cells (cultured on 24-well plates to form confluent monolayers)
-
Uptake Buffer: MES-buffered saline (pH 6.0)
-
Wash Buffer: Ice-cold phosphate-buffered saline (PBS, pH 7.4)
-
[14C]Gly-Sar (radiolabeled substrate)
-
Unlabeled Prolyl-Asparagine (or other dipeptide of interest)
-
Cell Lysis Buffer (e.g., 0.1 M NaOH)
-
Scintillation fluid and counter
Workflow Diagram:
Caption: Experimental workflow for a cell-based dipeptide transport assay.
Procedure:
-
Cell Culture: Grow Caco-2 cells in 24-well plates until they form a confluent monolayer (typically 18-21 days post-seeding).
-
Preparation: Aspirate the culture medium. Wash each well twice with 1 mL of PBS (pH 7.4) at room temperature.
-
Pre-incubation: Add 0.5 mL of Uptake Buffer (pH 6.0) to each well and incubate for 15 minutes at 37°C to equilibrate the cells and establish the proton gradient.
-
Uptake Initiation: Aspirate the pre-incubation buffer. Add 0.25 mL of Uptake Buffer containing the radiolabeled substrate ([14C]Gly-Sar) and various concentrations of the unlabeled competitor dipeptide (Pro-Asn). For kinetic analysis, use varying concentrations of the radiolabeled substrate alone.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10 minutes), ensuring the uptake is in the linear range.
-
Uptake Termination: To stop the transport, aspirate the substrate solution and immediately wash the monolayer three times with 1 mL of ice-cold Wash Buffer (PBS, pH 7.4).
-
Cell Lysis: Add 0.5 mL of Cell Lysis Buffer to each well and incubate for at least 1 hour at room temperature to ensure complete cell lysis.
-
Measurement: Transfer an aliquot of the lysate from each well into a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of dipeptide transported. For competitive inhibition studies, calculate the IC50 and subsequently the inhibition constant (Ki) for Pro-Asn. For direct uptake, calculate the Km and Vmax.
Protocol 2: ELISA-Based Competitive Binding Assay
This protocol provides a framework for determining the binding affinity of a peptide to a purified, immobilized receptor.[8]
Objective: To measure the binding affinity (Kd) of a peptide ligand by its ability to compete with a labeled ligand for a limited number of receptor binding sites.
Materials:
-
High-binding 96-well microplate
-
Purified receptor protein
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Biotinylated peptide ligand (known to bind the receptor)
-
Unlabeled competitor peptide (the peptide of interest, e.g., Pro-Asn analog)
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2 M H2SO4)
-
Plate reader (450 nm)
Procedure:
-
Receptor Coating: Dilute the purified receptor in Coating Buffer and add 100 µL to each well of the microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with Wash Buffer (PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the wash step.
-
Competitive Binding: Prepare serial dilutions of the unlabeled competitor peptide. In each well, add 50 µL of the competitor dilution followed by 50 µL of a constant concentration of the biotinylated peptide. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Add 100 µL of Streptavidin-HRP diluted in Blocking Buffer to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step thoroughly (5 times).
-
Signal Development: Add 100 µL of TMB substrate to each well. Incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 100 µL of Stop Solution to each well. The color will turn yellow.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log concentration of the competitor peptide. Fit the data to a sigmoidal dose-response curve to determine the IC50, which can be used to calculate the binding affinity (Ki).
References
- 1. Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal Structures of the Extracellular Domain from PepT1 and PepT2 Provide Novel Insights into Mammalian Peptide Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Function, Regulation, and Pathophysiological Relevance of the POT Superfamily, Specifically PepT1 in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Disruption of the Peptide Transporter Pept2 Gene in Mice Defines Its Physiological Role in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide transporter structure reveals binding and action mechanism of a potent PEPT1 and PEPT2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
Prolyl-Asparagine's role in protein stability compared to other dipeptides
The stability of a protein is a critical determinant of its function and is influenced by the sequence of its constituent amino acids. The introduction of specific dipeptide motifs can either enhance or diminish this stability through a variety of mechanisms. Proline, with its unique rigid structure, is known to influence protein folding and stability significantly.[1] Conversely, asparagine is susceptible to chemical modifications that can impact a protein's half-life and propensity to aggregate.
Comparative Analysis of Prolyl-Asparagine
A direct comparison with other dipeptides requires experimental data from techniques like differential scanning calorimetry (DSC) or circular dichroism (CD) spectroscopy, which measure changes in protein melting temperature (Tm) or Gibbs free energy of unfolding (ΔG) upon mutation. In the absence of such specific data for Pro-Asn, we can infer its potential effects.
Proline's Stabilizing Influence: Proline's cyclic side chain restricts the conformational flexibility of the polypeptide backbone. This rigidity can decrease the conformational entropy of the unfolded state, which in turn can lead to an increase in the thermodynamic stability of the folded protein.[1] The introduction of proline residues has been utilized as a strategy to enhance the thermostability of proteins.[1]
Asparagine's Potential for Instability: Asparagine residues can undergo a spontaneous, non-enzymatic deamidation reaction to form aspartic acid or isoaspartic acid. This chemical modification introduces a negative charge and can disrupt the native structure of the protein, potentially leading to aggregation or marking the protein for degradation. The rate of deamidation is influenced by the surrounding amino acid sequence, pH, and temperature.
The juxtaposition of proline and asparagine in a Pro-Asn motif presents a scenario where the stabilizing effect of proline could be counteracted by the inherent instability of asparagine. The local structural context and the accessibility of the asparagine residue to the solvent would be critical factors in determining the net effect on protein stability.
Quantitative Data Summary
As no direct experimental studies were found comparing the quantitative effects of the Pro-Asn dipeptide on protein stability with other dipeptides, a data table cannot be provided. Researchers are encouraged to perform site-directed mutagenesis studies to introduce the Pro-Asn motif and other dipeptides into a model protein and quantify the changes in stability parameters.
Experimental Protocols
For researchers planning to investigate the role of Pro-Asn and other dipeptides on protein stability, the following are detailed methodologies for key experiments.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique to directly measure the thermal stability of a protein by quantifying the heat absorbed upon unfolding.[2]
Objective: To determine the melting temperature (Tm) and the change in enthalpy (ΔH) of unfolding for a wild-type protein and its dipeptide mutants.
Methodology:
-
Sample Preparation:
-
Dialyze the purified wild-type and mutant proteins against a suitable, degassed buffer (e.g., 20 mM phosphate buffer with 150 mM NaCl, pH 7.4).
-
Determine the protein concentration accurately using a reliable method such as UV absorbance at 280 nm with the calculated extinction coefficient. The typical concentration range for DSC is 0.2-2.0 mg/mL.
-
-
Instrument Setup:
-
Use a differential scanning calorimeter with a temperature range of at least 20-100°C.
-
Equilibrate the instrument at the starting temperature (e.g., 20°C).
-
-
Data Acquisition:
-
Load the protein sample into the sample cell and the matched dialysis buffer into the reference cell.
-
Scan the temperature at a constant rate, typically 1°C/min, from the starting temperature to a final temperature where the protein is fully unfolded (e.g., 95°C).
-
Perform a second scan of the same sample to check for the reversibility of the unfolding transition.
-
Perform a buffer-versus-buffer scan for baseline subtraction.
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline from the protein scan to obtain the excess heat capacity as a function of temperature.
-
Fit the resulting thermogram to a suitable model (e.g., a two-state unfolding model) to determine the Tm (the temperature at the peak of the transition) and the calorimetric enthalpy of unfolding (ΔHcal).
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to assess the secondary and tertiary structure of a protein and can monitor conformational changes upon thermal or chemical denaturation.[3][4]
Objective: To monitor the change in protein secondary structure as a function of temperature and determine the melting temperature (Tm).
Methodology:
-
Sample Preparation:
-
Prepare protein samples in a CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4) with a protein concentration typically in the range of 0.1-0.2 mg/mL for far-UV CD.
-
Ensure the buffer has low absorbance in the far-UV region.
-
-
Instrument Setup:
-
Use a spectropolarimeter equipped with a Peltier temperature controller.
-
Flush the instrument with nitrogen gas.
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer at the starting temperature (e.g., 20°C).
-
Record the CD spectrum of the protein sample over the desired wavelength range (e.g., 190-260 nm for secondary structure).
-
For thermal denaturation, monitor the CD signal at a single wavelength (e.g., 222 nm for α-helical proteins) while increasing the temperature at a controlled rate (e.g., 1°C/min).
-
-
Data Analysis:
-
Subtract the buffer baseline from the protein spectrum.
-
Plot the CD signal (e.g., mean residue ellipticity at 222 nm) as a function of temperature.
-
Fit the resulting melting curve to a sigmoidal function to determine the Tm, which is the temperature at the midpoint of the unfolding transition.
-
Visualizations
Caption: Workflow for comparing the effects of dipeptides on protein stability.
Caption: Hypothetical pathway affected by dipeptide-mediated protein stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 4. file.yizimg.com [file.yizimg.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Prolyl-Asparagine
Chemical and Physical Properties
Understanding the fundamental properties of a substance is the first step toward safe handling and disposal. The following table summarizes the key computed properties for Prolyl-Asparagine.
| Property | Value | Source |
| Molecular Formula | C9H15N3O4 | PubChem[1] |
| Molecular Weight | 229.23 g/mol | PubChem[1] |
| Appearance | Assumed to be a white crystalline solid | Inferred from L-Asparagine[2] |
| Solubility | Expected to be soluble in water | Inferred from L-Asparagine[2] |
Disposal Protocol
Prolyl-Asparagine is not classified as a hazardous substance. However, it is imperative to follow standard laboratory procedures for the disposal of all chemical waste to minimize environmental impact and ensure personnel safety.
Step-by-Step Disposal Procedure:
-
Consult Local Regulations: Before initiating any disposal procedure, consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and local regulations regarding chemical waste.
-
Small Quantities: For small, uncontaminated quantities, disposal down the drain with copious amounts of water may be permissible, depending on local regulations. Always confirm with your EHS department first.
-
Contaminated Waste: If Prolyl-Asparagine is contaminated with hazardous materials, it must be treated as hazardous waste. The disposal method will be dictated by the nature of the contaminant.
-
Solid Waste: Uncontaminated solid Prolyl-Asparagine should be placed in a clearly labeled, sealed container.
-
Waste Collection: Arrange for the collection of the chemical waste by your institution's certified waste disposal vendor.
Personal Protective Equipment (PPE)
When handling Prolyl-Asparagine, appropriate personal protective equipment should be worn to prevent direct contact.
-
Gloves: Use proper glove removal technique to avoid skin contact.
-
Eye Protection: Safety glasses or goggles are recommended.
-
Lab Coat: A standard lab coat should be worn.
Spill and Leak Procedures
In the event of a spill, follow these steps:
-
Avoid Dust Generation: For solid spills, take care to avoid creating dust.
-
Containment: Cover drains to prevent the material from entering the sewer system.
-
Clean-up: Take up the material dry and place it in a suitable container for disposal.
-
Ventilation: Ensure the area is well-ventilated.
Prolyl-Asparagine Handling and Disposal Workflow
The following diagram illustrates the decision-making process for the safe handling and disposal of Prolyl-Asparagine.
Caption: Logical workflow for the safe handling and disposal of Prolyl-Asparagine.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
